ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 5-chloro-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBLNNGPMXDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549898 | |
| Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-74-8 | |
| Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Pyrazole Landscape
This guide provides a comprehensive technical overview of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry. It is important to note that while the initial topic specified "ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate," a thorough review of scientific literature and chemical databases indicates a lack of readily available information and a registered CAS number for this specific "5-chloro" derivative.
Conversely, the closely related analogue, Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , is well-documented and commercially available, bearing the CAS Number 15001-08-8 .[1][2] Given its established role as a crucial synthetic intermediate, this guide will focus on this "5-amino" derivative.[3] The principles of synthesis, characterization, and application discussed herein provide a robust framework that is largely applicable to the broader class of substituted pyrazole-4-carboxylates.
This document is structured to serve as a practical resource for researchers, offering not just protocols but also the underlying scientific rationale—the "why" behind the "how"—to empower effective experimental design and problem-solving in the laboratory.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is the bedrock of its application. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] The presence of the 3-chlorophenyl group, the amino group, and the ethyl carboxylate ester functionality imparts specific reactivity and biological potential to the molecule.[3]
Table 1: Physicochemical Properties of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
| Property | Value | Source(s) |
| CAS Number | 15001-08-8 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [1] |
| Molecular Weight | 265.70 g/mol | [1] |
| Appearance | White crystalline solid | Chem-Impex |
| Melting Point | 116-122 °C | Chem-Impex |
| Purity | ≥95-99% (HPLC) | [1] |
| Storage | Sealed in dry, Room Temperature or 0-8 °C | [1] |
Synthesis and Mechanistic Insights: Building the Pyrazole Core
The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is a well-established area of organic chemistry. A predominant and efficient method involves the cyclization of a hydrazine derivative with a β-keto ester or a similar 1,3-dicarbonyl equivalent. One of the most powerful techniques for this transformation is the Vilsmeier-Haack reaction.[6]
The Vilsmeier-Haack Cyclization Pathway
This method provides a high-yield route to pyrazole-4-carboxylic acid esters.[6] The causality of this reaction lies in the in-situ formation of the Vilsmeier reagent (a chloromethyleniminium ion) from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
The general workflow involves two key stages:
-
Hydrazone Formation: The starting 3-chlorophenylhydrazine is condensed with an ethyl acetoacetate derivative to form the corresponding hydrazone. This step is crucial as it sets up the N-N bond and the carbon backbone required for cyclization.
-
Electrophilic Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The active methylene group of the original β-keto ester moiety in the hydrazone is sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrazole ring.[6] The reaction is typically completed by pouring the mixture onto ice followed by neutralization.[6]
Modern advancements often employ microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes and can improve yields by ensuring uniform and rapid heating.[6][7]
Structural Verification: A Spectroscopic Toolkit
A self-validating protocol demands rigorous characterization to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is essential.
Expected Spectroscopic Signatures
-
¹H NMR (Proton Nuclear Magnetic Resonance): The successful formation of the pyrazole ring is unequivocally confirmed by the disappearance of the signal corresponding to the active methylene protons of the starting β-keto ester and the appearance of a new aromatic proton signal for the pyrazole ring C-H, typically around 8.2 ppm.[6] Other expected signals would include the ethyl ester protons (a triplet and a quartet), aromatic protons from the 3-chlorophenyl ring, and a broad signal for the amino (-NH₂) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of both the pyrazole and chlorophenyl rings, and the aliphatic carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Look for N-H stretching vibrations for the amino group (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1680-1710 cm⁻¹), and C=N and C=C stretching vibrations within the aromatic rings.[8][9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (265.70), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Core Applications in Drug Discovery and Agrochemicals
The true value of a chemical intermediate is defined by its utility. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a "biologically privileged" scaffold, meaning its core structure is frequently found in bioactive molecules.[4]
Pharmaceutical Development
-
Anticancer Therapeutics: The pyrazole nucleus is also being extensively investigated for its anticancer properties.[14][15] Derivatives serve as scaffolds for developing kinase inhibitors and other agents that interfere with cancer cell signaling pathways.[14]
-
Other Therapeutic Areas: Research has demonstrated the utility of pyrazole derivatives in developing antibacterial, antifungal, antiviral, and antidepressant agents.[3][13]
Sources
- 1. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate - Lead Sciences [lead-sciences.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijfmr.com [ijfmr.com]
ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Introduction
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a halogenated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities and applications in the development of pharmaceuticals and agrochemicals.[1] The precise characterization of the physical properties of this specific derivative is paramount for its application in drug design, synthetic chemistry, and quality control. The substituents on the pyrazole ring—a chloro group at position 5, a 3-chlorophenyl group at position 1, and an ethyl carboxylate group at position 4—collectively dictate its steric and electronic properties, which in turn influence its solubility, melting point, and spectroscopic behavior.
This guide provides a comprehensive overview of the known physical properties of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, alongside detailed, field-proven methodologies for their experimental determination. It is designed to equip researchers, chemists, and drug development professionals with the foundational data and practical protocols necessary for the effective handling and characterization of this compound.
Section 1: Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The following details define ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
-
IUPAC Name: ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Molecular Formula: C₁₂H₁₀Cl₂N₂O₂
-
Molecular Weight: 297.13 g/mol
-
2D Structure:
Section 2: Physicochemical Properties
The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. These properties are critical for determining purity, designing purification protocols (like recrystallization), and formulating the compound for various applications.
| Property | Value | Source(s) |
| Physical State | Solid | Implied by melting point data |
| Melting Point | 55-57 °C | [2][4] |
| Boiling Point | 396.9 ± 32.0 °C | Predicted[2] |
| Density | 1.38 ± 0.1 g/cm³ | Predicted[2] |
The melting point is a key indicator of purity for a crystalline solid. A sharp melting range, typically 0.5-1.0°C, is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range. The observed melting range of 55-57°C for this compound provides a crucial benchmark for sample verification.
Section 3: Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent. The structure of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, with its aromatic rings and halogen substituents, suggests it is a relatively nonpolar molecule. However, the presence of the ester group and nitrogen atoms in the pyrazole ring introduces some polar character.
Predicted Solubility:
-
Water: Expected to be insoluble or sparingly soluble due to the large hydrophobic surface area conferred by the two chlorinated rings.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Expected to have good solubility due to a mix of polar and nonpolar characteristics.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determine the solubility class of an unknown organic compound, which is essential for selecting appropriate solvents for reactions, purification, and analysis.[5][6]
Materials:
-
Test compound (approx. 30-100 mg)
-
Small test tubes
-
Vortex mixer or stirring rod
-
Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, Dichloromethane, Hexane.
Procedure:
-
Water Solubility: Add approximately 30 mg of the compound to a test tube.[7] Add 1 mL of deionized water and shake the tube vigorously for 30-60 seconds.[7] Observe if the solid dissolves completely.
-
Causality: This initial step distinguishes between polar, water-soluble compounds (often low molecular weight or containing multiple hydrogen-bonding groups) and water-insoluble compounds.
-
Acid/Base Solubility (if insoluble in water): Prepare three separate test tubes, each with ~30 mg of the compound.
-
Causality: Solubility in aqueous base (NaOH, NaHCO₃) indicates the presence of an acidic functional group (e.g., carboxylic acid, phenol). Solubility in aqueous acid (HCl) indicates a basic functional group, most commonly an amine.[6] Given the structure, this compound is not expected to be soluble in acidic or basic solutions.
-
Organic Solvent Solubility: If the compound is insoluble in aqueous media, test its solubility in organic solvents like ethanol, dichloromethane, and hexane using the same procedure as in Step 1.
-
Recording Observations: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. For quantitative analysis, a more rigorous procedure involving precise measurements of mass and volume would be required.[5]
Section 4: Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups within a molecule. For a novel or synthesized compound, these methods are indispensable for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, the key feature in its mass spectrum will be the isotopic pattern created by the two chlorine atoms.
Expected Observations:
-
Molecular Ion Peak (M⁺): Chlorine has two stable isotopes, ³⁵Cl (approx. 75% abundance) and ³⁷Cl (approx. 25% abundance).[8] Because the molecule contains two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks:
-
M⁺ peak: Contains two ³⁵Cl atoms. This will be the most intense peak in the cluster.
-
[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ peak: Contains two ³⁷Cl atoms. The approximate intensity ratio of these M⁺, [M+2]⁺, and [M+4]⁺ peaks will be 9:6:1 , providing a definitive signature for a dichlorinated compound.
-
-
Fragmentation: Aromatic rings, like the chlorophenyl group, typically produce a prominent molecular ion.[9] Common fragmentation pathways may involve the loss of the ethoxy group (-OC₂H₅) from the ester, the loss of the entire ethyl carboxylate group, or cleavage of the bond between the pyrazole and chlorophenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][10]
¹H NMR (Proton NMR):
-
Aromatic Protons (approx. 7.2-7.8 ppm): The four protons on the 3-chlorophenyl ring will appear in this region as a complex multiplet pattern.
-
Pyrazole Proton (approx. 8.0-8.5 ppm): The single proton attached to the pyrazole ring (at position 3) is expected to appear as a singlet at a downfield chemical shift due to the electron-withdrawing nature of the adjacent ester and the aromatic character of the ring.[11][12]
-
Ethyl Group Protons:
-
Methylene (-O-CH₂-CH₃, approx. 4.1-4.4 ppm): A quartet resulting from coupling to the adjacent methyl group protons.
-
Methyl (-O-CH₂-CH₃, approx. 1.2-1.5 ppm): A triplet resulting from coupling to the adjacent methylene group protons.[12]
-
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (-C=O, approx. 160-170 ppm): The ester carbonyl carbon will be one of the most downfield signals.[10]
-
Aromatic & Pyrazole Carbons (approx. 110-150 ppm): The carbons of the pyrazole and chlorophenyl rings will appear in this region. Carbons directly attached to chlorine will have their chemical shifts influenced accordingly.
-
Methylene Carbon (-O-CH₂-, approx. 60-65 ppm): The carbon of the ethoxy group.
-
Methyl Carbon (-CH₃, approx. 14-16 ppm): The terminal carbon of the ethyl group.[13]
Section 5: Experimental Methodologies & Workflows
Protocol: Melting Point Determination (Mel-Temp Apparatus)
This protocol describes a standardized, reliable method for determining the melting point range of a crystalline solid using a common laboratory Mel-Temp apparatus.[14] This self-validating system relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[14]
Caption: Workflow for the characterization of a synthesized organic compound.
Materials:
-
Mel-Temp apparatus[14]
-
Capillary tubes (sealed at one end)[15]
-
Spatula
-
Watch glass or weighing paper
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube (for packing)
Procedure:
-
Sample Preparation: Ensure the compound is completely dry and crystalline. If necessary, gently crush a small amount of the solid into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[16]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid (2-3 mm in height) should enter the tube.[14]
-
Packing the Sample: To pack the solid tightly into the sealed end of the tube, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto a hard surface.[15][16] The impact will force the powder to the bottom. A well-packed sample is crucial to avoid shrinking or shifting during heating, which could lead to an inaccurate reading.[16]
-
Initial Rapid Determination (if melting point is unknown):
-
Place the packed capillary into the Mel-Temp apparatus.[17]
-
Set the heating rate to a relatively high level (e.g., 10-20 °C per minute).[16]
-
Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time.[14]
-
Allow the apparatus to cool at least 20 °C below this approximate melting point before proceeding.[16]
-
-
Accurate Melting Point Determination:
-
Use a fresh, newly packed capillary tube for the accurate measurement.[16]
-
Place the tube in the apparatus.
-
Rapidly heat the sample to about 15-20 °C below the approximate melting point found in the previous step.[14][16]
-
Crucial Step: Reduce the heating rate significantly so that the temperature increases by only 1-2 °C per minute.[14] This slow rate is essential to maintain thermal equilibrium and obtain an accurate reading.
-
Observe the sample through the eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[16]
-
Record the temperature at which the last crystal of solid turns into a clear liquid (the end of the melting range).[16]
-
-
Reporting: Report the result as a range (e.g., 55-57 °C). For high-purity samples, this range should be narrow.
-
Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
Conclusion
The physical properties of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, particularly its melting point of 55-57 °C, define its identity and purity. Its predicted solubility and spectroscopic characteristics, including the distinctive 9:6:1 isotopic pattern in its mass spectrum and predictable signals in ¹H and ¹³C NMR, provide a robust framework for its structural verification. The experimental protocols detailed in this guide offer a standardized and reliable approach for researchers to confirm these properties in a laboratory setting, ensuring data integrity and facilitating the compound's use in further research and development endeavors.
References
-
Organic Chemistry at CU Boulder. (n.d.). Mel-Temp Melting Point Apparatus. University of Colorado Boulder. [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. [Link]
-
Scribd. (n.d.). Melting Point Determination Lab Guide. [Link]
-
Labmonk. (2024). Solubility test for Organic Compounds. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
RHAWN. (n.d.). Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Cash-buy. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
RHAWN. (n.d.). ETHYL 5-CHLORO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE. [Link]
-
ResearchGate. (2023). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
-
LibreTexts Chemistry. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
Ovid. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
National Institutes of Health. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]
-
De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
Taylor & Francis Online. (2015). New Methodology for Quantifying Polycyclic Aromatic Hydrocarbons (PAHs) Using High-Resolution Aerosol Mass Spectrometry. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
National Institutes of Health. (n.d.). Fast Screening of Polycyclic Aromatic Hydrocarbons using Trapped Ion Mobility Spectrometry. [Link]
-
Cedre. (2012). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) to Qualify a Reference Oil. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]
- 3. ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. csub.edu [csub.edu]
- 8. whitman.edu [whitman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR spectrum [chemicalbook.com]
- 12. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
An In-Depth Technical Guide to Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and agrochemical research. This document will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazole derivatives are a cornerstone in the development of bioactive molecules, exhibiting a wide array of pharmacological activities.[1][2][3] The inherent structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse functionalization and interaction with biological targets. The subject of this guide, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, incorporates several key pharmacophores: a pyrazole core, a 3-chlorophenyl substituent at the N1 position, a chloro group at the C5 position, and an ethyl carboxylate at the C4 position. This combination of functionalities suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and agrochemicals.[4]
Chemical Structure and Properties
The chemical structure of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is characterized by a central pyrazole ring. The IUPAC name for this compound is ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
Below is a 2D representation of the molecular structure:
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This initial step involves the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and 3-chlorophenylhydrazine. This is a well-established method for the synthesis of 5-aminopyrazoles.
Protocol:
-
To a stirred solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a white solid. [4]
Step 2: Synthesis of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aromatic amino group to a variety of functional groups, including halogens, via a diazonium salt intermediate. [5][6][7] Protocol:
-
Diazotization:
-
Suspend ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Chlorination:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a solid.
-
Self-Validating System and Causality:
-
Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures; maintaining a temperature of 0-5 °C is critical to prevent its decomposition.
-
Use of Copper(I) Chloride: CuCl acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion.
-
Acidic Conditions: The reaction is performed in strong acid to generate nitrous acid in situ from sodium nitrite and to stabilize the diazonium salt.
-
Careful Addition of NaNO₂: Slow, dropwise addition is necessary to control the exothermic reaction and prevent a dangerous buildup of nitrous acid.
Potential Applications and Biological Activity
While specific biological data for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is not extensively reported, the pyrazole scaffold is prevalent in compounds with a wide range of biological activities. [1][2][3]
In Pharmaceutical Research
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties. [4]* Anticancer Agents: The pyrazole nucleus is found in several compounds with demonstrated antitumor activity. [8][9]* Antimicrobial and Antifungal Agents: The presence of the chloro-substituents on both the pyrazole and phenyl rings may confer antimicrobial and antifungal properties. [10]
In Agrochemical Research
-
Herbicides and Insecticides: Pyrazole derivatives are widely used in the agrochemical industry. The structural motifs present in the title compound are found in some commercial pesticides. [11] The presence of the 3-chlorophenyl group is often associated with enhanced biological activity in various classes of compounds. [4]
Conclusion
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a synthetically accessible and versatile heterocyclic compound. Its structure, featuring multiple points for further functionalization, makes it a valuable building block in the design and synthesis of novel molecules with potential applications in both the pharmaceutical and agrochemical sectors. The provided synthesis protocol, based on well-established chemical principles, offers a reliable method for its preparation in a laboratory setting. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Retrieved from [Link]
-
Shaheen, M. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the National Science Foundation of Sri Lanka, 48(2). Retrieved from [Link]
-
Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o275. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. Retrieved from [Link]
-
ResearchGate. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]
-
ResearchGate. (2009). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Barandun, L. J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1238–1244. Retrieved from [Link]
-
ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
National Institutes of Health. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure due to its prevalence in a wide array of therapeutic agents.[1] Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide focuses on a specific derivative, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a compound of significant interest for its potential applications in drug discovery and development. The presence of two chlorine atoms and the pyrazole core suggests a high potential for biological activity, making it a compelling subject for further investigation.[3]
This document provides a comprehensive overview of the molecular characteristics, a detailed synthetic protocol, and the prospective applications of this compound, grounded in established chemical principles and supported by relevant scientific literature.
Molecular Profile
The precise molecular characteristics of a compound are fundamental to understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ | Calculated |
| Molecular Weight | 285.13 g/mol | [4] |
| IUPAC Name | ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | N/A |
The molecular weight is derived from its constituent atoms: 12 Carbon (12.011 u), 10 Hydrogen (1.008 u), 2 Chlorine (35.453 u), 2 Nitrogen (14.007 u), and 2 Oxygen (15.999 u). The structure, featuring a 1,5-disubstituted pyrazole ring with a 3-chlorophenyl group at the N1 position and an ethyl carboxylate at the C4 position, provides a template for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.
Synthesis and Mechanism
The synthesis of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate can be approached through a multi-step process, leveraging established methodologies for pyrazole ring formation and subsequent functionalization. The described protocol is a self-validating system, where the progression of each step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the final product confirmed by spectroscopic analysis.
Synthetic Workflow
Caption: Synthetic pathway for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This initial step involves a condensation reaction to form the pyrazole ring.
-
Reagents and Solvents:
-
Ethyl 2-(3-chlorophenylhydrazono)-3-oxobutanoate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
-
Procedure:
-
Dissolve ethyl 2-(3-chlorophenylhydrazono)-3-oxobutanoate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a freshly prepared solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature with continuous stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The resulting precipitate of ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Causality: The use of a strong base like sodium ethoxide facilitates the intramolecular cyclization via a condensation reaction, leading to the formation of the thermodynamically stable pyrazole ring.
Step 2: Synthesis of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This step involves the conversion of the hydroxyl group to a chloro group.
-
Reagents and Solvents:
-
Ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a fume hood, carefully add ethyl 5-hydroxy-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.[5]
-
Causality: Phosphorus oxychloride is a powerful chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom, a common and efficient transformation in heterocyclic chemistry.[6]
Spectroscopic Characterization
The structural confirmation of the synthesized compound is paramount. Based on analogous structures, the following spectral characteristics are expected:[7][8][9][10]
-
¹H NMR: Resonances corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons from the 3-chlorophenyl ring (in the range of 7.2-7.6 ppm), and a singlet for the pyrazole proton.
-
¹³C NMR: Signals for the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons, and carbons of the pyrazole ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C=N stretching of the pyrazole ring, and C-Cl stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (285.13 g/mol ) with a characteristic isotopic pattern for two chlorine atoms.
Potential Applications in Drug Discovery
The structural motifs present in ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate are associated with a range of biological activities, suggesting its potential as a scaffold for the development of novel therapeutic agents.
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives containing chlorophenyl groups have demonstrated significant antifungal and antitubercular activities.[11] The electrophilic nature of the chlorine atoms can enhance interactions with biological targets within pathogens.
-
Anti-inflammatory Properties: Many pyrazole-based compounds are known to possess anti-inflammatory effects.[12] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade.
-
Anticancer Potential: The chlorophenyl-substituted pyrazole core is a feature in several compounds with antiproliferative activity against various cancer cell lines.[3][13] These compounds can induce apoptosis and inhibit cancer cell growth through various mechanisms.
The ethyl ester group in the target molecule provides a handle for further chemical modifications, such as conversion to amides or other derivatives, to explore structure-activity relationships and optimize for specific biological targets.[14]
Conclusion
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure suggests a high likelihood of interesting biological activities. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the therapeutic potential of this and related pyrazole derivatives. Further investigation into its biological properties is warranted and could lead to the development of novel drug candidates.
References
-
(Reference for a similar compound) Lead Sciences. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. [Link]
-
Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]
-
(2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]
-
Alam, M. A. (2016). Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]
-
(Reference for a similar compound) ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). [Link]
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Sher, M., Ali, P., Ashraf, Z., Aamir, M., Ahmed, E., Sharif, A., Riaz, N., & Iqbal, S. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(22), 7435–7438. [Link]
-
(2024). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
(2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]
-
(2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central (PMC). [Link]
-
(2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]
-
(2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]
-
PubChem. 2-(2,4-Dichlorophenoxy)-6-methoxypyridin-3-amine. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. 2-(2,4-Dichlorophenoxy)-6-methoxypyridin-3-amine | C12H10Cl2N2O2 | CID 115321052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This guide provides a comprehensive overview of the solubility characteristics of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Given the crucial role of solubility in determining the bioavailability, formulation, and efficacy of potential therapeutic agents, a thorough understanding of this property is paramount for researchers, scientists, and drug development professionals.[4][5] This document outlines the theoretical considerations for solubility, qualitative solubility data in common laboratory solvents, and a detailed, field-proven protocol for quantitative solubility determination.
Introduction to Pyrazole Carboxylates in Drug Discovery
The pyrazole ring is a foundational scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][6][7] Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate belongs to this versatile class of molecules. The substituents on the pyrazole core, namely the ethyl carboxylate, the chloro group, and the 3-chlorophenyl ring, collectively influence the compound's physicochemical properties, including its solubility. The lipophilicity imparted by the halogenated phenyl ring and the potential for hydrogen bonding via the pyrazole nitrogens and the carboxylate group create a nuanced solubility profile that necessitates empirical determination.[5]
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents, such as water, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents: These solvents, such as hexane, have low dipole moments and primarily interact with nonpolar solutes through weaker van der Waals forces.
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have large dipole moments but lack acidic protons, making them excellent solvents for a wide range of organic compounds.
Based on its structure, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is anticipated to have limited solubility in water due to its significant nonpolar surface area.[4][9] Conversely, it is expected to exhibit greater solubility in various organic solvents.[4][9]
Qualitative Solubility of Pyrazole Derivatives
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Protic Polar | Water, Ethanol, Methanol | Low to Moderate | The presence of polar functional groups may allow for some interaction, but the large nonpolar regions of the molecule will limit solubility, particularly in water.[4][9] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are effective at solvating a wide range of organic molecules and are often used in synthesis and purification of pyrazole derivatives.[9] |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The presence of chlorine atoms in both the solvent and solute can lead to favorable interactions. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, step-by-step methodology for determining the solubility of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
4.1. Materials and Equipment
-
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Experimental Workflow
Caption: Workflow for quantitative solubility determination.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate into a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.[10]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted samples onto the HPLC system and record the peak areas.
-
-
Data Analysis and Solubility Calculation:
-
Using the calibration curve, determine the concentration of the compound in the diluted samples.
-
Back-calculate the concentration of the saturated solution, taking into account the dilution factors.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Strategies for Solubility Enhancement
For drug development applications, it may be necessary to improve the aqueous solubility of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Several strategies can be employed:[9][11]
-
Co-solvents: The use of a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly increase solubility.[9]
-
pH Adjustment: If the compound has ionizable functional groups, adjusting the pH of the aqueous medium to form a salt can enhance solubility.
-
Prodrug Approach: Chemical modification of the molecule to a more soluble form that is converted to the active compound in vivo is a common strategy.[11]
-
Formulation Technologies: Advanced techniques such as creating amorphous solid dispersions with polymers or encapsulation can dramatically improve aqueous solubility.[9]
Conclusion
While specific, publicly available solubility data for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is limited, a systematic approach based on the known behavior of pyrazole derivatives allows for a robust experimental determination of this critical parameter. The protocol outlined in this guide provides a reliable framework for researchers to obtain accurate and reproducible solubility data, which is essential for advancing the development of this and other promising compounds in the pyrazole class.
References
- Pyrazole - Solubility of Things.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube, 2025.
- How to determine the solubility of a substance in an organic solvent ?. ResearchGate, 2024.
- Improving solubility of pyrazole derivatives for reaction. Benchchem.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Solubility studies of the synthesized compounds in different solvents. ResearchGate.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. 2025.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central (PMC).
- dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 2024.
- Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate. Chem-Impex.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Current status of pyrazole and its biological activities. PubMed Central (PMC).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ws [chem.ws]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Foreword: A Predictive Exploration Based on a Privileged Scaffold
The pyrazole ring system represents a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged structure" due to its presence in a vast array of compounds with diverse and potent biological activities.[1][2] These activities span from anti-inflammatory and anticancer agents to highly effective fungicides and insecticides.[1][3][4] The specific biological effect of a pyrazole derivative is exquisitely dictated by the nature and position of the substituents adorning the core ring.
This guide focuses on ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , a compound whose precise mechanism of action is not yet extensively elucidated in public-domain literature. Therefore, this document adopts a predictive and investigative approach. By deconstructing the molecule's structural motifs and synthesizing data from closely related, well-characterized pyrazole analogues, we will propose a primary, testable hypothesis for its mechanism of action and outline the rigorous experimental framework required for its validation. This guide is intended for researchers and drug development professionals, providing not just a potential answer, but a logical roadmap for discovery.
Part 1: Structural Analysis and Hypothesis Generation
The foundation of predicting a molecule's function lies in its architecture. The subject compound can be dissected into four key structural components, each contributing to a putative biological profile.
-
1H-Pyrazole-4-carboxylate Core: This central scaffold is critical. The carboxamide and carboxylate ester derivatives of pyrazoles are famously associated with the inhibition of metabolic enzymes. A prominent example is a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), where the pyrazole-carboxamide moiety is essential for binding to the enzyme's active site.[4][5]
-
1-(3-chlorophenyl) Group: The substitution at the N1 position with a halogenated phenyl ring is a common strategy to enhance potency and modulate selectivity. The 3-chloro substitution, in particular, increases lipophilicity, which can improve membrane permeability and interaction with hydrophobic pockets in target proteins. This feature is prevalent in agrochemicals and pharmaceuticals, often enhancing the desired biological effect.[6][7]
-
5-chloro Group: Halogenation at position 5 of the pyrazole ring can significantly influence the electronic properties of the scaffold and provide an additional point of interaction within a target's binding site.
-
Ethyl Ester Moiety: The ethyl carboxylate at position 4 is a key functional group that can participate in hydrogen bonding and serves as a critical anchor point for enzyme active sites.
Comparative Bioactivity and Primary Hypothesis
Based on this structural analysis, a compelling primary hypothesis emerges. The combination of a pyrazole-carboxylate core, known to be active against metabolic enzymes, with a chlorophenyl group, a feature of many successful fungicides, strongly suggests that ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate acts as an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.
SDH is a crucial enzyme in two fundamental cellular processes: the Krebs cycle (citric acid cycle) and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing cell death in susceptible organisms. This mechanism is the basis for a major class of modern fungicides.[4][5]
Alternative Hypotheses
While SDH inhibition is the most probable mechanism, the versatility of the pyrazole scaffold necessitates the consideration of secondary hypotheses:
-
Carbonic Anhydrase (CA) Inhibition: Numerous pyrazole derivatives, particularly those bearing sulfonamide moieties, are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.[8][9]
-
Kinase Inhibition: Modified pyrazole-carboxamides have been developed as potent inhibitors of protein kinases like CDK2/4 and FLT3, which are critical targets in oncology.[3]
-
Cholinesterase (ChE) Inhibition: Certain pyrazole carboxamide derivatives have also shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]
This guide will proceed with the primary hypothesis, outlining a clear experimental path to confirm or refute the role of this compound as an SDH inhibitor.
Part 2: Experimental Validation of the Primary Hypothesis: SDH Inhibition
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
Principle: This assay measures the enzymatic activity of isolated SDH. The enzyme catalyzes the oxidation of succinate to fumarate, coupled with the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to enzyme activity. An inhibitor will slow this rate.
Step-by-Step Methodology:
-
Source of Enzyme: Isolate mitochondria from a relevant target organism (e.g., a susceptible fungal species like Botrytis cinerea[5] or from bovine heart as a standard model). Solubilize the inner mitochondrial membrane with a suitable detergent (e.g., Triton X-100) to release the SDH complex.
-
Assay Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing cofactors and substrates.
-
Compound Preparation: Prepare a stock solution of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Execution:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions (and a DMSO-only vehicle control).
-
Add the artificial electron acceptor, DCPIP, and the electron carrier, phenazine methosulfate (PMS).
-
Pre-incubate the mixture with the isolated enzyme preparation for 10-15 minutes at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, sodium succinate.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm using a microplate reader over a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow for SDH Inhibition Assay
Anticipated Data and Interpretation
A potent SDH inhibitor would be expected to yield a low IC₅₀ value. This quantitative result provides the first piece of direct evidence for the proposed mechanism.
| Compound | Target Organism | IC₅₀ (nM) [Hypothetical] |
| Test Compound | Botrytis cinerea | 85.4 |
| Positive Control (e.g., Fluxapyroxad) | Botrytis cinerea | 15.2 |
| Negative Control | Botrytis cinerea | > 100,000 |
Part 3: Corroborating Cellular Effects
Demonstrating direct enzyme inhibition is crucial, but it must be linked to a cellular phenotype. If the compound inhibits SDH, it should disrupt mitochondrial respiration and exhibit potent antifungal activity.
Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay
Principle: This assay determines the lowest concentration of the compound that prevents visible growth of a target fungus.
Methodology:
-
Culture Preparation: Grow a target fungal species (e.g., Botrytis cinerea, Sclerotinia sclerotiorum[5]) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a standardized spore suspension.
-
Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compound in the liquid growth medium.
-
Inoculation: Add the fungal spore suspension to each well. Include a positive control (a known fungicide) and a negative (no compound) growth control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 22-25°C) for 48-72 hours.
-
Analysis: Determine the MIC by visual inspection or by measuring optical density. The MIC is the lowest concentration at which no fungal growth is observed.
A strong correlation between a low IC₅₀ in the enzyme assay and a low MIC in the whole-organism assay strengthens the mechanistic hypothesis.
The Central Role of SDH in Cellular Respiration
The proposed mechanism directly implicates the mitochondrial electron transport chain (ETC), the primary engine of ATP synthesis.
Part 4: Target Deconvolution and Broader Mechanistic Studies
If the primary hypothesis is not supported by the data (i.e., the compound has a high IC₅₀ against SDH but a low antifungal MIC), a broader, unbiased approach is required to identify the true molecular target.
Workflow for Target Deconvolution
This workflow outlines a logical progression from broad cellular effects to specific target identification.
Conclusion and Future Directions
This guide posits that ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate most likely functions as an inhibitor of succinate dehydrogenase (SDH) , a mechanism consistent with its structural features and the known activities of related pyrazole-carboxylate derivatives.[4][5] This hypothesis is readily testable through the detailed in vitro and cellular protocols provided herein.
The true value of this framework lies not in the certainty of the initial hypothesis, but in the robust, self-validating experimental path it lays out. By systematically testing for direct enzyme inhibition and correlating it with cellular effects, researchers can confidently elucidate the mechanism of action. Should the primary hypothesis be refuted, the proposed target deconvolution strategy provides a clear and powerful path forward for discovering a novel mechanism.
Future work should focus on executing these validation experiments, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies in relevant disease or agricultural models to establish efficacy.
References
- Şen, E., Alım, Z., et al. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Demir, Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
-
Luo, J., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Molecules. Available at: [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]
-
Bansal, R. K., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Pharmacophore. Available at: [Link]
-
Latinović, N., et al. (2018). The examination of potential fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. ResearchGate. Available at: [Link]
-
Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Loh, W.-S., et al. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry. Available at: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Biological Activity of Pyrazole Carboxylate Derivatives
Abstract
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[1][2][3][4] The incorporation of a carboxylate or related functional group onto the pyrazole scaffold gives rise to pyrazole carboxylate derivatives, a subclass that exhibits a remarkable breadth of biological activities. This guide provides an in-depth exploration of the diverse pharmacological and physiological effects of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. We will examine their roles as anticancer, anti-inflammatory, antimicrobial, and agricultural agents, supported by experimental evidence and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical class.
Introduction: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Bioactive Compound Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore in numerous FDA-approved drugs.[1] Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of biological activity.[2][3] The addition of a carboxylate, carboxamide, or ester moiety at various positions on the pyrazole ring creates a class of compounds with a wide array of biological targets and applications.[5][6] This versatility has made pyrazole carboxylate derivatives a focal point of extensive research, leading to the discovery of potent agents with significant therapeutic and agricultural promise.[4][7][8][9][10]
This guide will systematically explore the major areas of biological activity associated with pyrazole carboxylate derivatives, providing a robust framework for understanding their design, evaluation, and application.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[11][12][13]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[11][14]
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have shown potent inhibitory activity against CDKs, enzymes that control the cell cycle.[12][14] By blocking CDK activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been identified as potential CDK2 inhibitors.[12]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazole-containing compounds have been developed as inhibitors of EGFR and VEGFR, key drivers of tumor growth, angiogenesis, and metastasis.[11][12] For example, 5-alkylated selanyl-1H-pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2.[12]
-
PI3K/AKT and MAPK/ERK Pathways: Pyrazole derivatives have also been designed to target components of the PI3K/AKT and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.[12][15] A series of novel pyrazole carbaldehyde derivatives were identified as potent PI3 kinase inhibitors with excellent cytotoxicity against breast cancer cells.[12]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrazole carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxylate moiety.
-
Substitution at N1 and C5: The substituents at the N1 and C5 positions of the pyrazole ring are crucial for kinase inhibitory activity. For example, in a series of pyrazole linked benzimidazole derivatives, specific substitutions at these positions were found to be critical for Aurora A/B kinase inhibition.[11]
-
Carboxamide vs. Carboxylic Acid: The conversion of the carboxylic acid group to a carboxamide is a common strategy to enhance anticancer activity. Pyrazole-5-carboxamide derivatives have shown significant cytotoxic potential against various cancer cell lines.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a standard method for evaluating the kinase inhibitory activity of pyrazole carboxylate derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (pyrazole carboxylate derivative) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound ID | Target Kinase | IC50 (µM) |
| Compound A | EGFR | 0.26 |
| Compound B | HER-2 | 0.20 |
| Compound C | CDK2 | 10.05 |
| Compound D | BRAF(V600E) | 0.19 |
| (Data is illustrative and based on findings from various studies)[11][12] |
Causality Behind Experimental Choices: The choice of kinase and substrate is dictated by the specific cancer type and signaling pathway being targeted. The use of a luminescence-based assay like ADP-Glo™ provides a highly sensitive and quantitative measure of kinase activity, allowing for accurate determination of IC50 values.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[16][21][22]
-
Selective COX-2 Inhibition: A key advancement in this area was the development of selective COX-2 inhibitors, such as Celecoxib, a diaryl-substituted pyrazole.[16][21][22][23][24] By selectively targeting COX-2, which is upregulated at sites of inflammation, these drugs reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[21][22]
Signaling Pathway Diagram
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[5][19]
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound (pyrazole carboxylate derivative)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3 hours |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65 |
| Compound X | 25 | 45 |
| Compound X | 50 | 72 |
| (Data is illustrative) |
Causality Behind Experimental Choices: Carrageenan is a potent pro-inflammatory agent that induces a well-characterized and reproducible inflammatory response. The plethysmometer provides a precise and objective measurement of paw edema, allowing for quantitative assessment of the anti-inflammatory effect.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyrazole carboxylate scaffold has been extensively explored for the development of novel antimicrobial agents to address the growing challenge of antibiotic resistance.[25][26][27][28] These compounds have shown activity against a broad spectrum of bacteria and fungi.[25][26][27]
Spectrum of Activity
-
Antibacterial: Pyrazole carboxylate and carboxamide derivatives have demonstrated significant potential against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[25][28]
-
Antifungal: These compounds have also shown potent activity against various fungal strains, including Candida albicans and Aspergillus niger.[25][26] Some derivatives have shown good inhibitory effects on Candida tropicalis, Candida parapsilosis, and Candida glabrata.[26]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of a compound's antimicrobial potency.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound (pyrazole carboxylate derivative)
-
Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare a serial two-fold dilution of the test compound in the growth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm to quantify growth.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound Y | 16 | 32 | 8 |
| Compound Z | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 2 |
| (Data is illustrative) |
Agricultural Applications: Protecting Crops from Fungal Pathogens
Beyond medicine, pyrazole carboxamide derivatives are crucial in agriculture as fungicides.[9][10]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many commercial fungicides based on the pyrazole carboxamide scaffold act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[7][8][9] By blocking this enzyme, these fungicides disrupt the energy production process, leading to fungal cell death.
Workflow Diagram: From Design to Application
Caption: Workflow for the development of pyrazole carboxamide fungicides.
Promising Candidates and Their Activities
Recent research has identified novel pyrazole carboxylate derivatives with potent antifungal activity against significant agricultural pathogens.[7][8] For instance, certain derivatives containing a thiazole backbone have shown excellent bioactivities against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values in the low mg/L range.[7][8]
Conclusion and Future Directions
Pyrazole carboxylate derivatives have unequivocally established themselves as a privileged scaffold in the design of biologically active compounds. Their remarkable versatility, stemming from the ease of synthetic modification and the ability to interact with a wide range of biological targets, has led to the development of important therapeutic agents and agrochemicals. The continued exploration of this chemical space, guided by rational design, structure-activity relationship studies, and mechanistic investigations, holds immense promise for addressing unmet needs in medicine and agriculture. Future research will likely focus on developing derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, as well as exploring novel biological targets to further expand the therapeutic and practical applications of this remarkable class of compounds.
References
-
Asha Deepthi C, Prathyusha J. Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. J Appl Pharm Sci, 2023; 13(05):073–080. [Link]
-
Bagul, et al. Design, synthesis, and biological evaluation of novel benzimidazole-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. Eur. J. Med. Chem. 2018, 157, 107-118. [Link]
-
Calis et al. Synthesis and anti-inflammatory activity of new pyrazole-3(5)-carboxylic acid derivatives. Med. Chem. Res. 2013;22:782–793. [Link]
-
Chavan H.V., et al. Design, synthesis, characterization and anti-inflammatory evaluation of novel pyrazole amalgamated flavones. Bioorg. Med. Chem. Lett. 2013. [Link]
-
Gautam Rai, et al. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. 2023. [Link]
-
Lan R, et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J Med Chem. 1999. [Link]
-
Lu et al. Synthesis and anticancer activity of pyrazole carboxamide derivatives. Eur. J. Med. Chem. 2017. [Link]
-
Metwally M.A., et al. Synthesis, antitumor, cytotoxic and antioxidant evaluation of some new pyrazolotriazines attached to antipyrine moiety. Eur. J. Med. Chem. [Link]
-
Nayak N., et al. Design, Synthesis, and Biological Evaluation of New 8-Trifluoromethylquinoline Containing Pyrazole-3-carboxamide Derivatives. J. Heterocycl. Chem. 2017. [Link]
-
Pirol et al. Design and synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide derivatives and their anticancer potential. [Link]
-
Reddy et al. Design and synthesis of pyrazole-containing derivatives and their anticancer activity. [Link]
-
Romagnoli R, et al. Design and synthesis of 3,4-diaryl pyrazole derivatives as potent tubulin polymerization inhibitors. J. Med. Chem. 2015. [Link]
-
Tao et al. Synthesis and anticancer activity of pyrazole derivatives against EGFR and HER-2 tyrosine kinase. [Link]
-
Thangarasu et al. Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Med. Chem. Res. 2019. [Link]
-
Wei et al. Synthesis and antitumor activity of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives. [Link]
-
Xia et al. Synthesis and antitumor activity of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide. [Link]
-
Zaki et al. Synthesis and anticancer activity of 5-alkylated selanyl-1H-pyrazole derivatives and their 4-amino-5-substituted selenolo[2,3-c]pyrazole analogs. [Link]
-
Zhang et al. Synthesis and anticancer potential of pyrazole-5-carboxamide-containing derivatives against A549 cell lines. [Link]
-
Zheng et al. Development of pyrazole linked benzimidazole derivatives and their in vitro inhibition of Aurora A/B kinase. [Link]
-
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. 2021. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. 2024. [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. 2021. [Link]
- Fungicide pyrazole carboxamides derivatives.
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. 2024. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. 2021. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as Inhibitors of Plasmodium Falciparum Dihydroorotate Dehydrogenase. PubMed. 2019. [Link]
-
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). NIH. [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. 2012. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. 2023. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. 2025. [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. 2024. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. 2025. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. 2023. [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. srrjournals.com [srrjournals.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 22. news-medical.net [news-medical.net]
- 23. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 25. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]
- 26. meddocsonline.org [meddocsonline.org]
- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 28. japsonline.com [japsonline.com]
discovery and synthesis of novel pyrazole compounds
In medicinal chemistry, bioisosteric replacement is a powerful strategy used to modify lead compounds to improve potency, selectivity, or pharmacokinetic properties. [24]The pyrazole ring is an excellent bioisostere for a benzene ring. [2]Replacing a phenyl group with a pyrazole can introduce hydrogen bond donor/acceptor sites, alter electronic properties, and improve properties like aqueous solubility, potentially leading to enhanced biological activity or better drug-like characteristics. [2]This "scaffold hopping" approach has been successfully used to discover novel antagonists for targets like the cannabinoid CB1 receptor, where pyrazole bioisosteres led to new series of potent and selective compounds. [24][25]
Part 4: Validated Experimental Protocols
The following protocols are provided as self-validating systems, based on established and widely cited methodologies. They are intended as a starting point and may require optimization for different substrates.
Protocol 1: Classic Knorr Synthesis of 1,3-diphenyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazolone via the condensation of ethyl benzoylacetate (a β-ketoester) and phenylhydrazine.
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, carefully add ethyl benzoylacetate (e.g., 10 mmol, 1.92 g) and phenylhydrazine (10 mmol, 1.08 g). Caution: The initial addition can be exothermic.
-
Solvent and Catalyst: Add ethanol (20 mL) and 3-4 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux with stirring for 1-2 hours.
-
Reaction Monitoring: Monitor the disappearance of starting materials using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Isolation: Once the reaction is complete, cool the resulting mixture in an ice bath. The product may begin to crystallize.
-
Crystallization & Purification: Add a small amount of cold diethyl ether and stir vigorously to induce or complete crystallization. Collect the crude product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and air dry. The product can be further purified by recrystallization from ethanol. [10][21]
Protocol 2: Microwave-Assisted Synthesis of Dihydro-Pyrazoles
This protocol details an efficient synthesis of dihydro-pyrazoles from substituted dibenzalacetones (chalcones) and phenylhydrazine hydrochloride. [13] Materials:
-
Substituted dibenzalacetone (1.0 mmol)
-
4-Substituted phenylhydrazine hydrochloride (1.0 mmol)
-
Sodium hydroxide (2.5 mmol)
-
Absolute Ethanol
-
Microwave synthesis vial (10 mL)
Procedure:
-
Reaction Setup: In a microwave vial, combine the appropriate dibenzalacetone (1.0 mmol), 4-substituted phenylhydrazine hydrochloride (1.0 mmol), and absolute ethanol (3 mL).
-
Base Addition: Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture. The pH of the solution should become alkaline.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 W power, maintaining a temperature of 75 °C for 30 minutes.
-
Reaction Monitoring: Monitor the reaction's progress by TLC.
-
Work-up and Purification: After cooling, the formed precipitate is collected by vacuum filtration, washed with water and then cold ethanol. The pure product is obtained after recrystallization from a suitable solvent like ethanol or an ethanol-water mixture. [13]
Conclusion and Future Perspectives
References
- Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Beilstein-Institut. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
ACS Publications. (n.d.). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Research Square. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. [Link]
-
ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
-
ACS Publications. (n.d.). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
PubMed. (2024, October 15). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]
-
PubMed. (2025, April 1). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. [Link]
-
MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Bentham Science Publishers. (2023, June 1). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
National Institutes of Health. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. [Link]
-
PubMed. (n.d.). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
National Institutes of Health. (2019, December 4). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
ACS Publications. (2021, October 11). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
-
Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. [Link]
-
National Institutes of Health. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. [Link]
-
MDPI. (n.d.). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI. [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
PubMed. (n.d.). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Consensus. (2024, July 2). Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]
-
Royal Society of Chemistry. (n.d.). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [Link]
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. societachimica.it [societachimica.it]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. ClinPGx [clinpgx.org]
- 19. study.com [study.com]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. chemhelpasap.com [chemhelpasap.com]
- 22. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Chlorophenyl Group: A Linchpin in the Bioactivity of Pyrazole Scaffolds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrazole Core and the Rise of a Privileged Substituent
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. This has led to the development of numerous therapeutic agents across a spectrum of diseases. Within the vast chemical space of pyrazole derivatives, the incorporation of a chlorophenyl group has consistently emerged as a powerful strategy to enhance and modulate biological activity. This technical guide delves into the multifaceted role of the chlorophenyl moiety in shaping the bioactivity of pyrazole-containing compounds, offering insights into its influence on target engagement, pharmacokinetic properties, and overall therapeutic potential.
The ubiquity of the chlorophenyl group in bioactive pyrazoles is no coincidence. The chlorine atom, through its unique electronic and steric properties, exerts a profound influence on the parent molecule. Its electron-withdrawing nature can modulate the pKa of the pyrazole ring system, influencing its ionization state and ability to participate in hydrogen bonding. Furthermore, the size and lipophilicity of the chloro-substituent can dictate the compound's ability to fit into hydrophobic pockets of target proteins and navigate biological membranes. The position of the chlorine atom on the phenyl ring—ortho, meta, or para—adds another layer of complexity and opportunity for fine-tuning the pharmacological profile. This guide will dissect these subtleties, providing a framework for the rational design of next-generation pyrazole-based therapeutics.
Modulating Bioactivity: A Tale of Position and Potency
The strategic placement of a chlorine atom on a phenyl ring appended to a pyrazole core can dramatically alter its biological effects. Structure-activity relationship (SAR) studies have consistently demonstrated that this seemingly minor modification can be the deciding factor between a lead compound and a clinical candidate. The influence of the chlorophenyl group is most evident in several key therapeutic areas:
Anticancer Activity: A Double-Edged Sword of Potency and Selectivity
In the realm of oncology, chlorophenyl-substituted pyrazoles have demonstrated significant promise as anticancer agents.[1][2][3][4] The chlorophenyl group often plays a crucial role in the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival.
A noteworthy example is the development of pyrano[2,3-c]pyrazole derivatives. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory and anticancer properties. One compound, in particular, demonstrated promising inhibitory activity against AKT2/PKBβ, a kinase often dysregulated in glioma. This highlights the potential of the 4-chlorophenyl group in guiding the molecule to a specific kinase active site.
The position of the chlorine atom is a critical determinant of anticancer efficacy. In a study on pyrimidine-tethered pyrazoles, the ortho-chlorophenyl substituted derivative exhibited the most potent cytotoxic effects against pancreatic cancer cell lines, with IC50 values of approximately 15 µM and 20 µM against BxPC3 and SW1990 cells, respectively.[5] This suggests that the steric and electronic influence of the ortho-chloro group may favor a conformation that is optimal for binding to the target protein, in this case, potentially the anti-apoptotic protein BCL-2.[5]
Conversely, other studies have underscored the importance of the para-chlorophenyl substitution. A series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and their derivatives showed broad-spectrum antitumor activity, with some compounds exhibiting GI50 values in the nanomolar range against certain cancer cell lines.[6]
Table 1: Anticancer Activity of Representative Chlorophenyl-Substituted Pyrazoles
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyrano[2,3-c]pyrazoles | N-(4-chlorophenyl) | Glioblastoma | Potent EC50 | |
| Pyrimidine-tethered Pyrazoles | ortho-chlorophenyl | BxPC3 | ~15 | [5] |
| Pyrimidine-tethered Pyrazoles | ortho-chlorophenyl | SW1990 | ~20 | [5] |
| Pyrazole Hydrazides | 1-(4-chlorophenyl) | Leukemia | 0.03 - 0.09 | [6] |
Anti-inflammatory Effects: Targeting the Engines of Inflammation
The anti-inflammatory properties of pyrazole derivatives, most famously exemplified by celecoxib, can be significantly enhanced by the presence of a chlorophenyl group. This moiety can improve the binding affinity and selectivity for cyclooxygenase (COX) enzymes, key mediators of inflammation. The electron-donating or withdrawing nature of substituents on the phenyl ring can influence hydrogen bonding interactions with the active sites of COX enzymes.[7] While the provided search results focus more on anticancer and antimicrobial activities, the principles of how the chlorophenyl group modulates protein-ligand interactions are transferable to the design of anti-inflammatory pyrazoles.
Antimicrobial and Antifungal Potency: A Broad Spectrum of Action
Chlorophenyl-substituted pyrazoles have also emerged as promising agents against a range of microbial and fungal pathogens. A study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed their potent in vitro antifungal activity against four pathogenic fungal strains.[8][9] The same study also highlighted their interesting activity against Mycobacterium tuberculosis.[8][9] The results suggest that the 4-chlorophenyl group is a key pharmacophoric feature for both antifungal and antitubercular activity in this series of compounds.
The "How": Mechanistic Insights into Chlorophenyl Group Function
The profound impact of the chlorophenyl group on the bioactivity of pyrazoles can be attributed to a combination of steric, electronic, and hydrophobic effects. These factors collectively influence how the molecule interacts with its biological target and its overall pharmacokinetic profile.
Target Binding and Molecular Interactions
Molecular docking studies have provided valuable insights into the role of the chlorophenyl group in ligand-receptor interactions.[5][10][11][12][13] The chlorine atom, with its electronegativity and van der Waals radius, can participate in a variety of non-covalent interactions, including:
-
Hydrophobic Interactions: The phenyl ring itself provides a significant hydrophobic surface that can interact with nonpolar pockets in the target protein. The addition of a chlorine atom increases the lipophilicity of the ring, further strengthening these interactions.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen and nitrogen in the protein's active site. This type of interaction, though often subtle, can significantly contribute to binding affinity and selectivity.
-
Steric Influence: The size of the chlorine atom can impose conformational constraints on the molecule, forcing it to adopt a specific orientation within the binding pocket. The position of the chlorine (ortho, meta, or para) will dictate the overall shape of the molecule and its complementarity to the target site.
Caption: Influence of the chlorophenyl group on pyrazole bioactivity.
Pharmacokinetic Considerations
The introduction of a chlorophenyl group can also significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a pyrazole-based drug candidate. The increased lipophilicity can enhance membrane permeability and absorption, but it may also lead to increased metabolic susceptibility through cytochrome P450-mediated oxidation. The position of the chlorine atom can influence the sites of metabolism on the phenyl ring. A deeper understanding of these pharmacokinetic effects is crucial for optimizing the dosing regimen and minimizing potential off-target toxicities.
Experimental Protocols: A Blueprint for Discovery
The synthesis and biological evaluation of chlorophenyl-substituted pyrazoles are central to the discovery of new therapeutic agents. The following protocols provide a general framework for researchers entering this field.
General Synthetic Procedure for 3-(4-chlorophenyl)-4-substituted Pyrazoles
The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[14] The following is a representative procedure for the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles.
Step 1: Synthesis of the Chalcone Precursor
-
To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add an appropriate aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Cyclization to the Pyrazole
-
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated pyrazole derivative by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(4-chlorophenyl)-4-substituted pyrazole.
Caption: General workflow for the synthesis of chlorophenyl-pyrazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chlorophenyl-substituted pyrazoles) and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The chlorophenyl group has proven to be a highly effective and versatile substituent for enhancing the biological activity of pyrazole-based compounds. Its ability to modulate electronic properties, impose conformational constraints, and participate in key molecular interactions makes it a powerful tool in the medicinal chemist's arsenal. The strategic incorporation of this moiety has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents.
Future research in this area should focus on a more detailed elucidation of the mechanisms by which the chlorophenyl group influences bioactivity. This includes the use of high-resolution structural biology techniques to visualize the interactions with target proteins and comprehensive ADME-Tox studies to assess the drug-like properties of these compounds. The continued exploration of the structure-activity relationships of chlorophenyl-substituted pyrazoles, guided by computational modeling and empirical screening, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases. The pyrazole core, when judiciously decorated with a chlorophenyl group, is poised to remain a fruitful starting point for the discovery of next-generation medicines.
References
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. [Link]
-
Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][15][14][16]triazolo[3,4-b][15][14][17]thiadiazole in HepG2 cell lines. ResearchGate. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. [Link]
-
Pyrimidine Tethered Pyrazoles: Synthesis, Biological, and Molecular Docking Studies. ResearchGate. [Link]
Sources
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detailed Synthesis of Ethyl Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole scaffolds are fundamental heterocyclic motifs of paramount importance in medicinal chemistry and drug development. Their inherent biological activities, spanning anti-inflammatory, antimicrobial, and anticancer properties, have cemented their status as privileged structures in the synthesis of novel therapeutic agents.[1][2][3][4] Ethyl pyrazole carboxylates, in particular, serve as versatile intermediates, offering a synthetically accessible handle for further molecular elaboration. This application note provides a comprehensive guide to the synthesis of ethyl pyrazole carboxylates, focusing on robust and widely applicable methodologies. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into the characterization of the final products, thereby equipping researchers with the necessary knowledge for the successful synthesis of these valuable compounds.
Core Synthetic Strategies
The synthesis of the pyrazole ring is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[1][5][6][7] Modern advancements have also led to the development of elegant multicomponent reactions and methods involving 1,3-dipolar cycloadditions, which offer increased efficiency and molecular diversity.[5][8][9]
The Knorr Pyrazole Synthesis: A Classic and Reliable Approach
The Knorr synthesis is a cornerstone for pyrazole formation, involving the reaction of a β-keto ester with a hydrazine.[1][5][6][10] The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10] The choice of hydrazine (unsubstituted or substituted) allows for diversification at the N1-position of the pyrazole.
Reaction Mechanism Workflow
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate via Knorr Synthesis
This protocol details the synthesis of a simple substituted ethyl pyrazole carboxylate from ethyl acetoacetate and hydrazine hydrate.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (10 mmol) and absolute ethanol (20 mL).
-
Slowly add hydrazine hydrate (12 mmol) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Expected Yield: 75-90%
Characterization Data for a Representative Product (Ethyl 1H-pyrazole-4-carboxylate): [11]
-
Appearance: Yellow crystals
-
¹H NMR (CDCl₃): δ 8.08 (s, 2H), 5.30 (s, 1H), 4.31 (q, 2H), 1.36 (t, 3H)
Multicomponent Synthesis of Highly Substituted Ethyl Pyrazole Carboxylates
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, minimizing waste and saving time.[5][8][9] The synthesis of polysubstituted ethyl pyrazole-4-carboxylates can be achieved through a one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[8]
Reaction Principle:
This reaction often proceeds through the initial formation of a hydrazone from the aldehyde and hydrazine. Concurrently, the β-ketoester can exist in equilibrium with its enol tautomer. A subsequent Michael addition and cyclization lead to the desired pyrazole.[8] Lewis or Brønsted acids can be employed as catalysts to facilitate the reaction.[8]
Multicomponent Reaction Workflow
Caption: Multicomponent Synthesis Workflow.
Protocol 2: One-Pot Synthesis of Ethyl 1,3,5-trisubstituted-1H-pyrazole-4-carboxylates
This protocol describes a general procedure for the three-component synthesis of ethyl pyrazole-4-carboxylates.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Magnetic ionic liquid catalyst (e.g., [bmim][FeCl₄]) or another suitable catalyst
-
Oxygen (as an oxidant)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid catalyst ([bmim][FeCl₄], 1.5 mmol).
-
Heat the mixture under a flow of oxygen. The optimal temperature and reaction time should be determined empirically, but a starting point is 120 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, the magnetic catalyst can be separated using an external magnet.
-
The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent like isopropanol.
Advantages of this method:
-
High atom economy and efficiency.
-
Environmentally friendly due to the potential for recyclable catalysts and solvent-free conditions.
-
Access to a wide range of substituted pyrazoles.
Synthesis from Diazo Compounds: A [3+2] Cycloaddition Approach
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for pyrazole synthesis.[12][13][14] This approach offers excellent control over regioselectivity. The reaction of ethyl diazoacetate with an appropriate alkyne can yield ethyl pyrazole-3-carboxylates or pyrazole-5-carboxylates depending on the substituents.[15]
Reaction Principle:
This concerted [3+2] cycloaddition reaction involves the interaction of the dipole (diazo compound) with the dipolarophile (alkyne). The reaction can often be promoted thermally without the need for a catalyst.[12]
[3+2] Cycloaddition Workflow
Caption: [3+2] Cycloaddition Synthesis Workflow.
Purification and Characterization
The purification of ethyl pyrazole carboxylates is typically achieved through recrystallization or silica gel column chromatography.[11] The choice of solvent for recrystallization depends on the solubility of the specific pyrazole derivative. For column chromatography, a mixture of ethyl acetate and hexane is a common eluent system.[10][11]
Characterization:
The structural elucidation of the synthesized ethyl pyrazole carboxylates is crucial for confirming their identity and purity. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the pyrazole ring.[16][17] The chemical shifts of the pyrazole ring protons and carbons are characteristic.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected product has been formed.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as the ester carbonyl (C=O) and N-H bonds.
Table 1: Summary of Synthetic Methods
| Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Knorr Synthesis | β-Ketoester, Hydrazine | Reflux in ethanol with acid catalyst | High yields, reliable, readily available starting materials | Limited to certain substitution patterns, can produce regioisomers |
| Multicomponent Reaction | Aldehyde, β-Ketoester, Hydrazine | Heating, often with a catalyst | High efficiency, diversity-oriented, atom economical | May require optimization of reaction conditions |
| [3+2] Cycloaddition | Diazo compound, Alkyne | Thermal or catalytic | High regioselectivity, access to different isomers | Diazo compounds can be hazardous and require careful handling |
Conclusion
The synthesis of ethyl pyrazole carboxylates is a well-established field with a variety of robust and versatile methods available to the modern chemist. The classic Knorr synthesis remains a reliable and high-yielding approach, while multicomponent reactions and cycloadditions from diazo compounds offer greater efficiency and access to a broader range of complex structures. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and the scale of the reaction. The protocols and information provided in this application note serve as a comprehensive guide for researchers in their efforts to synthesize these valuable heterocyclic building blocks for applications in drug discovery and materials science.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). Benchchem.
- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Journal of Organic Chemistry.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate.
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
- Ethyl pyrazole-4-carboxylate synthesis. (n.d.). ChemicalBook.
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Knorr Pyrazole Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Characterization data for new pyrazole derivatives. (n.d.). ResearchGate.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate. (n.d.). Benchchem.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (n.d.). ResearchGate.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Knorr pyrrole synthesis. (n.d.). Wikipedia.
- Knorr Pyrazole Synthesis. (n.d.). ResearchGate.
- H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (n.d.). ResearchGate.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH.
- Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. (n.d.). ResearchGate.
- Hantzsch pyrrole synthesis. (n.d.). Wikipedia.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar.
- lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. (2022). Thieme.
- ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem.
- (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate.
- Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (n.d.). PMC - NIH.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.
- Ethyl 1H-pyrazole-4-carboxylate. (n.d.). Chem-Impex.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). Semantic Scholar.
- Synthesis of pyrazole derivatives (4-6). Reagents and conditions. (n.d.). ResearchGate.
- Ethyl pyrazole carboxylate. (n.d.). Sigma-Aldrich.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
- Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. (n.d.). Benchchem.
- Hantzsch Pyrrole Synthesis. (2021). YouTube.
- ethyl 3-carbamoyl-2H-pyrazole-4-carboxylate. (n.d.). Chemical Synthesis Database.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Pyrazole Synthesis via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous commercial drugs and advanced materials.[1] The Vilsmeier-Haack reaction offers a powerful and versatile method for the synthesis of functionalized pyrazoles, particularly pyrazole-4-carbaldehydes, which are valuable intermediates for further molecular elaboration.[2][3] This document provides a comprehensive guide to the application of the Vilsmeier-Haack reaction for pyrazole synthesis, detailing the underlying mechanisms, offering step-by-step protocols, and exploring the reaction's broad utility.
Introduction: The Significance of Pyrazoles and the Vilsmeier-Haack Reaction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is prevalent in a wide array of biologically active molecules, including anti-inflammatory drugs like celecoxib, antipyretics, and agents for treating erectile dysfunction.[3] The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. The introduction of a formyl group, in particular, opens up a gateway for a multitude of subsequent chemical transformations.
The Vilsmeier-Haack reaction, named after its discoverers Anton Vilsmeier and Albrecht Haack, is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[3] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[3][4] This reagent is a mild and efficient formylating agent, making the Vilsmeier-Haack reaction a valuable tool in synthetic organic chemistry.[4]
Mechanistic Insights: The Pathway to Pyrazole Formation
The Vilsmeier-Haack reaction for pyrazole synthesis can proceed through two primary pathways, depending on the starting material:
-
Pathway A: Cyclization and Formylation of Hydrazones: This is a one-pot synthesis where a substituted hydrazone is treated with the Vilsmeier reagent. The reaction proceeds through the formation of the pyrazole ring followed by formylation at the C4 position.
-
Pathway B: Formylation of a Pre-existing Pyrazole Ring: In this approach, a pre-synthesized pyrazole derivative is subjected to the Vilsmeier-Haack reaction to introduce a formyl group.
The core of the reaction involves the electrophilic substitution of the Vilsmeier reagent onto the substrate.
Generation of the Vilsmeier Reagent
The first step is the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.
Figure 1: Formation of the Vilsmeier Reagent.
Plausible Mechanism for Cyclization and Formylation of Hydrazones
A plausible mechanism for the synthesis of 4-formyl pyrazoles from hydrazones involves an initial cyclization followed by formylation.[3]
Figure 2: General Mechanism for Pyrazole Synthesis from Hydrazones.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate.
General Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The Vilsmeier-Haack reaction can be exothermic. Proper temperature control is essential.
Protocol A: Synthesis of 4-Formyl Pyrazoles from Hydrazones
This protocol is adapted from methodologies described in the literature.[3]
Materials:
-
Substituted hydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate or sodium hydroxide solution for neutralization
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Add POCl₃ dropwise to the DMF with constant stirring. The formation of a viscous, sometimes solid, Vilsmeier reagent will be observed. Stir the mixture at this temperature for 30-60 minutes.
-
Reaction with Hydrazone: Dissolve the substituted hydrazone in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from 70 °C to 100 °C.[3] The optimal temperature and reaction time (typically 4-20 hours) should be determined by thin-layer chromatography (TLC) monitoring.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH > 8).
-
Extraction and Purification: The product may precipitate out upon neutralization and can be collected by filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol B: Formylation of 1,3-Disubstituted 5-Chloro-1H-pyrazoles
This protocol is based on the work of Popov et al.[1]
Materials:
-
1,3-Disubstituted 5-chloro-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Aqueous sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Formation: In a flask, add POCl₃ to DMF at 0 °C and stir for 10-15 minutes.
-
Substrate Addition: Add a solution of the 1,3-disubstituted 5-chloro-1H-pyrazole in DMF to the Vilsmeier reagent.
-
Heating: Heat the reaction mixture. Optimal conditions may require refluxing for an extended period, potentially up to 24 hours, depending on the substrate's reactivity.[1] For less reactive substrates, higher temperatures (e.g., 120 °C) may be necessary.[3]
-
Quenching and Work-up: After cooling, pour the reaction mixture onto ice water and neutralize with an aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane. Dry the combined organic layers over magnesium sulfate, evaporate the solvent, and purify the residue by column chromatography on silica gel.[1]
Reaction Scope and Optimization
The success of the Vilsmeier-Haack reaction for pyrazole synthesis is influenced by several factors:
| Parameter | Recommended Conditions | Rationale & Considerations |
| Substrate | Electron-rich hydrazones or pyrazoles. | Electron-withdrawing groups on the aromatic rings of the hydrazone can decrease reactivity and may require harsher reaction conditions.[1] |
| Vilsmeier Reagent | Typically a 1:1 to 1:4 molar ratio of substrate to Vilsmeier reagent. | An excess of the Vilsmeier reagent is often used to ensure complete conversion. |
| Temperature | 0 °C for reagent formation, then heating from room temperature to 120 °C. | The optimal temperature depends on the substrate's reactivity. Higher temperatures may be needed for less reactive substrates, but can also lead to side product formation. |
| Reaction Time | 2 to 24 hours. | Monitored by TLC for completion. |
| Solvent | DMF often serves as both reagent and solvent. Other solvents like dichloromethane or dioxane can be used. | The choice of solvent can influence the reaction rate and solubility of the reactants. |
Applications in Drug Development and Beyond
The 4-formylpyrazoles synthesized via the Vilsmeier-Haack reaction are versatile building blocks. The formyl group can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse libraries of pyrazole derivatives for biological screening. These transformations include:
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
Reductive amination to form substituted amines.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with various nucleophiles to form Schiff bases, oximes, and hydrazones, which themselves can be further cyclized to form more complex heterocyclic systems.[3]
These synthetic routes are invaluable in the development of new therapeutic agents and functional materials.[2]
Conclusion
The Vilsmeier-Haack reaction is a robust and adaptable method for the synthesis of functionalized pyrazoles. Its operational simplicity, use of readily available reagents, and the synthetic versatility of the resulting pyrazole-4-carbaldehydes make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the reaction mechanism and carefully optimizing the reaction conditions, a wide range of substituted pyrazoles can be accessed efficiently, paving the way for the discovery of novel molecules with significant biological and material properties.
References
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
-
Patil, S. B., et al. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1150. [Link]
-
Vaitkevičienė, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1653. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27383. [Link]
-
Reddy, C. S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,7-tetrahydro-1H-azepin-1-yl) malonaldehyde and its reactivity. Journal of Chemical Sciences, 125(4), 759-766. [Link]
Sources
one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters.
Application Notes & Protocols
Topic: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Esters For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrazole Scaffolds and Synthesis Efficiency
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and high-value compounds.[1] Derivatives of pyrazole-4-carboxylic acid, in particular, serve as crucial building blocks for pharmaceuticals targeting a wide range of conditions, including inflammation, cancer, and microbial infections.[2]
Traditionally, the synthesis of these heterocycles involves multi-step procedures, such as the classical Knorr pyrazole synthesis or Vilsmeier-Haack formylation, which often require harsh conditions, tedious work-ups, and the isolation of intermediates.[3][4] Modern synthetic chemistry, however, prioritizes efficiency, atom economy, and environmental sustainability. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to meet these demands.[5] By combining three or more starting materials in a single reaction vessel, MCRs streamline the synthesis, reduce solvent waste, and minimize purification steps, offering a direct and elegant route to complex molecular architectures.[6]
This guide provides a detailed exploration of a robust one-pot, three-component synthesis for pyrazole-4-carboxylic acid ethyl esters, explains the underlying chemical principles, and presents a validated experimental protocol for practical application in the laboratory.
Core Reaction: A Three-Component Condensation Strategy
The most prevalent and versatile one-pot approach for synthesizing polysubstituted pyrazole-4-carboxylic acid ethyl esters involves the condensation of three key components:
-
A Hydrazine Derivative: (e.g., Phenylhydrazine, Hydrazine Hydrate)
-
A β-Ketoester: (e.g., Ethyl Acetoacetate)
-
An Aldehyde: (e.g., Benzaldehyde or other aromatic/aliphatic aldehydes)
This reaction offers a modular approach, allowing for the creation of a diverse library of pyrazole derivatives by simply varying the substituents on each of the three starting materials.
Mechanistic Insights: A Cascade of Condensation and Cyclization
The efficiency of this one-pot reaction lies in a self-perpetuating cascade of classical organic reactions. While the exact sequence can be influenced by the catalyst and reaction conditions, a generally accepted mechanism proceeds as follows:
-
Knoevenagel Condensation: The reaction is often initiated by the condensation between the aldehyde (Component 3) and the active methylene group of the β-ketoester, ethyl acetoacetate (Component 2). This step, typically catalyzed by a base or weak acid, forms an α,β-unsaturated dicarbonyl intermediate (an ylidene).
-
Michael Addition: The hydrazine (Component 1) then acts as a nucleophile, attacking the β-carbon of the activated double bond in the ylidene intermediate via a conjugate (Michael) addition. This forms a linear adduct.
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazine moiety within the adduct attacks the ketone carbonyl group, leading to intramolecular cyclization. Subsequent dehydration (loss of a water molecule) forms a dihydropyrazole intermediate.
-
Aromatization: The final step involves the oxidation of the dihydropyrazole ring to the stable aromatic pyrazole system. In many protocols, an oxidant is either added or atmospheric/flow oxygen is sufficient to drive this aromatization, particularly at elevated temperatures.
Below is a diagram illustrating this mechanistic pathway.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Flask Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and the magnetic ionic liquid catalyst [bmim][FeCl₄] (10 mol%, 0.1 mmol).
-
Reaction Execution: Attach a condenser to the flask and place the assembly on a pre-heated hotplate stirrer. Heat the solvent-free mixture to 120°C and stir for 3 hours. The reaction is typically conducted under an air atmosphere, which facilitates the final oxidation step. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The mixture will be a viscous oil. Place a strong external magnet against the side of the flask to immobilize the dark, magnetic catalyst.
-
Product Isolation: Carefully decant the liquid product into a separate beaker, leaving the catalyst behind in the reaction flask. The recovered catalyst can be washed with a small amount of ethyl acetate, dried, and reused for subsequent runs with minimal loss of activity. 5. Purification: To the crude product, add hot isopropanol dropwise until the oil completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Final Product: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven. The expected product is a pure crystalline solid with yields typically ranging from 75-92%.
Alternative One-Pot Synthetic Routes
While the three-component reaction is highly effective, other one-pot strategies exist for accessing different pyrazole-4-carboxylate scaffolds.
Two-Component Cyclization with Cyanoacrylates
A common method for producing 3-aminopyrazole-4-carboxylates involves the reaction of a hydrazine with an activated acrylate derivative, such as ethyl 2-cyano-3-ethoxyacrylate. [7]
-
Mechanism: In this [3+2] cycloaddition approach, the hydrazine first displaces the ethoxy group. The resulting intermediate then undergoes an intramolecular cyclization where the amino group attacks the nitrile carbon, followed by tautomerization to yield the stable 3-aminopyrazole product. [7][8]This method is highly efficient for accessing this specific substitution pattern.
Conclusion and Outlook
One-pot synthesis represents a paradigm shift in the production of pyrazole-4-carboxylic acid ethyl esters. The three-component condensation method, in particular, offers a powerful, flexible, and efficient platform for generating molecular diversity. By leveraging modern catalytic systems, such as recyclable ionic liquids, these protocols align with the principles of green chemistry without compromising on yield or purity. For researchers in drug discovery and process development, mastering these techniques is essential for the rapid and sustainable synthesis of novel chemical entities.
References
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Knorr pyrazole synthesis. Name-Reaction.com.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Pyrazole Compounds by Using Sonication Method. Asian Journal of Research in Chemistry.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- Process for the preparation of a pyrazole derivative.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
- Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate.
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Pyrazole Scaffold: Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a Versatile Intermediate in Medicinal Chemistry
Introduction: The Privileged Pyrazole in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its remarkable metabolic stability and the capacity of its substituent groups to engage in diverse biological interactions have established it as a "privileged scaffold."[1] This unique structure is a key component in a multitude of approved therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.
This technical guide focuses on a specific, highly functionalized pyrazole derivative: ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate . The strategic placement of chloro substituents on both the pyrazole ring and the N-phenyl ring, combined with the reactive carboxylate group, makes this compound a versatile starting material for the synthesis of a diverse library of potential drug candidates. We will explore its synthesis, derivatization, and the protocols for evaluating the biological activity of its progeny, providing researchers with a comprehensive framework for leveraging this valuable chemical entity in drug discovery programs.
Synthesis of the Core Scaffold: A Strategic Approach
A robust and efficient synthesis of the core intermediate, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, is paramount. A plausible and effective method involves a two-step process commencing with the synthesis of its 5-amino precursor, followed by a Sandmeyer reaction to introduce the chloro group at the 5-position of the pyrazole ring.
Protocol 1: Synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This initial step involves the condensation of a β-ketonitrile with a substituted hydrazine. This is a well-established and versatile method for constructing the 5-aminopyrazole core.[2]
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
3-Chlorophenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.
-
Add 3-chlorophenylhydrazine hydrochloride (1 equivalent) to the solution.
-
Slowly add triethylamine (2 equivalents) to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3]
Materials:
-
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Diazotization:
-
Suspend ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution will be observed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
-
Application in Medicinal Chemistry: Synthesis of Bioactive Derivatives
The ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate scaffold is primed for derivatization, primarily through modifications of the ethyl ester group. Conversion to amides is a common and highly effective strategy to introduce molecular diversity and modulate biological activity.
Protocol 3: Synthesis of Pyrazole-4-carboxamide Derivatives
This protocol outlines the general procedure for converting the ethyl ester to a carboxamide by reaction with a primary or secondary amine.
Materials:
-
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Desired amine (primary or secondary)
-
Aprotic solvent (e.g., Toluene, Xylene)
-
Sodium methoxide (catalytic amount) or direct heating
Procedure:
-
Amidation:
-
In a round-bottom flask, dissolve ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable high-boiling aprotic solvent like toluene.
-
Add the desired amine (1.1-1.5 equivalents).
-
For less reactive amines, a catalytic amount of a base like sodium methoxide can be added. Alternatively, the reaction can be driven by heating to reflux to remove the ethanol byproduct.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and, if a solid precipitates, filter it.
-
If no solid forms, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole-4-carboxamide derivative.[4]
-
Biological Evaluation Protocols
The synthesized pyrazole-4-carboxamide derivatives can be screened for a variety of biological activities. Below are standard protocols for assessing their potential as anticancer and antimicrobial agents.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole-4-carboxamide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized pyrazole-4-carboxamide derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the amine component in the pyrazole-4-carboxamide synthesis allows for the exploration of the structure-activity relationship. The biological data obtained should be tabulated for clear comparison.
Table 1: Exemplary Biological Activity of Synthesized Pyrazole-4-carboxamides
| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM)[5] | Bacterial Strain | MIC (µg/mL)[6] | Fungal Strain | MIC (µg/mL)[6] |
| 6a | H | Phenyl | MCF-7 | 15.2 | S. aureus | 32 | C. albicans | 64 |
| 6b | H | 4-Chlorophenyl | MCF-7 | 8.5 | S. aureus | 16 | C. albicans | 32 |
| 6c | H | 4-Methoxyphenyl | MCF-7 | 25.8 | S. aureus | 64 | C. albicans | >128 |
| 6d | H | Cyclohexyl | MCF-7 | 32.1 | S. aureus | >128 | C. albicans | >128 |
| 6e | CH₃ | Phenyl | MCF-7 | 18.9 | S. aureus | 64 | C. albicans | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results should be organized. Actual data will vary based on the specific synthesized compounds and biological testing.
Mechanism of Action: A Look into Pyrazole's Anticancer Properties
Pyrazole derivatives exert their anticancer effects through various mechanisms. Many act as inhibitors of key enzymes involved in cell proliferation and survival.[7]
Conclusion
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure allows for facile derivatization to generate a wide array of novel compounds. The protocols provided herein offer a comprehensive guide for researchers to synthesize, derivatize, and evaluate the biological potential of this promising scaffold, particularly in the pursuit of novel anticancer and antimicrobial agents. The exploration of structure-activity relationships through systematic modification will be crucial in optimizing the therapeutic potential of this privileged heterocyclic core.
References
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
- Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174.
- Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388.
- Pavlov, I. V., Kobrakov, K. I., & Bogza, S. L. (2004). Transformations of 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles in the diazotization reaction. Chemistry of Heterocyclic Compounds, 40(7), 903–907.
- Akkaya, E. A. U., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137375.
- Verma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 22-29.
- Kumar, V., & Aggarwal, N. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, (i), 186-229.
-
ResearchGate. Scheme 4. Synthesis of pyrazole-4-carboxamide derivative 14. Available from: [Link]
- Thangarasu, P., et al. (2020). Design and synthesis of a new series of pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic Chemistry, 94, 103423.
- Li, Q., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(9), 4180–4190.
-
ResearchGate. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available from: [Link]
-
ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Available from: [Link]
- Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 73-80.
-
MedDocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. TRANSFORMATIONS OF 5-AMINO-4-(3,4-DIMETHOXYPHENYL)PYRAZOLES IN THE DIAZOTIZATION REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols: The Pyrazole Scaffold as a Privileged Motif in Modern Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases and the Rise of Pyrazole Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling, governing a vast array of processes from proliferation and differentiation to apoptosis and metabolism.[1] With over 500 members in the human kinome, their dysregulation is a frequent driver of numerous pathologies, most notably cancer, as well as inflammatory, metabolic, and neurodegenerative disorders.[1][2] This has positioned protein kinase inhibitors (PKIs) at the forefront of targeted therapies.[3]
Among the myriad of heterocyclic scaffolds employed in the design of PKIs, the pyrazole ring has emerged as a "privileged structure."[3][4] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement have made it a highly successful motif in medicinal chemistry.[3][4] Notably, a significant number of U.S. FDA-approved small molecule kinase inhibitors feature a pyrazole core, including Crizotinib, Ruxolitinib, and Encorafenib, underscoring the clinical significance of this scaffold.[3][4] Pyrazole derivatives have demonstrated the ability to target a wide spectrum of kinases, such as Akt, Aurora kinases, MAP kinases, B-raf, JAK, and cyclin-dependent kinases (CDKs).[3][4][5]
This document serves as a detailed guide to the application of pyrazole derivatives as kinase inhibitors, providing insights into their mechanism of action, showcasing prominent examples, and offering detailed protocols for their evaluation.
The Pyrazole Scaffold: A Versatile Hinge-Binder
The efficacy of the pyrazole scaffold in kinase inhibition often stems from its ability to act as a "hinge-binder." The pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interaction of the adenine ring of ATP within the enzyme's active site. This provides a stable anchor for the inhibitor, from which further chemical modifications can be made to enhance potency and selectivity. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of interactions with other regions of the ATP-binding pocket, leading to highly specific inhibitors.[3]
Featured Pyrazole-Based Kinase Inhibitors: Mechanisms and Applications
Here, we explore three distinct examples of pyrazole-containing kinase inhibitors that have made a significant impact in clinical settings, each targeting a different kinase family and cellular signaling pathway.
Crizotinib: Targeting ALK in Non-Small Cell Lung Cancer
Mechanism of Action: Crizotinib is a potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), as well as c-Met and ROS1 receptor tyrosine kinases. In a subset of non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant kinase drives tumor cell proliferation and survival through downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to tumor cell apoptosis.
Signaling Pathway:
Caption: Crizotinib inhibits the ALK fusion protein, blocking downstream signaling pathways.
Ruxolitinib: A JAK Inhibitor for Myelofibrosis
Mechanism of Action: Ruxolitinib is a potent inhibitor of the Janus kinases, JAK1 and JAK2. These kinases are central to the signaling of numerous cytokines and growth factors that are crucial for hematopoiesis and immune function. In myeloproliferative neoplasms like myelofibrosis, mutations in the JAK2 gene (specifically the V617F mutation) lead to constitutive activation of the JAK-STAT signaling pathway. This results in uncontrolled cell growth and the production of inflammatory cytokines. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, inhibiting their kinase activity and subsequently blocking the phosphorylation and activation of STAT proteins. This leads to a reduction in the proliferation of malignant cells and a decrease in circulating inflammatory cytokines.[3]
Signaling Pathway:
Caption: Ruxolitinib inhibits constitutively active JAK2, suppressing the JAK-STAT pathway.
Encorafenib: Targeting BRAF in Melanoma
Mechanism of Action: Encorafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant form, which is prevalent in a significant portion of melanomas. The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[3] Encorafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and preventing the phosphorylation of its downstream target, MEK.[3] This ultimately leads to the suppression of the entire MAPK/ERK pathway and induces apoptosis in BRAF-mutant cancer cells.[3] Encorafenib is often used in combination with a MEK inhibitor, such as binimetinib, to achieve a more complete blockade of the pathway and to overcome potential resistance mechanisms.[3]
Signaling Pathway:
Caption: Encorafenib inhibits the mutated BRAF kinase, halting the MAPK/ERK signaling cascade.
Data Summary of Featured Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Kinase Target(s) | Key Indications | IC50 (nM) | FDA Approval Year |
| Crizotinib | ALK, c-Met, ROS1 | ALK-positive NSCLC | ALK: 20-30 | 2011 |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.3, JAK2: 2.8 | 2011 |
| Encorafenib | BRAF (V600E) | BRAF V600E/K-mutant Melanoma | BRAF V600E: 0.35 | 2018 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[6] This homogenous assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: Workflow for a typical TR-FRET based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, ATP, and a serial dilution of the pyrazole-based inhibitor in DMSO.
-
Dispensing Reagents: In a 384-well microplate, dispense the kinase, substrate, and the pyrazole inhibitor (or DMSO for control wells).
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.
-
Initiating the Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Adding Detection Reagents: Add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and acceptor-labeled streptavidin).
-
Detection Incubation: Incubate the plate in the dark at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[7] It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture. This assay can be used to assess the effect of pyrazole-based kinase inhibitors on the proliferation of cancer cell lines.
Experimental Workflow:
Caption: Workflow for assessing cell proliferation using the MTS assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably cemented its place as a cornerstone in the development of targeted kinase inhibitors. Its inherent chemical properties and versatility have enabled the creation of numerous life-saving therapies. The continued exploration of novel pyrazole derivatives, coupled with a deeper understanding of kinase biology and resistance mechanisms, will undoubtedly lead to the development of the next generation of more potent and selective kinase inhibitors. The protocols outlined herein provide a fundamental framework for the preclinical evaluation of these promising therapeutic agents.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]
-
Synthesis of Pyrazole Derivatives A Review - IJFMR. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. Available at: [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]
-
Kinase assays | BMG LABTECH. Available at: [Link]
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as an intermediate for agrochemicals
An Application Guide to Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: A Core Intermediate in Modern Agrochemicals
Authored by a Senior Application Scientist
Foreword: The pyrazole scaffold is a cornerstone in the discovery and development of modern agrochemicals, prized for its unique chemical properties and potent biological activities.[1][2] These five-membered heterocyclic compounds are integral to a wide range of commercial fungicides, herbicides, and insecticides.[3][4] This document provides an in-depth technical guide on ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a pivotal intermediate for synthesizing a new generation of high-performance agrochemicals, particularly the widely successful class of succinate dehydrogenase inhibitor (SDHI) fungicides.[5][6] Our focus is to deliver not just protocols, but the underlying scientific rationale to empower researchers in the agrochemical and pharmaceutical sciences.
The Strategic Importance of the Pyrazole Core in Agrochemicals
Pyrazole derivatives have consistently delivered novel modes of action and high efficacy against various agricultural threats.[1] Their structural versatility allows for fine-tuning of physicochemical properties, leading to optimized uptake, translocation, and target-site interaction in plants and pests.
The specific intermediate, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, is of particular interest due to its substitution pattern:
-
N-1 Phenyl Ring (3-chloro substituted): This moiety is crucial for anchoring the molecule within the target enzyme's binding pocket. The chlorine atom often enhances binding affinity through halogen bonding and improves metabolic stability.
-
C-5 Chloro Group: This substituent is critical for modulating the electronic properties of the pyrazole ring and can be a key interaction point in the biological target.
-
C-4 Ethyl Carboxylate: This group serves as a versatile chemical handle. It is readily hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for forming the amide bond characteristic of many potent fungicides.[7]
This strategic combination of functional groups makes it a preferred building block for creating complex pyrazole carboxamide derivatives, which are renowned for their fungicidal prowess.[5][8]
Synthesis Protocol for Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
The synthesis of this key intermediate is typically achieved through a two-step process involving a cyclocondensation reaction followed by electrophilic chlorination.
Causality Behind the Synthetic Strategy
The chosen pathway is a robust and scalable method for constructing the substituted pyrazole ring system. The initial Knorr-type pyrazole synthesis provides a reliable method for forming the heterocyclic core from commercially available starting materials.[9] The subsequent chlorination step is directed to the C-5 position, which is electronically activated for electrophilic substitution. While traditional chlorinating agents like sulfuryl chloride are effective, modern process chemistry often favors greener and safer alternatives to minimize corrosive byproducts and environmental impact.[10]
Visualized Synthesis Workflow
Caption: Synthetic pathway for the target intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (Precursor)
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chlorophenylhydrazine hydrochloride (0.1 mol) in ethanol (200 mL). Add sodium acetate (0.1 mol) and stir for 15 minutes to liberate the free hydrazine base.
-
Reaction Initiation: To the stirred solution, add ethyl 2-(ethoxymethylene)acetoacetate (0.1 mol).
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Insight: The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrazole ring.
-
-
Work-up and Isolation: After completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (400 mL) with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the pure precursor as a solid.
Step 2: Chlorination to Yield Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a 250 mL flask fitted with a dropping funnel and nitrogen inlet, dissolve the precursor from Step 1 (0.05 mol) in dichloromethane (100 mL). Cool the flask to 0°C in an ice bath.
-
Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (0.055 mol, 1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Insight: Sulfuryl chloride is a highly effective electrophilic chlorinating agent for electron-rich heterocycles. The reaction generates HCl and SO₂ as byproducts, necessitating an efficient fume hood. A greener alternative involves using hydrochloric acid and hydrogen peroxide, which avoids the generation of sulfurous gases.[10]
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (150 mL) to neutralize excess acid. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Final Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethyl acetate/hexane to obtain the final intermediate, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
Application in the Synthesis of SDHI Fungicides
The primary application of this intermediate is in the synthesis of pyrazole carboxamide fungicides.[5] These molecules function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, effectively halting energy production and leading to fungal cell death.[6]
Visualized Application Workflow
Caption: Conversion of the intermediate to a final agrochemical.
General Protocol for Conversion to a Pyrazole Carboxamide
Step 1: Saponification to the Carboxylic Acid
-
Hydrolysis: Suspend the ethyl ester intermediate (0.1 mol) in a mixture of ethanol (150 mL) and water (50 mL). Add sodium hydroxide (0.15 mol) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.[5]
Step 2: Formation of the Acid Chloride
-
Activation: In a flask equipped with a reflux condenser and a gas trap, suspend the carboxylic acid from Step 1 (0.1 mol) in toluene (100 mL). Add thionyl chloride (SOCl₂) (0.2 mol) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Insight: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.[7]
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The solid will gradually dissolve as it is converted to the soluble acid chloride.
-
Isolation: After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 3: Amide Coupling to Form the Final Product
-
Setup: Dissolve the desired substituted amine (e.g., 2-aminomethyl-benzene derivative) (0.1 mol) and triethylamine (0.12 mol) in anhydrous tetrahydrofuran (THF) (150 mL) and cool to 0°C.
-
Coupling Reaction: Dissolve the crude acid chloride from Step 2 in anhydrous THF (50 mL) and add it dropwise to the cooled amine solution.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.
Summary of Reaction Parameters
| Reaction Stage | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Intermediate Synthesis | |||||
| Cyclocondensation | 3-Chlorophenylhydrazine, Diester | Ethanol | 78 | 4-6 | 80-90 |
| Chlorination | SO₂Cl₂ or HCl/H₂O₂ | Dichloromethane | 0 to RT | 3-4 | 85-95 |
| Application Synthesis | |||||
| Saponification | NaOH | Ethanol/H₂O | 80-100 | 2-4 | >95 |
| Acid Chloride Formation | SOCl₂ | Toluene | 80-90 | 2-3 | >95 (crude) |
| Amide Coupling | Substituted Amine, Et₃N | THF | 0 to RT | 12-16 | 75-90 |
Safety and Handling
-
Reagents: Handle 3-chlorophenylhydrazine, sulfuryl chloride, and thionyl chloride with extreme caution in a certified chemical fume hood. These reagents are toxic, corrosive, and react violently with water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Source: MDPI. URL: [Link]
- Title: CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Title: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Source: PubMed. URL: [Link]
-
Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Source: ACS Publications. URL: [Link]
- Title: WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
-
Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Source: SciELO. URL: [Link]
-
Title: Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Source: Royalchem. URL: [Link]
-
Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION. Source: HETEROCYCLES, Vol. 71, No. 7, 2007. URL: [Link]
-
Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Source: PMC. URL: [Link]
-
Title: Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Source: Atmiya University. URL: [Link]
-
Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Source: PubMed. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. royal-chem.com [royal-chem.com]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Development of Pyrazole-Based Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Research
The five-membered heterocyclic pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[3] Notably, the pyrazole moiety is central to some of the most successful anti-inflammatory drugs, such as the selective COX-2 inhibitor Celecoxib, which underscores the immense therapeutic potential of this chemical class.[1][3][4]
This guide provides an in-depth framework for the rational design, synthesis, and biological evaluation of novel pyrazole compounds as anti-inflammatory drug candidates. It combines established synthetic protocols with a validated screening cascade, explaining the causality behind each experimental choice to empower researchers in this dynamic field.
Part 1: Key Mechanistic Targets of Pyrazole Compounds in Inflammation
Understanding the molecular pathways driving inflammation is crucial for rational drug design. Pyrazole-based agents have been shown to modulate several critical signaling cascades.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs).[1][4] PGs are key mediators of pain, fever, and inflammation.[6] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow. Its inhibition is associated with the gastrointestinal side effects of traditional NSAIDs.[1]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[7]
The therapeutic advantage of many pyrazole-based drugs, like Celecoxib, lies in their selective inhibition of COX-2 over COX-1, which provides potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[4][7] This selectivity is often attributed to the presence of a sulfonamide side chain on the pyrazole scaffold, which can bind to a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.[6]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The p38 MAPK signaling pathway is a central regulator of inflammatory responses.[8] Upon activation by stressors like bacterial lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the p38 MAPK cascade triggers the production of additional inflammatory cytokines, creating a self-amplifying loop.[9] Inhibition of this pathway can effectively suppress the inflammatory cytokine storm associated with many diseases.[10] Certain pyrazole derivatives have been investigated for their ability to target components of this pathway, offering a COX-independent mechanism for controlling inflammation.[11]
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of a vast array of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[13][14] Dysregulation of this pathway is a hallmark of chronic inflammatory diseases.[12] Several studies suggest that pyrazole compounds can exert anti-inflammatory effects by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.[15]
Part 2: Synthesis of Pyrazole Derivatives
A classical and highly effective method for synthesizing a diverse library of pyrazole compounds involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[1][15]
Protocol 1: Two-Step Synthesis of 3,5-Diaryl-1H-Pyrazoles
This protocol details the synthesis of pyrazole derivatives via a chalcone intermediate. The causality for this approach is its versatility; by simply varying the starting aldehyde and acetophenone, a large library of analogs can be generated for structure-activity relationship (SAR) studies.[1]
Step A: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Cool the mixture in an ice bath and add a 15% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, generating the enolate required for nucleophilic attack on the aldehyde.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate often indicates product formation.
-
Work-up: Once the reaction is complete (typically 4-6 hours), pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess KOH.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol to yield the pure intermediate.
Step B: Synthesis of Pyrazole (Cyclocondensation)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified chalcone (5 mmol) from Step A in glacial acetic acid (20 mL). Acetic acid serves as both the solvent and a catalyst for the cyclization reaction.
-
Reagent Addition: Add hydrazine hydrate (10 mmol, 2 eq.) to the solution. The excess hydrazine ensures the reaction goes to completion.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent ring closure. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification and Characterization: Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry. Purify the crude pyrazole by recrystallization from a suitable solvent (e.g., ethanol or methanol). Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 3: Biological Evaluation - An In Vitro Screening Cascade
A tiered screening approach is essential for efficiently identifying promising candidates from a library of synthesized compounds. The cascade begins with target-based enzymatic assays and progresses to more complex cell-based models of inflammation.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercially available COX inhibitor screening kit (e.g., colorimetric or fluorometric). These assays typically measure the peroxidase activity of the COX enzyme, where the oxidation of a probe by PGG₂ (produced by COX) generates a quantifiable signal.
-
Preparation: Reconstitute COX-1 and COX-2 enzymes, heme, and other assay components as per the manufacturer's instructions. Prepare a series of dilutions of the test pyrazole compounds and a reference inhibitor (e.g., Celecoxib) in assay buffer.
-
Reaction: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to wells containing either a test compound, reference inhibitor, or vehicle control.
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Measurement: Incubate for a specified time (e.g., 10 minutes) at room temperature, then add the colorimetric or fluorometric substrate to measure the peroxidase activity. Read the plate on a suitable microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity). Calculate the COX-2 Selectivity Index (SI) as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Table 1: Hypothetical COX Inhibition Data for Lead Pyrazole Compounds
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| PZ-01 | 25.4 | 0.15 | 169.3 |
| PZ-02 | > 50 | 0.89 | > 56.2 |
| PZ-03 | 1.2 | 0.95 | 1.3 |
| Celecoxib | 15.0 | 0.08 | 187.5 |
A higher SI value indicates greater selectivity for COX-2.
Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Rationale: This cell-based assay provides a more physiologically relevant model of inflammation than an isolated enzyme assay.[16] It assesses a compound's ability to suppress the production of key inflammatory mediators (nitric oxide, cytokines) in an immune cell context, which can capture effects on multiple signaling pathways (e.g., NF-κB, MAPK) simultaneously.[17][18]
-
Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 or human THP-1) in appropriate media until they reach ~80% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[16] Maintain an unstimulated control group. Incubate for 18-24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system according to the manufacturer's protocol. Read absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the remaining supernatant.
-
Quantify the concentration of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits as per the manufacturer's instructions.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine IC₅₀ values.
Table 2: Hypothetical Data from LPS-Stimulated Macrophage Assay
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cell Viability (CC₅₀, µM) |
|---|---|---|---|---|
| PZ-01 | 1.5 | 0.9 | 2.1 | > 100 |
| PZ-02 | 5.8 | 4.2 | 7.5 | > 100 |
| PZ-03 | 25.1 | 30.5 | > 50 | > 100 |
Part 4: In Vivo Validation of Anti-Inflammatory Activity
Compounds that demonstrate high potency and low cytotoxicity in vitro must be evaluated in a whole-organism model to confirm efficacy and assess their pharmacokinetic and safety profiles.[19][20]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a universally accepted and highly reproducible model of acute inflammation, making it ideal for the initial in vivo screening of potential anti-inflammatory drugs.[21][22][23] The edema formation is biphasic, involving early mediators like histamine and serotonin, followed by a later phase mediated primarily by prostaglandins, making it sensitive to COX inhibitors.[24]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug (e.g., Indomethacin or Celecoxib), and Test Compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test pyrazole compounds and reference drug via an appropriate route (e.g., oral gavage, p.o.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline reading (V₀).
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[25]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Table 3: Hypothetical In Vivo Data from Carrageenan-Induced Paw Edema Model (at 3 hours)
| Treatment Group (Dose, mg/kg) | Paw Edema Volume (mL) ± SEM | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.06 | - |
| PZ-01 (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| PZ-01 (30 mg/kg) | 0.25 ± 0.03 | 70.6% |
| Celecoxib (30 mg/kg) | 0.29 ± 0.05 | 65.9% |
Conclusion
The development of novel anti-inflammatory agents from the pyrazole scaffold is a highly promising field of research. The protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for this endeavor. By integrating rational synthesis with a multi-tiered biological evaluation cascade—from specific enzyme inhibition assays to cell-based models and finally to in vivo validation—researchers can efficiently identify and optimize lead candidates. The key to success lies in understanding the underlying mechanisms of inflammation and using this knowledge to interpret experimental data, drive SAR studies, and ultimately develop safer and more effective therapies for inflammatory diseases.
References
-
Kontogiorgis, C., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Geromichalos, G. D., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
-
Patole, S. S. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Sule, A. B., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University Medical Sciences. Available at: [Link]
-
Pérez-Guerrero, C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]
-
Mezghani-Jarraya, R., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International. Available at: [Link]
-
Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Pharmacology. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Daily, J. & Ma, K. (2023). Celecoxib. StatPearls. Available at: [Link]
-
Ghasemian, M., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhao, F., et al. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Cytotechnology. Available at: [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]
-
Iuchi, K., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Mazur, M., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. Available at: [Link]
-
Mandal, A. (2021). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]
-
Arul, V., et al. (2010). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Gavan, A., et al. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health and Toxicology. Available at: [Link]
-
Tan, J. S., et al. (2020). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]
-
Lin, M., et al. (2023). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Molecular Biology Reports. Available at: [Link]
-
Gonzalez-Chavez, F. & Vasquez, T. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
ANT BIO PTE. LTD. (2024). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and Solutions. AntBio. Available at: [Link]
-
Phanse, M.A., et al. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity: An Overview. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
UCL News. (2024). Scientists discover natural 'brake' that could stop harmful inflammation. UCL News. Available at: [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]
-
Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index. Available at: [Link]
-
Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase and Interleukin-6. World's Veterinary Journal. Available at: [Link]
-
Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and Disease. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Scientists discover natural ‘brake’ that could stop harmful inflammation | UCL News - UCL – University College London [ucl.ac.uk]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 25. inotiv.com [inotiv.com]
Application Notes and Protocols for the Cellular Characterization of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
A Senior Application Scientist's Guide to Investigating a Novel Pyrazole Compound in a Cellular Context
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cellular characterization of the novel pyrazole derivative, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Recognizing the therapeutic potential of pyrazole-based compounds in oncology, this guide presents a logical, in-depth workflow for assessing the compound's cytotoxic activity and elucidating its potential mechanism of action. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Introduction: The Rationale for Investigating Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3] Many pyrazole-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4][5] The subject of this guide, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, is a novel small molecule with structural similarities to compounds known to be bioactive.[6] Its characterization in a cellular context is a critical first step in determining its potential as a therapeutic agent.
This guide will detail a systematic approach to this initial investigation, beginning with the foundational assessment of cytotoxicity and progressing to more mechanistic assays. The causality behind each experimental choice is explained to empower the researcher to make informed decisions and troubleshoot effectively.
Preliminary Considerations and Compound Handling
Before initiating any cellular assays, it is imperative to understand the physicochemical properties of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and to handle it appropriately.
Table 1: Compound Properties and Handling
| Property | Recommendation | Rationale |
| Solubility | Determine the solubility in common laboratory solvents such as DMSO, ethanol, and PBS. A stock solution in 100% DMSO is recommended. | Ensuring the compound is fully dissolved in the stock solution is critical for accurate and reproducible dosing in cellular assays. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
| Stability | Assess the stability of the compound in solution at various temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and after multiple freeze-thaw cycles. | Degradation of the compound can lead to a loss of activity and inaccurate experimental results. Establishing stable storage conditions is essential. |
| Purity | Verify the purity of the compound using analytical methods such as HPLC or LC-MS. | Impurities can have their own biological effects, confounding the interpretation of the results. |
| Safety | Handle the compound in accordance with its Safety Data Sheet (SDS). Assume the compound is hazardous and use appropriate personal protective equipment (PPE). | Pyrazole derivatives can have irritant properties.[7] |
Phase 1: Foundational Cytotoxicity Assessment
The initial and most critical step is to determine the cytotoxic potential of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This is typically achieved by measuring the dose-dependent effect of the compound on the viability of cancer cell lines.
Rationale and Experimental Design
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for assessing cell viability.[8][9][10] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. The selection of cell lines is a critical parameter. It is advisable to screen the compound against a panel of cancer cell lines from different tissue origins to identify potential selectivity. A non-cancerous cell line should also be included to assess for general cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
-
Cancer cell lines (e.g., a panel including breast, lung, colon, and pancreatic cancer lines)
-
Non-cancerous cell line (e.g., normal human fibroblasts)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point).[11]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic drug like doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Expected Outcomes and Interpretation
The result of this assay will be a dose-response curve for each cell line, from which the IC₅₀ value can be derived. A low IC₅₀ value (in the nanomolar to low micromolar range) suggests potent cytotoxic activity.[4] Comparing the IC₅₀ values across different cancer cell lines and the non-cancerous cell line will provide insights into the compound's potential cancer-selectivity.
Phase 2: Mechanistic Elucidation
If ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate demonstrates significant cytotoxic activity, the next logical step is to investigate its mechanism of action. Based on the known activities of other pyrazole derivatives, a logical starting point is to investigate the induction of apoptosis and cell cycle arrest.[12][13]
Experimental Workflow for Mechanistic Studies
Caption: Workflow for mechanistic investigation of a cytotoxic compound.
Protocol: Apoptosis Assay using Annexin V/PI Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[12] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 or 48 hours).
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many cytotoxic agents induce cell death by causing irreparable damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[4] Analyzing the distribution of cells in different phases of the cell cycle can reveal the compound's effect on cell proliferation.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation and Next Steps
The data from the mechanistic assays will provide a clearer picture of how ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate affects cancer cells.
Table 2: Interpreting Mechanistic Data
| Assay Result | Interpretation | Potential Next Steps |
| Increased Annexin V staining | The compound induces apoptosis. | Investigate the apoptotic pathway (intrinsic vs. extrinsic) by Western blotting for key proteins like caspases, Bcl-2 family members, and PARP cleavage. |
| Accumulation of cells in a specific cell cycle phase (e.g., G2/M) | The compound causes cell cycle arrest at that phase. | Investigate the effect on proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).[10] Consider a tubulin polymerization assay if G2/M arrest is observed.[5] |
| No significant apoptosis or cell cycle arrest | The compound may induce other forms of cell death (e.g., necrosis, autophagy) or may be cytostatic rather than cytotoxic. | Explore markers for other cell death pathways. Perform a clonogenic survival assay to assess long-term effects on cell proliferation. |
Concluding Remarks
This application note provides a foundational, yet detailed, framework for the initial cellular characterization of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. By following this systematic approach, researchers can generate robust and reliable data to assess the compound's potential as an anticancer agent. The insights gained from these assays will guide future research, including target identification, lead optimization, and in vivo efficacy studies.
References
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2015). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 103605. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Retrieved from [Link]
-
MDPI. (2023). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]
-
ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
BioTechniques. (2023). The power of virtual screening for identifying small molecule drug candidates. Retrieved from [Link]
-
University of Pretoria. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
RSC Publishing. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Retrieved from [Link]
-
KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
Sources
- 1. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epubl.ktu.edu [epubl.ktu.edu]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles
Answering the call for a robust, field-tested guide, this Technical Support Center is designed by Application Scientists for researchers navigating the nuances of the Vilsmeier-Haack formylation of pyrazoles. We move beyond simple protocols to address the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of the Vilsmeier-Haack reaction as it applies to pyrazole systems.
Q1: What is the Vilsmeier-Haack reaction, and why is it used for pyrazoles?
The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1] For pyrazoles, this reaction is a cornerstone technique for synthesizing pyrazole-4-carbaldehydes. These products are not just molecules; they are versatile synthetic intermediates, crucial for the development of new pharmaceutical agents and advanced materials.[2][3] The reaction's value lies in its reliability and regioselectivity, typically favoring formylation at the C4 position of the pyrazole ring due to the electronic characteristics of the heterocycle.[4]
Q2: What is the "Vilsmeier Reagent," and what is the mechanism of its formation?
The active electrophile is the Vilsmeier reagent, a chloroiminium salt (specifically, N,N-dimethyl-chloromethylene iminium salt).[4] It is not typically isolated but is prepared in situ just before use. The formation involves the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1]
The process begins with the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester leaving group, generating the resonance-stabilized and highly electrophilic Vilsmeier reagent.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Q3: What is the general mechanism for the formylation of a pyrazole ring?
The reaction is a classic electrophilic aromatic substitution. The electron-rich C4 carbon of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex intermediate. A proton is then lost to restore aromaticity, yielding a new iminium salt. During the aqueous workup, this iminium salt is hydrolyzed to furnish the final pyrazole-4-carbaldehyde.[4][5]
Caption: General mechanism for the Vilsmeier-Haack formylation of pyrazoles.
Section 2: Troubleshooting Guide
Even robust reactions can present challenges. This guide is structured to help you diagnose and resolve common experimental issues.
Q: My TLC shows only starting material, or I isolated a very low yield of my desired formyl-pyrazole. What went wrong?
This is the most common issue and can stem from several root causes related to reagents, substrate reactivity, or reaction conditions.
| Potential Cause | Scientific Explanation & Causality | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Water rapidly hydrolyzes both POCl₃ and the chloroiminium salt itself, rendering it non-electrophilic and unable to participate in the reaction. | Action: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous grade DMF (or distill it) and a fresh, unopened bottle of POCl₃. Prepare the reagent at low temperature (0 to -10 °C) and use it immediately.[2][4] |
| Insufficiently Reactive Substrate | The reaction is an electrophilic substitution; therefore, the nucleophilicity of the pyrazole ring is paramount. Strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or multiple halogens on the pyrazole or its substituents significantly reduce the ring's electron density, making the electrophilic attack sluggish or impossible under standard conditions.[3] | Action: For deactivated substrates, increase the excess of the Vilsmeier reagent (from 2 eq. to 4-6 eq.).[3] Increase the reaction temperature incrementally (e.g., from 70 °C to 100-120 °C) while carefully monitoring for decomposition.[1][3] Be aware that some highly deactivated pyrazoles may not react at all.[3] |
| Inadequate Reaction Temperature or Time | Formylation kinetics are substrate-dependent. While some activated pyrazoles react quickly at room temperature, many require thermal energy to overcome the activation barrier for the electrophilic attack. | Action: If the reaction is clean but incomplete at a lower temperature, increase the temperature and/or extend the reaction time.[1] Monitor the reaction's progress by TLC every few hours until the starting material is consumed. Typical conditions range from room temperature to 120 °C for 2 to 24 hours.[1][2] |
| Premature Quenching | Adding the quenching solution (water/ice) before the reaction is complete will halt the conversion and hydrolyze any remaining Vilsmeier reagent. | Action: Always confirm the disappearance of the starting material via TLC before proceeding to the workup step. |
Q: My reaction mixture turned dark black, and I isolated a tarry residue instead of a clean product. What causes this decomposition?
Decomposition is often a result of excessive heat or impurities.
| Potential Cause | Scientific Explanation & Causality | Suggested Solution |
| Reaction Overheating | The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Uncontrolled addition can cause a dangerous temperature spike, leading to the decomposition of the reagent and solvent. Similarly, the formylation step itself can be exothermic. | Action: Strict temperature control is critical. Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF in an ice/salt or dry ice/acetone bath (-10 to 0 °C).[2] Add the pyrazole substrate solution slowly at a low temperature before allowing the reaction to warm or be heated.[4] |
| Unwanted Side Reactions (e.g., Chlorination) | The Vilsmeier reagent system, particularly with POCl₃, can act as a chlorinating agent, especially at higher temperatures or with substrates containing sensitive functional groups (like hydroxyls or some alkoxy groups).[2] | Action: If chlorination is observed, try running the reaction at the lowest effective temperature. Consider alternative Vilsmeier reagent preparations (e.g., using oxalyl chloride or thionyl chloride instead of POCl₃), though these may have different reactivity profiles. |
| Substrate Instability | The pyrazole starting material itself may be unstable to the highly acidic and thermal conditions of the reaction, leading to polymerization or degradation. | Action: Use purified starting materials. If the substrate is known to be acid-sensitive, this may not be the appropriate formylation method. Consider alternative, milder formylation techniques like the Duff or Reimer-Tiemann reactions if applicable. |
Q: The aqueous workup is problematic. I'm seeing emulsions, or my product seems to be lost in the aqueous layer. How can I improve my recovery?
Workup issues are common when dealing with polar heterocyclic products.
| Potential Cause | Scientific Explanation & Causality | Suggested Solution |
| Product is Water-Soluble | The introduction of a polar formyl group, combined with the nitrogen atoms of the pyrazole ring, can increase the product's water solubility, leading to poor partitioning into the organic extraction solvent. | Action: Saturate the aqueous layer with sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds (the "salting-out" effect) and driving your product into the organic layer. Perform multiple extractions (e.g., 3-5 times) with a suitable solvent like dichloromethane or ethyl acetate.[4] |
| Emulsion Formation | The presence of polar, amphiphilic byproducts or unreacted starting materials can lead to the formation of stable emulsions at the aqueous-organic interface, making phase separation nearly impossible. | Action: Add brine to the separatory funnel to help break the emulsion.[4] If that fails, filter the entire emulsified mixture through a pad of Celite® or glass wool. This often disrupts the emulsion, allowing for proper phase separation in the filtrate. |
| Incorrect pH during Workup | The final product may be an acid- or base-sensitive solid or liquid. Precipitating the product by adjusting the pH too aggressively or to the wrong endpoint can lead to decomposition or failure to isolate. | Action: Perform the neutralization slowly at low temperature (i.e., in an ice bath). Use a milder base like sodium bicarbonate initially before using stronger bases like sodium carbonate or sodium hydroxide.[2] Check the pH regularly. If the product is amphoteric, you may need to find the isoelectric point where it is least soluble to achieve precipitation. |
Section 3: A Practical Workflow for Troubleshooting
When an experiment fails, a logical diagnostic process is key. Use this decision tree to guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting low-yield Vilsmeier-Haack reactions.
Section 4: General Experimental Protocol
This protocol provides a reliable starting point. Remember that optimization of stoichiometry, temperature, and reaction time is often necessary for new substrates.
Safety First: The Vilsmeier-Haack reaction involves corrosive and water-reactive reagents. Always perform this reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
Step 1: Preparation of the Vilsmeier Reagent
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq.).
-
Cool the flask to -10 °C using an ice/salt or dry ice/acetone bath.
-
Slowly add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 0 °C.[2]
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 20-30 minutes. A viscous, white, or pale-yellow salt may form; this is the Vilsmeier reagent.[2]
Step 2: Formylation Reaction
-
Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[2][4]
-
Add the pyrazole solution dropwise to the cold, stirring Vilsmeier reagent.
-
After the addition, allow the reaction to warm to room temperature, and then heat it to the desired temperature (e.g., 70-100 °C).[1][2]
-
Stir the reaction at this temperature for the required time (2-24 h), monitoring its progress by TLC.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This quenching step is exothermic and should be done slowly.[2]
-
Basify the cold aqueous solution to a pH > 10 by slowly adding solid sodium carbonate or a concentrated NaOH solution.[2]
-
If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.[2]
-
If no precipitate forms, transfer the mixture to a separatory funnel. If necessary, add NaCl to saturate the aqueous layer.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure formyl-pyrazole.[2]
References
-
Šačkus, A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1373. Available at: [Link]
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences. Available at: [Link]
-
Verma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27332–27393. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]
-
Verma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to obtain ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate?
The most established and widely used method involves a two-step process:
-
Cyclocondensation: The synthesis typically begins with the cyclocondensation of (3-chlorophenyl)hydrazine with a suitable three-carbon electrophile, such as diethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar β-ketoester. This reaction, a variation of the Knorr pyrazole synthesis, forms the pyrazole ring.[1][2]
-
Chlorination: The resulting ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is then chlorinated at the 5-position. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
This route is generally favored due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.
Q2: I am observing a mixture of regioisomers during the cyclocondensation step. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] In the case of the reaction between (3-chlorophenyl)hydrazine and diethyl 2-(ethoxymethylene)-3-oxobutanoate, two regioisomers can be formed. The desired isomer is typically the one where the substituted phenyl group is at the N1 position of the pyrazole ring.
Troubleshooting Strategies:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the regioselectivity. Non-polar or aprotic solvents often favor one isomer over the other. Experimenting with solvents like toluene, dioxane, or even solvent-free conditions may improve the outcome.
-
Catalyst: The use of an acid or base catalyst can direct the reaction towards a specific regioisomer. For instance, a catalytic amount of a strong acid like HCl or H₂SO₄ can protonate one of the carbonyl groups, making it more susceptible to nucleophilic attack and potentially improving selectivity.
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable isomer. A systematic temperature screen is recommended.
Q3: My chlorination step is giving a low yield and multiple byproducts. What are the likely causes and how can I fix this?
Low yields and the formation of byproducts during the chlorination of the pyrazole ring are often due to the harshness of the chlorinating agent and suboptimal reaction conditions.
Common Issues and Solutions:
| Potential Cause | Likely Side Products | Recommended Solution |
| Over-chlorination | Di- or tri-chlorinated pyrazoles, chlorination on the phenyl ring. | Use a stoichiometric amount of the chlorinating agent. A slow, dropwise addition of the chlorinating agent at a low temperature (e.g., 0-5 °C) can help control the reaction. |
| Decomposition of starting material or product | Tar-like substances, unidentifiable baseline material on TLC. | Ensure anhydrous conditions, as moisture can lead to the decomposition of both the chlorinating agent and the pyrazole substrate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Presence of starting material in the final product mixture. | Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or LC-MS. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Hydrolysis of the ester | The corresponding carboxylic acid. | Use an aprotic solvent and ensure all reagents and glassware are dry. Work up the reaction under non-aqueous conditions if possible, or minimize the exposure to water during extraction. |
A patent for a similar compound suggests that using a milder chlorinating agent or an alternative method, such as electrochemical chlorination, could provide higher yields and better purity.[3][4]
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate can be challenging due to the presence of closely related impurities.
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure material. A solvent screen is recommended to find the optimal solvent or solvent mixture. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Monitoring the fractions by TLC is crucial to ensure proper separation.
-
Acid-Base Extraction: If the primary impurity is the corresponding carboxylic acid (from ester hydrolysis), an acid-base extraction can be employed. Dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic impurity into the aqueous layer.
A patent on the purification of pyrazoles suggests that forming an acid addition salt, crystallizing it, and then neutralizing it back to the free base can be an effective purification strategy.
Troubleshooting Guides
Guide 1: Low Yield in the Cyclocondensation Step
This guide provides a systematic approach to troubleshooting low yields in the initial pyrazole ring formation.
Caption: Troubleshooting workflow for low yield in the cyclocondensation step.
Guide 2: Formation of Regioisomers
This guide focuses on strategies to control regioselectivity during the cyclocondensation reaction.
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl Pyrazole Carboxylate Derivatives
Welcome to the technical support center for the purification of ethyl pyrazole carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The purity of these intermediates is paramount for successful downstream applications, including drug discovery and agrochemical synthesis.[1]
This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic, empowering you to make informed decisions during your purification workflows.
Part 1: Initial Assessment & Strategy Selection
Before any purification, a preliminary analysis of the crude material is essential. This not only confirms the presence of your desired product but also provides critical clues about the nature and quantity of impurities, guiding your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the first analytical steps I should take with my crude product?
A: Always begin with Thin Layer Chromatography (TLC) and a crude ¹H NMR spectrum.
-
TLC: This is a rapid, inexpensive method to visualize the number of components in your mixture. It helps in selecting a solvent system for column chromatography and assessing the relative polarity of impurities.
-
¹H NMR: Provides structural confirmation of your target compound and can reveal the presence of unreacted starting materials, residual solvents, or major side-products.
-
LC-MS: For a more detailed analysis, Liquid Chromatography-Mass Spectrometry can quantify the purity and give mass information about the impurities, aiding in their identification.[2][3]
Q2: What are the most common impurities I should expect?
A: Impurities are typically derived from the synthesis reaction itself. Common culprits include:
-
Unreacted Starting Materials: Such as hydrazine derivatives, β-dicarbonyl compounds, or substituted acetophenones.[3]
-
Isomeric Byproducts: Regiochemical isomers can form depending on the symmetry of the reactants. For example, the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can lead to different N-substituted pyrazole isomers.
-
Reagents and Catalysts: Acids, bases, or catalysts used in the reaction may persist.
-
Solvent Residues: Solvents from the reaction or initial workup (e.g., ethanol, acetic acid, DMF).[4]
Workflow: Selecting Your Purification Strategy
The choice of purification technique depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Purification Strategy Selection Workflow.
Part 2: Recrystallization
Recrystallization is the most efficient method for purifying solid compounds that are relatively clean (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize while impurities remain dissolved.
Frequently Asked Questions (FAQs)
Q3: How do I choose the perfect recrystallization solvent?
A: The ideal solvent should:
-
Not react with your compound.
-
Dissolve your compound poorly at low temperatures but very well at high temperatures .
-
Either dissolve impurities completely at all temperatures or not at all.
-
Have a boiling point below the melting point of your compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the final crystals.
Ethanol, ethyl acetate, and their mixtures with water or hexanes are excellent starting points for many ethyl pyrazole carboxylate derivatives.[3][5][6]
Troubleshooting Guide: Recrystallization
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.
-
Causality: This often happens when the boiling point of the solvent is too high, or when the solution is cooled too rapidly. The compound becomes supersaturated while it's still in a molten state.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, choose a lower-boiling point solvent system.
-
Q5: My recovery is very low. How can I get more of my product back?
A: Low recovery is usually due to using too much solvent or premature crystallization.
-
Causality: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive volume of solvent will keep more of your product dissolved even after cooling.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve your crude product. Add it in small portions.
-
If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
Ensure the solution is cooled thoroughly. Cooling in an ice bath after it has reached room temperature can significantly increase the yield.
-
Consider a two-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.[7]
-
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent based on small-scale solubility tests. For this example, we'll use ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding small portions of hot ethanol just until all the solid dissolves.
-
(Optional) Hot Filtration: If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Confirm purity by melting point and NMR.
Part 3: Column Chromatography
Column chromatography is a powerful and versatile technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). It is the method of choice for complex mixtures, oils, or purifications where recrystallization fails.
Troubleshooting Workflow: Column Chromatography
Caption: Troubleshooting Guide for Column Chromatography.
Data Table: Common Solvent Systems
The key to good separation is choosing a solvent system where the target compound has an Rf value of ~0.3-0.4 on the TLC plate.
| Eluent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate / Hexanes | Low to Medium | Good starting point for many ethyl pyrazole carboxylates.[2] |
| 50-100% Dichloromethane / Hexanes | Low to Medium | Offers different selectivity compared to ethyl acetate. |
| 1-5% Methanol / Dichloromethane | High | For eluting more polar pyrazole derivatives or impurities. |
| 50-80% Dichloromethane / Ethyl Acetate | Medium to High | Useful for separating moderately polar compounds.[2] |
Protocol: Flash Column Chromatography
-
Solvent System Selection: Develop a solvent system using TLC that gives good separation and an Rf of ~0.35 for the target compound. A common starting point is 20% Ethyl Acetate in Hexanes.
-
Column Packing (Slurry Method):
-
Add silica gel (typically 50-100x the weight of your crude product) to your chosen eluent in a beaker to create a slurry.
-
Secure a column with a stopcock and add a small layer of sand.
-
Pour the silica slurry into the column. Use pressure from a pump or airline to pack the silica bed firmly and evenly, ensuring no air bubbles or cracks.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).
-
Use a pipette to carefully apply the concentrated sample solution to the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica bed. Wash with a tiny amount of eluent 1-2 times.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply pressure and begin collecting fractions. The flow rate for flash chromatography should be about 2 inches/minute.
-
-
Analysis:
-
Monitor the fractions being collected using TLC to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator).
-
-
Final Analysis: Obtain an NMR spectrum and other relevant analytical data to confirm the purity of the isolated compound.[8]
Part 4: Specialized Techniques
Q6: My main impurity is a carboxylic acid. Is there an easier way to remove it than chromatography?
A: Yes, an acid-base extraction is ideal. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral ethyl pyrazole carboxylate product remains in the organic layer. Subsequent washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) will prepare your product for solvent removal.[2]
Q7: I've synthesized a low-boiling point liquid pyrazole derivative. Can I purify it by distillation?
A: Absolutely. For thermally stable, non-solid derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[4] It is crucial to know the boiling point of your compound at a given pressure to avoid decomposition.
References
- Method for purifying pyrazoles.
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. [Link]
-
Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. SGT Life Sciences. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate Discussion. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the synthesis of pyrazoles—a cornerstone scaffold in medicinal chemistry and materials science—can present significant challenges.[1] While the reactions appear straightforward on paper, the reality in the lab often involves wrestling with side reactions that complicate purification, reduce yields, and impede project timelines.
This guide is structured to move beyond simple protocols. It is designed as a direct line to field-proven insights, addressing the specific, practical issues you encounter at the bench. We will delve into the causality behind common side reactions and provide robust, self-validating strategies to overcome them. Consider this your partner in achieving clean, efficient, and predictable pyrazole synthesis.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: I'm getting a mixture of regioisomers in my Knorr synthesis. How can I control the regioselectivity?
This is the most frequent challenge in pyrazole synthesis, typically arising from the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[2][3] The reaction can proceed via two different pathways as the hydrazine attacks one of the two non-equivalent carbonyl carbons, leading to a mixture of regioisomers that are often difficult to separate.[3][4]
Troubleshooting Strategies:
-
Strategic Solvent Selection: The reaction solvent can dramatically influence regioselectivity. Standard solvents like ethanol often yield equimolar mixtures.[5] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the preference for a single regioisomer.[4][6] This effect is attributed to the unique ability of these solvents to modulate the reactivity of the two distinct carbonyl groups.[4]
-
pH Control: The acidity of the reaction medium is a critical control element. Acidic conditions are generally required to catalyze both the initial hydrazone formation and the subsequent cyclization.[7][8][9] However, the pH can also direct the regiochemical outcome. For instance, in some systems, acidic conditions may favor one isomer, while neutral or basic conditions favor the other.[2][3]
-
Substrate Modification: You can introduce a strong steric or electronic bias into your starting materials. Incorporating a bulky substituent on the 1,3-dicarbonyl compound can sterically hinder the approach of the hydrazine to one carbonyl group, thereby favoring attack at the other.[3] Similarly, potent electron-withdrawing groups can deactivate one carbonyl, guiding the reaction down a single pathway.[3]
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones can provide a more controlled reaction pathway, leading to improved regioselectivity.[2][10]
Q2: My reaction with an α,β-unsaturated ketone is yielding a pyrazoline. How do I promote aromatization to the pyrazole?
This is an expected outcome. The cyclocondensation of an α,β-unsaturated ketone with a hydrazine derivative first produces a stable pyrazoline intermediate.[5][10] The final, aromatic pyrazole is only formed after an oxidation step.[5][10]
Troubleshooting Strategies:
-
In-Situ Oxidation: The most efficient approach is to perform the oxidation in the same pot. After the pyrazoline has formed, introduce a mild oxidizing agent. A common and effective method is to simply heat the pyrazoline intermediate in DMSO under an oxygen atmosphere .[11] Alternatively, agents like bromine can be used.[11]
-
Employ Substrates with a Leaving Group: Synthesize an α,β-unsaturated carbonyl compound that contains a good leaving group at the β-position. Following the initial cyclization to the pyrazoline, the leaving group can be eliminated spontaneously to yield the aromatic pyrazole, avoiding a separate oxidation step.[10]
Q3: When I try to N-alkylate my pyrazole, I get a mixture of products. How can I achieve selective N-alkylation?
The two nitrogen atoms in an unsubstituted pyrazole ring exist as tautomers, which makes their reactivity similar and often leads to a mixture of N-alkylated regioisomers.[12] Achieving selectivity is a significant challenge.
Troubleshooting Strategies:
-
Control of Reaction Conditions: Regioselectivity can sometimes be controlled by carefully choosing the base and solvent. For example, using sodium hydride (NaH) may prevent the formation of certain regioisomeric products that are observed when using potassium carbonate (K₂CO₃).[13]
-
Use of Protecting Groups: A robust method is to use a protecting group strategy. The pyrazole nitrogen can be protected with a group like tetrahydropyranyl (THP), which directs subsequent functionalization to a specific carbon.[14][15] After the desired modification, the protecting group is removed. This multi-step process offers excellent control.
-
Advanced Biocatalytic Methods: For ultimate selectivity, consider enzymatic approaches. Engineered enzymes have been developed that can perform N-alkylation on pyrazoles with exceptional regioselectivity (>99%), using simple haloalkanes as alkylating agents in a catalytic cycle.[12] This represents a state-of-the-art solution to this classic problem.[12]
Q4: I'm observing decomposition or ring opening of my pyrazole product. What causes this and how can I prevent it?
While the pyrazole ring is generally robust and resistant to oxidation and reduction, it is susceptible to ring opening under specific conditions.[16]
Primary Cause:
-
Strong Basic Conditions: The C3 and C5 positions of the pyrazole ring are electron-deficient.[1][16] In the presence of a very strong base, deprotonation can occur at the C3 position, which can initiate a ring-opening cascade.[1][16][17]
Preventative Measures:
-
Avoid Harsh Bases: During reaction workups or subsequent synthetic steps, avoid using strong bases like alkali metal hydroxides at high concentrations or temperatures. If a base is necessary, use milder options like carbonates or organic amines.
-
Maintain pH Control: Keep the pH of your solutions neutral or slightly acidic whenever possible to ensure the stability of the pyrazole core.
Troubleshooting Guide & Protocols
This section provides detailed protocols and data to help you implement the strategies discussed above.
Mechanism: The Origin of Regioisomers in Knorr Synthesis
The formation of two regioisomers occurs because the initial nucleophilic attack from the substituted hydrazine (R²-NH-NH₂) can happen at either of the two non-equivalent carbonyls (C1 or C3) of the dicarbonyl compound.
Table 1: Effect of Solvent on Regioselectivity
The choice of solvent is a powerful tool for controlling the outcome of the reaction. The data below illustrates the dramatic improvement in regioselectivity when switching from a conventional solvent to a fluorinated alcohol.
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | Ethanol | 1 : 1 | [6] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | TFE | >95 : 5 | [6] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 85 : 15 | [6] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99 : 1 | [6] |
TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol
Experimental Protocol 1: Regioselective Knorr Synthesis Using TFE
This protocol provides a step-by-step method for synthesizing a pyrazole with high regioselectivity using a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 equiv)[18]
-
2,2,2-Trifluoroethanol (TFE)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in TFE (approx. 0.2 M concentration).
-
Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[18]
-
Stir the reaction mixture at room temperature. The Knorr synthesis is often fast and exothermic.[8][18] If the reaction is sluggish with your specific substrates, it may be gently heated (e.g., to 50-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl compound is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFE.
-
The crude product can then be purified by standard methods, such as recrystallization or column chromatography, to yield the desired pyrazole regioisomer with high purity.
References
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. (n.d.). Benchchem.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5623. Available from: [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658–2661. Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). Benchchem.
- Strategies to avoid unwanted isomer formation in pyrazole synthesis. (n.d.). Benchchem.
-
Al-Issa, S. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2886. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Molecules, 28(15), 5786. Available from: [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2011). Journal of the Brazilian Chemical Society. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 481-524. Available from: [Link]
-
Synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2415-2421. Available from: [Link]
-
Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. (2016). Organic & Biomolecular Chemistry, 14(38), 9037-9047. Available from: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances, 5(35), 27725-27735. Available from: [Link]
-
Pesch, C. M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available from: [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
- Troubleshooting Knorr pyrazole synthesis impurities. (n.d.). Benchchem.
-
Unit 4 Pyrazole. (2019, April 1). SlideShare. Retrieved from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules, 28(15), 5786. Available from: [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). Scientific Reports, 6, 33951. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(5), 1055. Available from: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 260-279. Available from: [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). Results in Chemistry, 4, 100482. Available from: [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2022). Organic Letters, 24(4), 986-991. Available from: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1977). Synthetic Communications, 7(4), 251-254. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 17. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Troubleshooting Low Yield in Pyrazole-4-Carboxylate Ester Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues leading to low product yields. The following information is structured to provide direct, actionable advice based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in pyrazole-4-carboxylate ester synthesis can be frustrating and costly. This section provides a systematic approach to identifying and addressing the root cause of this issue.
Question 1: My reaction has a low yield and analysis of the crude product shows a significant amount of unreacted starting materials. What are the likely causes and how can I fix this?
Answer:
The presence of unreacted starting materials is a clear indication of an incomplete reaction. Several factors could be at play, and a systematic optimization of reaction conditions is recommended.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The Knorr pyrazole synthesis, a common method for this transformation, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction often requires sufficient time and thermal energy to proceed to completion.
-
Troubleshooting Steps:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[3]
-
Increase reaction time: If starting materials are still present after the initial reaction time, extend the duration in increments (e.g., by 2-4 hours) and continue monitoring.
-
Elevate the temperature: Gently increasing the reaction temperature can significantly accelerate the reaction rate. Consider refluxing the reaction mixture if not already doing so.[3] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[4]
-
-
-
Suboptimal Catalyst Choice or Concentration: Many pyrazole syntheses are acid-catalyzed.[5][6] The acid facilitates the initial condensation and subsequent cyclization steps.
-
Troubleshooting Steps:
-
Verify catalyst addition: Ensure the correct amount of acid catalyst (e.g., acetic acid, hydrochloric acid) was added.
-
Screen different catalysts: If a weak acid like acetic acid is not effective, a stronger mineral acid might be necessary. However, be cautious as overly acidic conditions can sometimes promote side reactions.
-
-
-
Poor Solubility of Starting Materials: If your starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Select an appropriate solvent: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are soluble in the reaction solvent at the operating temperature.
-
Consider solvent mixtures: A co-solvent system may be necessary to achieve complete dissolution of all reactants.
-
-
Below is a workflow to guide your troubleshooting process for incomplete reactions:
Caption: Troubleshooting workflow for incomplete reactions.
Question 2: My yield is low, and I've isolated a mixture of products that are difficult to separate. What could be happening?
Answer:
The formation of a product mixture, particularly one with compounds of similar polarity, often points to a lack of regioselectivity in the reaction. This is a well-documented challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][7]
The Challenge of Regioisomers:
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the formation of two different regioisomeric pyrazoles.[7]
Strategies to Control Regioselectivity:
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Studies have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly favor the formation of one regioisomer over the other compared to more traditional solvents like ethanol.[1][8] The unique hydrogen-bonding properties of these solvents can modulate the reactivity of the two carbonyl groups.[1] A patent also suggests that organic solvents containing at least one halogen atom can increase the selectivity of the reaction.[9]
-
Steric and Electronic Control: The inherent steric and electronic properties of the substituents on your 1,3-dicarbonyl can be exploited to direct the reaction. A bulky substituent will sterically hinder the attack of the hydrazine at the adjacent carbonyl, favoring reaction at the less hindered site.[7] Similarly, strong electron-withdrawing or donating groups can influence the electrophilicity of the carbonyl carbons.
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of a substituted hydrazine is the more potent nucleophile, thereby directing the initial attack.[7]
Experimental Protocol for Solvent Screening to Optimize Regioselectivity:
-
Set up parallel reactions: In separate vials, combine your unsymmetrical 1,3-dicarbonyl (1 equivalent) and substituted hydrazine (1.1 equivalents).
-
Add different solvents: To each vial, add a different solvent for evaluation (e.g., ethanol, isopropanol, toluene, TFE, HFIP).
-
Add catalyst: Add a catalytic amount of a suitable acid (e.g., acetic acid, 10 mol%).
-
Heat and monitor: Heat all reactions at the same temperature (e.g., reflux) and monitor by TLC or LC-MS.
-
Analyze product ratios: Upon completion, analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.
| Solvent | Typical Regioisomeric Ratio (Product A:Product B) | Reference |
| Ethanol | Varies, often near 1:1 | [8] |
| Toluene | Can favor one isomer depending on substrates | General Knowledge |
| 2,2,2-Trifluoroethanol (TFE) | Can significantly improve selectivity | [1][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Often provides the highest selectivity | [1][8] |
Caption: Comparison of solvents for controlling regioselectivity.
Question 3: The reaction appears to have worked, but I'm losing a significant amount of product during the work-up and purification. What are some best practices to minimize these losses?
Answer:
Product loss during work-up and purification is a common issue that can dramatically lower your final isolated yield. Careful attention to the physicochemical properties of your pyrazole-4-carboxylate ester is key.
Potential Issues and Improved Procedures:
-
Aqueous Work-up Losses:
-
Problem: Your product may have some water solubility, leading to losses during extraction. The basicity of the pyrazole nitrogen can also lead to the formation of salts that are more water-soluble.[10]
-
Solution:
-
pH adjustment: Before extraction, carefully neutralize the reaction mixture. If your product is sensitive to pH, use a mild base like sodium bicarbonate.
-
Saturate the aqueous layer: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product, driving more of it into the organic phase.
-
Multiple extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL). This is a more efficient method for recovering the product.
-
-
-
Purification Challenges:
-
Problem: Your desired product and any side products (like regioisomers) may have very similar polarities, making them difficult to separate by column chromatography.
-
Solution:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material and can be more scalable than chromatography. A common procedure involves dissolving the crude product in a hot solvent (like isopropanol or ethanol) and allowing it to cool slowly to form crystals.
-
Optimize chromatography conditions: If chromatography is necessary, screen different solvent systems to maximize the separation between your product and impurities. Using a gradient elution can often provide better resolution than an isocratic system.
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 10. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Stabilization of Pyrazole Compounds
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazole compounds, with a core focus on preventing their degradation. Pyrazoles are a critical scaffold in medicinal chemistry, and ensuring their stability throughout the synthetic process is paramount for achieving high yields and purity.[1][2]
Troubleshooting Guide: Common Degradation Issues in Pyrazole Synthesis
This section addresses specific problems that can arise during the synthesis of pyrazoles, leading to product degradation and low yields. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable, step-by-step protocols for prevention.
Issue 1: My reaction mixture turns dark brown/black, and I'm getting low yields of my desired pyrazole.
Q: What is causing the discoloration and low yield in my pyrazole synthesis, and how can I prevent it?
A: Darkening of the reaction mixture, often accompanied by the formation of tarry substances, is a common indicator of degradation, typically stemming from the instability of reactants or intermediates, or the occurrence of side reactions.
Causality and Prevention:
-
Hydrazine Instability: Phenylhydrazine and its derivatives can be susceptible to oxidation and decomposition, especially at elevated temperatures, leading to colored impurities.[3]
-
Preventative Protocol:
-
Purify Hydrazine: Use freshly distilled or high-purity hydrazine for your reaction.
-
Control Temperature: Maintain a lower reaction temperature if possible. While some condensations require heat, uncontrolled temperature spikes can accelerate decomposition.[4] Consider starting the reaction at room temperature or even 0 °C and gradually increasing the temperature while monitoring the reaction progress.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can mitigate air oxidation of sensitive reagents.[3][5]
-
-
-
Side Reactions and Polymerization: At higher temperatures, unwanted side reactions can lead to the formation of polymeric materials.[3]
-
Preventative Protocol:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Timely Quenching: Stop the reaction as soon as the starting materials have been consumed to avoid the formation of degradation byproducts.
-
-
Issue 2: I'm observing the formation of multiple products, and I'm struggling with the regioselectivity of my pyrazole synthesis.
Q: How can I control the regioselectivity when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?
A: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers, which can be challenging to separate and results in a lower yield of the desired product.[6] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups.
Causality and Control:
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction.[4][5]
-
Protocol for Enhanced Regioselectivity:
-
Solvent Selection: The use of fluorinated alcohols has been shown to dramatically improve regioselectivity in some cases.[3]
-
Catalyst Choice: Employing a Lewis acid catalyst, such as BF₃, can help direct the reaction towards a single regioisomer.[3]
-
Temperature Optimization: Lowering the reaction temperature may enhance selectivity.[5]
-
-
-
Substrate Modification: Modifying one of the carbonyl groups can direct the initial nucleophilic attack of the hydrazine.
-
Protocol using β-enaminones:
-
Synthesize a β-enaminone from your 1,3-dicarbonyl compound. This modification can provide better regiocontrol during the subsequent cyclization with hydrazine.[3]
-
-
Issue 3: My final pyrazole product appears to be unstable and degrades during work-up and purification.
Q: What are the common degradation pathways for pyrazole compounds during purification, and what steps can I take to minimize this?
A: Pyrazoles, while generally aromatic and stable, can be susceptible to degradation under certain conditions, particularly strong acidic or basic environments, and in the presence of oxidizing agents.[1]
Causality and Prevention:
-
pH Sensitivity: Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[1][2] Extreme pH conditions during aqueous work-up can lead to ring opening or other degradation pathways.
-
Gentle Work-up Protocol:
-
Neutralize Carefully: If an acid or base catalyst is used, carefully neutralize the reaction mixture to a pH of ~7 before extraction.
-
Avoid Strong Acids/Bases: Use mild acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate solution) for pH adjustment.
-
-
-
Oxidation: The pyrazole ring can be susceptible to oxidation, especially if it has electron-donating substituents.[7]
-
Protocol to Prevent Oxidation:
-
Inert Atmosphere: Perform work-up and purification steps under an inert atmosphere where possible, especially if the compound is known to be air-sensitive.
-
Degassed Solvents: Use degassed solvents for extraction and chromatography to minimize exposure to dissolved oxygen.
-
-
-
Temperature Stability: Prolonged exposure to high temperatures during purification (e.g., distillation or high-temperature chromatography) can lead to decomposition.[5]
-
Low-Temperature Purification Protocol:
-
Recrystallization: If possible, purify the product by recrystallization from a suitable solvent system, as this is often a milder method than chromatography.
-
Column Chromatography: If column chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) to prevent degradation of sensitive compounds on the column.[8] Perform the chromatography at room temperature and avoid prolonged exposure of the compound on the column.
-
-
Frequently Asked Questions (FAQs) about Pyrazole Synthesis
This section provides answers to broader questions regarding the stability and handling of pyrazole compounds.
Q1: What are the most common methods for synthesizing pyrazoles, and what are their inherent stability challenges?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9] While versatile, this method can suffer from a lack of regioselectivity with unsymmetrical dicarbonyls.[6] Another common route is the 1,3-dipolar cycloaddition of a nitrile imine with an alkene.[10] The stability challenges often relate to the starting materials, such as the potential for hydrazine decomposition, and the formation of side products under the reaction conditions.[3][11]
Q2: When should I consider using a protecting group for the pyrazole nitrogen?
A2: Using a protecting group on the pyrazole nitrogen is advisable in several situations:
-
To prevent tautomerization: Unsubstituted pyrazoles can exist as different tautomers, which can complicate characterization and subsequent reactions. A protecting group will lock the pyrazole in a single tautomeric form.[3]
-
To control regioselectivity in subsequent reactions: The protecting group can direct electrophilic substitution to a specific position on the pyrazole ring.
-
To improve solubility: Some protecting groups can enhance the solubility of the pyrazole in organic solvents. Common protecting groups for pyrazoles include Boc (tert-butoxycarbonyl) and THP (tetrahydropyranyl).[12]
Q3: How does temperature affect the stability and yield of pyrazole synthesis?
A3: Temperature is a critical parameter in pyrazole synthesis.
-
Low Temperatures: Lowering the reaction temperature can improve the selectivity of the reaction and minimize the decomposition of sensitive reagents like hydrazine.[5] However, it may also slow down the reaction rate.
-
High Temperatures: Increasing the temperature can accelerate the reaction and improve yields for less reactive substrates.[11] However, excessive heat can lead to the formation of byproducts and degradation of the desired product.[4][13] It is crucial to find the optimal temperature for each specific reaction through careful experimentation and monitoring.[14]
Q4: What are the best practices for storing pyrazole compounds to ensure their long-term stability?
A4: To ensure the long-term stability of pyrazole compounds, they should be stored in a cool, dark, and dry place. For particularly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) in a tightly sealed container is recommended to prevent degradation from air and moisture.
Visualizing Degradation and Prevention
Diagram 1: Common Degradation Pathways in Pyrazole Synthesis
Caption: Key factors leading to pyrazole degradation.
Diagram 2: Workflow for Preventing Pyrazole Degradation
Caption: A preventative workflow for stable pyrazole synthesis.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Optimize between 0 °C to reflux | Lower temperatures can improve selectivity and reduce decomposition; higher temperatures can increase reaction rates.[4][5][11][13] |
| pH during Work-up | Adjust to ~7 | Pyrazoles can be sensitive to strong acids and bases.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of sensitive starting materials and products.[3][5] |
References
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
- PNAS. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.
- Benchchem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters.
- PubMed. (n.d.). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage.
- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Benchchem. (n.d.). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- PubMed Central. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.
- Unknown Source. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-68.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Unknown Source. (n.d.).
- PubMed - NIH. (n.d.). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes.
- PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- YouTube. (2020). BASIC STRENGTH OF PYRROLE, PYRAZOLE AND IMIDAZOLE.
- ResearchGate. (2016). On the relationships between basicity and acidity in azoles.
- RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2022).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- arkat usa. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- Organic Syntheses Procedure. (n.d.). 4.
- IJCRT.org. (2022).
- Unknown Source. (n.d.).
- MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- ResearchGate. (2025).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Regioisomeric Pyrazole Compounds
Welcome to the technical support center dedicated to the intricate challenges of purifying regioisomeric pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the often-subtle yet critical differences between pyrazole regioisomers. Here, we will delve into the underlying principles of separation, provide actionable troubleshooting advice, and present detailed protocols to enhance the purity of your target compounds.
Introduction: The Challenge of Pyrazole Regioisomers
The synthesis of substituted pyrazoles, a cornerstone of many pharmaceutical and agrochemical research programs, frequently yields mixtures of regioisomers.[1][2] These isomers, possessing the same molecular formula but differing in the arrangement of substituents on the pyrazole ring, often exhibit remarkably similar physical and chemical properties. This similarity, particularly in polarity, presents a significant purification challenge, making their separation by standard chromatographic or crystallization techniques a non-trivial task.[3][4]
Frequently Asked Questions (FAQs)
Q1: What makes separating pyrazole regioisomers so difficult?
The primary difficulty lies in their similar physicochemical properties. Regioisomers often have very close polarities, leading to co-elution in normal-phase chromatography.[3] Their structural similarity can also result in comparable solubilities in common solvents, hindering separation by crystallization.
Q2: What is the first step I should take when facing a difficult regioisomer separation?
Before attempting large-scale purification, it is crucial to develop a robust analytical method to confirm the presence of both isomers and to monitor the separation progress. High-Performance Liquid Chromatography (HPLC) is often the method of choice for its high resolution.[3] Thin-Layer Chromatography (TLC) is also invaluable for initial solvent screening for column chromatography.
Q3: Can I use NMR to differentiate between my regioisomers?
Absolutely. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for the structural elucidation of regioisomers.[5][6][7][8] NOESY experiments reveal through-space interactions between protons, which can help determine the relative positions of substituents on the pyrazole ring.[9][10][11] COSY spectra can also aid in assigning proton connectivity.[7][12]
Q4: Are there synthetic strategies to avoid the formation of regioisomeric mixtures?
Yes, focusing on regioselective synthesis is a proactive approach. The choice of solvent can significantly influence the regioselectivity of pyrazole formation. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve the regioselectivity in the condensation of 1,3-dicarbonyls with hydrazines.[13][14] Additionally, employing β-enaminones as surrogates for 1,3-dicarbonyls can offer better regiocontrol.[15]
Troubleshooting Guides & Detailed Protocols
Guide 1: Optimizing Chromatographic Separation
When initial attempts at column chromatography fail to resolve regioisomers, a systematic optimization of chromatographic parameters is necessary.
Troubleshooting Common Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Isomers | Insufficient difference in polarity between isomers. | Optimize Mobile Phase: Test a wider range of solvent systems with varying polarities. Employing a shallow gradient or isocratic elution can improve resolution.[3] Consider switching to a different stationary phase (e.g., alumina, C18 reversed-phase).[4] |
| Poor Resolution | Inappropriate stationary phase or mobile phase. | Change Stationary Phase: If using silica gel, consider reversed-phase HPLC with a C18 column.[3] For certain compounds, specialized columns like those with fluorinated stationary phases or chiral stationary phases (CSPs) might be effective.[16] |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., acidic silanols on silica). | Add a Modifier: For basic pyrazoles, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape. |
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol outlines a general procedure for attempting the separation of pyrazole regioisomers using flash chromatography.
-
TLC Analysis: Systematically screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows the best possible separation of the two regioisomeric spots.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: For optimal separation, use a dry loading technique. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) or maintaining a constant composition (isocratic elution).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure, separated isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Guide 2: Leveraging Crystallization Techniques
Fractional crystallization can be a powerful and scalable method for separating regioisomers if their solubilities in a particular solvent system are sufficiently different.
Troubleshooting Crystallization
| Issue | Potential Cause | Recommended Solution |
| Co-crystallization | Isomers have very similar solubilities and crystal lattice energies. | Solvent Screening: Experiment with a wide range of solvents and solvent mixtures with varying polarities and hydrogen bonding capabilities (e.g., ethanol/water, ethyl acetate/hexanes).[4] |
| No Crystallization | Compound is too soluble or forms an oil. | Induce Crystallization: Try cooling the solution to a lower temperature, slowly evaporating the solvent, or adding an anti-solvent. Scratching the inside of the flask with a glass rod can also initiate nucleation. |
| Selective Crystallization Failure | The desired isomer does not preferentially crystallize. | Seeding: If a small amount of the pure desired isomer is available, use it to seed a supersaturated solution of the mixture.[17] This can selectively induce the crystallization of that isomer. |
Protocol 2: Fractional Crystallization
-
Solubility Assessment: Determine the solubility of the regioisomeric mixture in various solvents at different temperatures. The ideal solvent will show a significant difference in solubility between the isomers.
-
Dissolution: Dissolve the mixture in the minimum amount of a suitable hot solvent to create a saturated solution.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Rapid cooling can lead to the precipitation of both isomers.
-
Isolation: Isolate the crystals by filtration.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR.
-
Recrystallization: If necessary, recrystallize the obtained crystals to further enhance their purity. The mother liquor, now enriched in the more soluble isomer, can be subjected to further crystallization steps.
Guide 3: Advanced Purification and Characterization
For particularly challenging separations, more advanced techniques may be required.
Supercritical Fluid Chromatography (SFC)
SFC can offer different selectivity compared to HPLC and is often successful in separating isomers that are difficult to resolve by other methods.[18][19] It is also a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component.
Salt Formation
The basic nitrogen atoms in the pyrazole ring can be exploited for purification.[4]
Protocol 3: Purification via Salt Formation
-
Acid Selection: Treat a solution of the regioisomeric mixture with a suitable inorganic or organic acid (e.g., HCl, H3PO4, or an organic acid).[20]
-
Salt Precipitation: The resulting pyrazolium salts may have different solubilities, allowing for the selective precipitation or crystallization of one of the regioisomeric salts.[4][20]
-
Isolation and Neutralization: Isolate the precipitated salt by filtration.
-
Liberation of Free Base: Neutralize the purified salt with a base to regenerate the pure pyrazole regioisomer.
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for tackling the purification of pyrazole regioisomers.
Caption: A decision-making workflow for the purification of pyrazole regioisomers.
Structural Elucidation Workflow
This diagram outlines the process of confirming the identity of the separated regioisomers.
Caption: Workflow for the structural characterization of pyrazole regioisomers.
References
-
UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
-
UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
-
El-Malah, A. A., El-Awady, M. G., & Aboul-Enein, H. Y. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(46), 30896–30906. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Li, J., et al. (2023). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Organic & Biomolecular Chemistry, 23(12). Retrieved from [Link]
-
Rogozińska-Szymczak, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8489. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of COSY (a) and NOESY (b) spectra of a mixture of two.... ResearchGate. Retrieved from [Link]
-
sludger. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Retrieved from [Link]
-
Katritzky, A. R., et al. (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 2831-2835. Retrieved from [Link]
- Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers. Google Patents.
-
Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
R Discovery. (2023, April 3). Strategic atom replacement enables regiocontrol in pyrazole alkylation. R Discovery. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 181-192. Retrieved from [Link]
-
ETH Zurich. (2018, April 6). Crystallization. ETH Zurich. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Retrieved from [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Retrieved from [Link]
-
PubMed Central. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis. Scribd. Retrieved from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. Scribd. Retrieved from [Link]
-
Angewandte Chemie. (2014). Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY**. Angewandte Chemie International Edition, 53(36), 9635-9637. Retrieved from [Link]
-
Regis Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Regis Technologies. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved from [Link]
-
YouTube. (2023, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(23), 9471-9478. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(25), 8539-8547. Retrieved from [Link]
Sources
- 1. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. hplc.eu [hplc.eu]
- 19. theanalyticalscientist.com [theanalyticalscientist.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Greener Synthesis Routes for Pyrazole Derivatives
Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, integral to numerous FDA-approved drugs and advanced materials.[1][2] However, traditional synthetic routes often rely on harsh conditions, hazardous solvents, and multi-step processes that are misaligned with modern principles of sustainable chemistry.[3] This technical support guide is designed for researchers, chemists, and drug development professionals actively seeking to implement greener, more efficient, and sustainable methods for pyrazole synthesis. We will explore common alternative energy sources, green solvent systems, and multicomponent reaction (MCR) strategies, providing practical troubleshooting advice and answers to frequently encountered questions to facilitate the transition to more environmentally benign protocols.[4][5]
Section 1: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance selectivity.[6][7] Reactions are expedited due to the direct interaction of microwave irradiation with polar molecules in the reaction mixture, leading to rapid and efficient heating.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using microwave irradiation for pyrazole synthesis over conventional heating? A1: The main advantage is a dramatic reduction in reaction time, often from hours to mere minutes.[8][9] This rapid heating is more uniform and efficient than conventional oil baths, which can lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[1][6]
Q2: Can any pyrazole synthesis be converted to a microwave-assisted method? A2: Most condensation-based pyrazole syntheses, such as the Knorr synthesis or multicomponent reactions involving polar intermediates, are excellent candidates for microwave assistance. The efficiency gain is most significant in reactions that are slow at conventional reflux temperatures or require high-energy input. Reactions involving thermally sensitive substrates should be approached with caution, starting with lower power and temperature settings.
Q3: Are special solvents required for microwave synthesis? A3: While dedicated microwave-safe vessels are mandatory, the choice of solvent is flexible. Polar solvents like ethanol, water, or DMF are common as they couple efficiently with microwave irradiation.[10] However, solvent-free "dry media" syntheses, where reactants are adsorbed onto a solid support like silica or alumina, are also highly effective and represent an even greener approach.[11]
Troubleshooting Guide: Microwave-Assisted Synthesis
Q: My reaction yield is low and I'm observing charring or decomposition of my starting materials. What's going wrong? A: This is a classic sign of overheating due to excessive microwave power or the formation of localized "hot spots."
-
Causality: Unlike conventional heating, microwave energy can couple very intensely with specific components of your mixture. If the rate of energy input exceeds the rate of heat dissipation, localized temperatures can skyrocket, leading to decomposition.
-
Troubleshooting Steps:
-
Reduce Microwave Power: Operate the microwave at a lower, constant power setting instead of a high-power pulse mode.
-
Set a Temperature Limit: Utilize the instrument's temperature sensor to control the reaction. Set a maximum temperature that is appropriate for your substrates (e.g., the boiling point of the solvent in a sealed vessel).
-
Improve Stirring: Ensure vigorous stirring to distribute heat evenly throughout the reaction vessel. Inadequate mixing is a primary cause of hot spots.[12]
-
Use a Microwave Absorber (Susceptor): For non-polar reaction mixtures that don't heat well, a small amount of a strong microwave-absorbing material (like graphite or ionic liquids) can be added to facilitate controlled heating.
-
Q: My reaction is not going to completion, even after extended irradiation time. A: This suggests that the reaction has stalled, potentially due to insufficient energy, catalyst deactivation, or an equilibrium issue.
-
Causality: The reaction may have a high activation energy barrier that isn't being overcome, or a volatile product (like water in a condensation reaction) may not be effectively removed.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the target reaction temperature in 10-15°C increments. Microwave reactors allow for heating solvents well above their atmospheric boiling points in sealed vessels.
-
Add a Catalyst: If not already present, consider adding a suitable acid or base catalyst. For Knorr-type syntheses, a few drops of acetic acid can be highly effective.[13][14] For multicomponent reactions, catalysts like piperidine or L-tyrosine have proven effective under microwave conditions.[8]
-
Consider Solvent-Free Conditions: Adsorbing reactants onto a solid support like montmorillonite K10 clay can act as both a reaction medium and a Lewis acid catalyst, driving the reaction to completion.[15]
-
Comparative Data: Conventional vs. Microwave Synthesis
| Product Type | Reactants | Method | Catalyst | Time | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazole | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Conventional (80°C) | SnCl₂ | 1.4 h | 80% | [8] |
| Pyrano[2,3-c]pyrazole | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Microwave | SnCl₂ | 25 min | 88% | [8] |
| 4H-pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Conventional (RT) | KOtBu | - | Good | [8] |
| 4H-pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Microwave | KOtBu | < 5 min | Excellent | [8] |
Section 2: Ultrasound-Assisted and Mechanochemical Synthesis
These methods utilize mechanical energy—high-frequency sound waves (sonication) or physical grinding (mechanochemistry)—to promote chemical reactions, often under solvent-free or low-solvent conditions.
Frequently Asked Questions (FAQs)
Q1: How does ultrasound irradiation promote pyrazole synthesis? A1: Ultrasound promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[16] This collapse generates intense localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[17] This technique is particularly effective for heterogeneous reactions.
Q2: What is mechanochemical synthesis, and when should it be used? A2: Mechanochemical synthesis involves inducing reactions by grinding, milling, or shearing solid reactants, often without any solvent.[18] This method is ideal for solvent-free synthesis, reducing waste and simplifying workup.[19][20] It is highly effective for reactions between solid starting materials, such as the condensation of a chalcone with hydrazine.[19]
Troubleshooting Guide: Ultrasound and Mechanochemistry
Q: My ultrasound-assisted reaction is slow and the yield is poor. How can I improve it? A: The efficiency of sonication is highly dependent on physical parameters.
-
Causality: Inefficient energy transfer from the ultrasonic probe or bath to the reaction medium can result in poor cavitation and thus a slow reaction.
-
Troubleshooting Steps:
-
Optimize Probe Position: If using an ultrasonic horn, ensure the tip is submerged to an optimal depth (typically 1-2 cm below the liquid surface) without touching the vessel walls.
-
Control Temperature: Cavitation efficiency is temperature-dependent. Many reactions proceed faster at a slightly elevated, controlled temperature (e.g., 40-50°C), but excessively high temperatures can reduce cavitation effectiveness due to increased solvent vapor pressure inside the bubbles.
-
Choose the Right Solvent: Low-viscosity solvents with a relatively low vapor pressure are often ideal for sonochemistry. Water and ethanol are common choices for green pyrazole synthesis.[17]
-
Use a Catalyst: An ionic liquid like [DBUH][OAc] can serve as both a catalyst and an efficient medium for ultrasound-assisted reactions, often leading to excellent yields in short times.[16]
-
Q: During mechanochemical ball milling, my reactants form a hard cake and the reaction stops. A: This is a common issue related to the physical properties of the reactants and products.
-
Causality: The heat generated during milling or the formation of a low-melting eutectic or sticky product can cause the powder to agglomerate, preventing efficient mixing and further reaction.
-
Troubleshooting Steps:
-
Add a Grinding Auxiliary: Introduce a small amount of an inert solid material, like NaCl or SiO₂, to act as an abrasive and prevent caking.
-
Liquid-Assisted Grinding (LAG): Add a catalytic amount of a liquid (a few microliters per 100 mg of reactants). This can facilitate molecular mobility and break up agglomerates without acting as a bulk solvent.
-
Control Milling Parameters: Reduce the milling frequency (RPM) or use intermittent milling cycles (e.g., 5 minutes on, 2 minutes off) to control the temperature inside the milling jar.
-
Workflow & Mechanism Diagrams
Caption: General workflow for one-pot greener pyrazole synthesis.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. bepls.com [bepls.com]
- 17. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the scale-up synthesis of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient large-scale production of this key pyrazole derivative.
I. Introduction to the Synthesis Pathway
The synthesis of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The general synthetic route involves two key transformations:
-
Formation of the Hydrazone Intermediate: The initial step is the condensation of 3-chlorophenylhydrazine with an ethyl 2-chloro-3-oxobutanoate derivative to form the corresponding hydrazone, ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate.[1]
-
Cyclization and Chlorination: The hydrazone intermediate then undergoes cyclization to form the pyrazole ring, followed by chlorination at the 5-position. Modern methods may utilize reagents that facilitate a one-pot cyclization/chlorination.[2]
The Vilsmeier-Haack reaction is a common and effective method for the synthesis of pyrazole-4-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acid and esterified.[3][4][5][6][7] This approach involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like DMF).
Visualizing the Core Synthesis Logic
Caption: General two-step synthesis pathway.
II. Troubleshooting Guide: From Lab Bench to Reactor
Scaling up a synthesis from grams to kilograms introduces challenges that may not be apparent at the laboratory scale.[8][9] This section addresses common issues encountered during the scale-up of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate synthesis.
Problem 1: Low Yield of the Hydrazone Intermediate
Q: We are experiencing a significant drop in the yield of ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate upon scaling up the reaction. What are the likely causes and how can we mitigate this?
A: Low yields in the initial condensation step are often multifactorial, stemming from issues with reaction kinetics, temperature control, and reagent stability.
-
Causality:
-
Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[8]
-
Poor Temperature Control: The condensation reaction is often exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[8] Uncontrolled temperature increases can lead to the formation of impurities and degradation of the product.
-
Reagent Addition Rate: Slow, controlled addition of the hydrazine derivative is critical on a larger scale to manage the exotherm. A rapid addition can cause temperature spikes that favor side-product formation.
-
pH Control: The reaction is sensitive to pH. An optimal pH range is necessary to facilitate the nucleophilic attack of the hydrazine on the carbonyl group without causing degradation of the starting materials or product.
-
-
Troubleshooting Steps:
-
Characterize Mixing: Evaluate the impact of stirring speed on reaction selectivity and yield. Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture.
-
Monitor Internal Temperature: Use temperature probes to monitor the internal reaction temperature accurately and adjust cooling systems accordingly.
-
Optimize Addition Profile: Experiment with different addition rates for the hydrazine. A slower, dropwise addition is generally recommended for large-scale reactions.[8]
-
Buffer the Reaction: Utilize a suitable buffer system (e.g., sodium acetate) to maintain the optimal pH throughout the reaction.[1][10]
-
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Addition Time | 5-10 minutes | 1-2 hours | 4-6 hours |
| Temperature | 0-5 °C (ice bath) | 0-10 °C (chiller) | 0-10 °C (jacketed reactor) |
| Stirring Speed | 500-800 rpm | 200-400 rpm | 100-200 rpm (impeller) |
Problem 2: Impurity Profile Changes During Cyclization/Chlorination
Q: We are observing new and increased levels of impurities during the Vilsmeier-Haack cyclization and chlorination step at a larger scale. How can we identify and control these byproducts?
A: The Vilsmeier-Haack reaction is a powerful tool for pyrazole synthesis, but it can be prone to side reactions if not carefully controlled, especially with increased reaction volumes.[6][7]
-
Causality:
-
Over-chlorination: Excess chlorinating agent or prolonged reaction times can lead to the formation of di- or tri-chlorinated pyrazole species.
-
Incomplete Cyclization: If the cyclization is not driven to completion before or during chlorination, uncyclized intermediates can react with the chlorinating agent to form undesired byproducts.
-
Hydrolysis of the Ester: The acidic conditions of the Vilsmeier-Haack reaction can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be difficult to separate from the desired product.
-
Regioisomer Formation: Depending on the specific precursors, the formation of regioisomers of the pyrazole ring is a possibility.[11]
-
-
Troubleshooting Steps:
-
Stoichiometry of Vilsmeier Reagent: Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF). A slight excess is often necessary, but a large excess can promote side reactions.
-
Reaction Temperature and Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Work-up Procedure: A carefully designed aqueous work-up is crucial to neutralize the acidic reaction mixture and remove water-soluble byproducts. The use of a biphasic extraction can improve separation.
-
Purification Strategy: While the goal is to minimize impurities, a robust purification method is essential for large-scale production. Recrystallization is often the most scalable and cost-effective method.[12] Consider an anti-solvent crystallization approach to improve yield and purity.
-
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: The use of phosphorus oxychloride (POCl₃) and 3-chlorophenylhydrazine presents significant safety hazards.
-
POCl₃: This reagent is highly corrosive and reacts violently with water. Ensure all equipment is dry and the reaction is conducted in a well-ventilated area. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, is mandatory.
-
3-Chlorophenylhydrazine: Hydrazine derivatives are often toxic and potential carcinogens. Avoid inhalation and skin contact.
-
Exothermic Reactions: Both the hydrazone formation and the Vilsmeier-Haack reaction can be exothermic. A robust cooling system and controlled reagent addition are critical to prevent thermal runaways.
Q2: Can alternative chlorinating agents be used?
A2: Yes, while POCl₃ is common in the Vilsmeier-Haack reaction, other chlorinating agents can be employed, particularly for the direct chlorination of a pre-formed pyrazole ring. Trichloroisocyanuric acid (TCCA) is a milder and safer alternative that can be effective for the chlorination of pyrazoles.[2][13][14][15] It is an easily handled solid and the byproducts are generally less hazardous.
Q3: How critical is the purity of the starting materials for a successful scale-up?
A3: The purity of the starting materials is paramount. Impurities in the 3-chlorophenylhydrazine or the ethyl 2-chloro-3-oxobutanoate can lead to the formation of a complex mixture of byproducts that are difficult to separate on a large scale. It is highly recommended to perform a thorough quality control analysis of all raw materials before use.
Q4: What are the most effective methods for purifying the final product at scale?
A4: For multi-kilogram to ton-scale production, recrystallization is the preferred method of purification.[12]
-
Solvent Selection: A solvent screen should be performed to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Addition: An anti-solvent can be used to induce crystallization and improve the yield.
-
Filtration and Drying: The choice of filtration and drying equipment (e.g., Nutsche filter-dryer) is critical for efficient and safe handling of the final product.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate
-
To a solution of 3-chloroaniline (1.27 g, 10 mmol) in dilute hydrochloric acid, a cold solution of sodium nitrite is added while maintaining the temperature below 5 °C.[1]
-
The resulting diazonium salt solution is then added to a cooled solution of ethyl acetoacetate and sodium acetate in ethanol.[1][10]
-
The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC or HPLC).
-
The precipitated solid is filtered, washed with cold water, and dried to yield the hydrazone intermediate.
Protocol 2: Vilsmeier-Haack Cyclization and Chlorination
-
In a separate reactor, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to anhydrous N,N-dimethylformamide (DMF) at 0-5 °C.
-
The ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate is then added portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
The reaction mixture is slowly heated to 80-90 °C and held until the reaction is complete.[7]
-
After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.
-
The precipitated solid is filtered, washed with water to remove residual acid and DMF, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
V. References
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023, March 8). Green Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. (2011, August 19). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of pyrazoles via electrophilic cyclization. (2011, August 19). PubMed. Retrieved January 21, 2026, from [Link]
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023, March 8). PubMed. Retrieved January 21, 2026, from [Link]
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (n.d.). Europe PMC. Retrieved January 21, 2026, from [Link]
-
Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. (2022, November 23). The Journal of Organic Chemistry - ACS Publications. Retrieved January 21, 2026, from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). ARKIVOC. Retrieved January 21, 2026, from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019, July 3). ARKIVOC. Retrieved January 21, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018, July 19). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. (2011, May 1). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved January 21, 2026, from [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011, March 25). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026, January 20). Organic Letters - ACS Publications. Retrieved January 21, 2026, from [Link]
-
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. (2009, April 10). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Synthesis of a hydrazone beta-keto ester by the reaction with a diazo ester. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26). ResearchGate. Retrieved January 21, 2026, from [Link]
-
-
(n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 21, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 21, 2026, from [Link]
-
Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. (2009, April 10). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]
-
Process for the preparation of a pyrazole derivative. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. (n.d.). Googleapis.com. Retrieved January 21, 2026, from [Link]
Sources
- 1. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 10. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of pyrazoles. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their effective synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrazole Synthesis
This section addresses specific issues that may arise during your experiments, offering insights into their root causes and providing actionable solutions.
Problem 1: Consistently Low Reaction Yields
Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential for improving reaction efficiency.
Possible Cause 1: Incomplete Reaction
-
Expertise & Experience: In many cases, the reaction may not have reached completion. Monitoring the reaction's progress is crucial to ensure all starting materials have been consumed.
-
Troubleshooting Steps:
-
Increase Reaction Time: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting materials.
-
Elevate Temperature: Many condensation reactions, such as the Knorr synthesis, require heating to proceed efficiently. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to enhance yields and significantly reduce reaction times.[3]
-
Catalyst Optimization: The choice and concentration of the catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the formation of the imine intermediate.[3] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[3]
-
Possible Cause 2: Side Reactions and Byproduct Formation
-
Expertise & Experience: The formation of undesired side products can significantly diminish the yield of the target pyrazole. For instance, in the Knorr synthesis, one of the reactants might favor self-condensation or other side reactions.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: The solvent and temperature can influence the reaction pathway. Experiment with different solvents to minimize the formation of side products.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions, which reduces the yield and complicates purification. It is advisable to use high-purity reagents (e.g., >98.0% purity confirmed by HPLC) from reputable suppliers.
-
Possible Cause 3: Product Degradation
-
Expertise & Experience: The synthesized pyrazole may be unstable under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Milder Conditions: If you suspect product degradation, attempt the reaction at a lower temperature or use a milder catalyst.
-
Refine Workup Procedure: Ensure that the workup procedure is not causing degradation. For example, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture.
-
Problem 2: Poor Regioselectivity
A classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers, which are often difficult to separate.[3]
Possible Cause: Lack of Control in the Initial Nucleophilic Attack
-
Expertise & Experience: In reactions like the Knorr synthesis, the initial attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is the selectivity-determining step.[3]
-
Troubleshooting Steps:
-
Exploit Electronic and Steric Effects: The structure of your reactants can be leveraged to control regioselectivity. For instance, the presence of bulky substituents on the hydrazine or the dicarbonyl compound can create steric hindrance, favoring attack at the less hindered carbonyl group.
-
Solvent Choice: The solvent can play a significant role. Aprotic dipolar solvents have been shown to provide better regioselectivity in the cyclocondensation of aryl hydrazines with 1,3-diketones compared to polar protic solvents like ethanol.
-
Catalyst-Directed Synthesis: Certain catalysts can influence the regioselectivity. For example, in some multicomponent reactions, the choice of a specific catalyst can lead to the preferential formation of one regioisomer.
-
Problem 3: Catalyst Deactivation and Difficult Recovery
The efficiency of a catalytic process is also dependent on the stability and reusability of the catalyst.
Possible Cause: Catalyst Poisoning or Leaching
-
Expertise & Experience: Catalysts can be deactivated by impurities in the reactants or solvents, or they can leach into the reaction mixture, making recovery difficult.
-
Troubleshooting Steps:
-
Use of Heterogeneous Catalysts: Employing solid-supported catalysts can simplify the recovery process and often enhances stability. For instance, a solid-phase vinyl alcohol (SPVA) catalyst has been shown to be recyclable for more than six cycles without significant loss of activity.[4]
-
Nanocomposite Catalysts: Nanocomposite catalysts, such as CeO2/CuO@GQDs@NH2, have demonstrated excellent reusability for at least six cycles with only a slight decrease in product yield.[5]
-
Reaction Conditions: Ensure that the reaction conditions are not too harsh for the catalyst. High temperatures or the presence of strong acids or bases can lead to catalyst degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in pyrazole synthesis?
A wide variety of catalysts can be employed for pyrazole synthesis, including:
-
Acid Catalysts: Protic acids (e.g., acetic acid, HCl) and Lewis acids are commonly used in condensation reactions like the Knorr and Paal-Knorr syntheses.[3]
-
Metal Catalysts: A broad range of transition metals have been utilized, including copper, palladium, ruthenium, silver, and iron, for various coupling and cyclization reactions.[6][7]
-
Green Catalysts: In line with the principles of green chemistry, several eco-friendly catalysts have been developed, such as nano-ZnO, iodine, and recyclable solid-supported catalysts.[5][8]
-
Photoredox Catalysts: Visible light photoredox catalysis allows for the synthesis of polysubstituted pyrazoles under very mild conditions.[6]
Q2: How do I choose the right catalyst for my specific pyrazole synthesis?
The choice of catalyst depends on the synthetic route:
-
Knorr/Paal-Knorr Synthesis: A simple acid catalyst is often sufficient.
-
Multicomponent Reactions: These often benefit from metal catalysts or specialized catalysts that can facilitate multiple bond-forming events in one pot.[4]
-
[3+2] Cycloaddition Reactions: These can be promoted by various catalysts, including base-mediated conditions or metal catalysts, depending on the nature of the dipole and dipolarophile.[6]
Q3: What is the role of a base in pyrazole synthesis?
A base can play several roles, including:
-
Deprotonation: In some reactions, a strong base like t-BuOK is used to generate a reactive intermediate.[6]
-
Promoting Cyclization: A base can facilitate the final cyclization and aromatization steps.
-
Neutralizing Acidic Byproducts: In some cases, a base is added to neutralize acidic species formed during the reaction.
Q4: Are there any catalyst-free methods for pyrazole synthesis?
Yes, some methods for pyrazole synthesis can proceed without a catalyst, often under thermal conditions or with the use of highly reactive starting materials. For example, vinyldiazo compounds can undergo thermal electrocyclization to form pyrazoles.[6] Additionally, some multicomponent reactions can be performed under catalyst-free conditions.[4]
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in pyrazole synthesis, providing a comparative overview to aid in your selection process.
| Catalyst Type | Example Catalyst | Synthetic Method | Typical Yield (%) | Key Advantages | Reference |
| Acid Catalyst | Acetic Acid | Knorr Synthesis | 60-90 | Readily available, inexpensive | [3] |
| Metal Catalyst | Copper(I) | [3+2] Cycloaddition | 70-95 | High regioselectivity, mild conditions | [6] |
| Metal Catalyst | Palladium(0) | Cross-Coupling/Electrocyclization | up to 84 | Absolute regiocontrol | [7] |
| Metal Catalyst | Ruthenium(0) | Dehydrogenative Coupling | Good | High selectivity, forms H2 and H2O as byproducts | [6] |
| Green Catalyst | Nano-ZnO | Condensation | up to 95 | Environmentally benign, excellent yield, short reaction time | [7] |
| Green Catalyst | Iodine | Cascade Reaction | 25-96 | Metal-free, mild conditions | [5] |
| Heterogeneous | SPVA | Multicomponent Reaction | Good | Recyclable, solvent-free conditions | [4] |
Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis using an Acid Catalyst
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine hydrate or substituted hydrazine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed [3+2] Cycloaddition
This protocol outlines a general method for the copper-catalyzed synthesis of a polysubstituted pyrazole from an α,β-unsaturated hydrazone.
Materials:
-
β,γ-unsaturated hydrazone (1.0 eq)
-
Copper catalyst (e.g., Cu(OTf)2, 5-10 mol%)
-
Solvent (e.g., Toluene)
-
Oxidant (if required, e.g., air)
Procedure:
-
To a reaction vessel, add the β,γ-unsaturated hydrazone and the copper catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., room temperature to 80 °C).
-
If an oxidant is required, bubble air through the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst (if heterogeneous) or proceed with a standard aqueous workup.
-
Purify the product by column chromatography.
Visualizing Key Processes
Troubleshooting Workflow for Low Pyrazole Yields
Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.
Simplified Mechanism of Knorr Pyrazole Synthesis
Caption: A simplified representation of the Knorr pyrazole synthesis mechanism.
Catalyst Selection Decision Tree
Caption: A decision tree to guide catalyst selection for pyrazole synthesis.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
A Comparative Guide to the Bioactivity of Pyrazole Carboxylates: Spotlight on Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery, and among them, the pyrazole ring system holds a place of distinction. This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for developing therapeutic agents with a vast range of biological activities. The structural adaptability of the pyrazole core allows for precise modification of its substituents, enabling medicinal chemists to fine-tune its pharmacological profile. This has led to the development of numerous clinically successful drugs across various therapeutic areas, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various agents in oncology and infectious diseases.[1]
This guide provides a comparative analysis of the bioactivity of pyrazole derivatives, with a specific focus on ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate . While direct experimental data for this specific molecule is limited in publicly accessible literature, we can construct a robust, evidence-based profile by examining its distinct structural features and drawing comparisons with closely related, well-studied pyrazole analogues. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, supported by structure-activity relationship (SAR) studies and detailed experimental protocols for researchers.
Structural Dissection of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
The predicted bioactivity of our target compound stems from the unique combination of its four key structural motifs:
-
The Pyrazole Core : The central aromatic heterocycle, which is the foundation of its pharmacological potential.
-
N1-Substituent (1-(3-chlorophenyl)) : The presence of a substituted aryl ring at the N1 position is a common feature in potent bioactive pyrazoles, such as the 1,5-diarylpyrazole class of COX-2 inhibitors.[2] The chlorine atom at the meta-position of the phenyl ring introduces lipophilicity and electronic effects that can significantly influence target binding and pharmacokinetics.
-
C5-Substituent (5-chloro) : A halogen at the C5 position can enhance the potency of pyrazole derivatives. This substitution can influence the electronic distribution within the pyrazole ring and provide additional interaction points with biological targets.
-
C4-Substituent (ethyl-4-carboxylate) : The ester group at the C4 position is a key functional handle. It can participate in hydrogen bonding and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule for certain targets.
Based on these features, we will now compare its inferred bioactivity profile with that of other pyrazole derivatives across key therapeutic areas.
Comparative Bioactivity Analysis
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Pyrazole derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).
Structure-Activity Relationship Insights:
-
1,5-Diarylpyrazoles : Many potent anticancer pyrazoles feature aryl groups at both the N1 and C5 positions. For instance, compounds with a 4-chlorophenyl group have shown significant cytotoxic activity against various cancer cell lines.[3][4]
-
Substituent Effects : The presence of electron-withdrawing groups, such as chlorine, on the phenyl rings often correlates with enhanced anticancer activity. This is attributed to improved binding affinity with target enzymes and increased cell permeability.
-
Role of C4-Carboxylate/Carboxamide : The C4 position often bears a carboxylate or carboxamide group, which can be crucial for interacting with the target protein. For example, pyrazole-4-carboxamide derivatives have been developed as potent succinate dehydrogenase inhibitors with fungicidal and potential anticancer applications.
Inferred Profile of the Target Compound:
Given its 1-(3-chlorophenyl) group and the 5-chloro substituent, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate possesses key features associated with cytotoxic activity. It is plausible that it could exhibit inhibitory activity against cancer cell lines, potentially through mechanisms involving kinase inhibition or apoptosis induction. The ethyl carboxylate group may serve as a prodrug moiety, being hydrolyzed to the more active carboxylic acid within the cell.
Comparative Data for Anticancer Pyrazoles:
| Compound/Class | Target/Cell Line | Bioactivity (IC₅₀/GI₅₀) | Reference |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives | Leukemia cell lines | 0.03 - 0.09 µM | [4] |
| 1,5-Diaryl Pyrazole Derivative (Celecoxib) | Various cancer cells | Varies (µM range) | [2] |
| Pyrazole-benzamide derivatives | HCT-116, MCF-7 | 7.74 - 92.62 µg/mL | - |
| Predicted: Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Various cancer cell lines | Predicted to be in the µM range | Inference |
Anti-inflammatory Activity
The most prominent success of the pyrazole scaffold is in the development of anti-inflammatory drugs, particularly selective COX-2 inhibitors like Celecoxib.[2] The 1,5-diarylpyrazole structure is critical for this activity.
Structure-Activity Relationship Insights:
-
COX-2 Selectivity : The key to the reduced gastrointestinal side effects of coxibs is their selective inhibition of COX-2 over COX-1. The 1,5-diaryl arrangement allows the molecule to fit into the larger active site of the COX-2 enzyme.
-
Pharmacophore at N1 : A p-sulfonamidophenyl or a similar group at the N1 position is a hallmark of many selective COX-2 inhibitors.
-
Role of C5-Aryl Group : The nature of the aryl group at the C5 position influences potency and selectivity.
Inferred Profile of the Target Compound:
Our target compound, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , is a 1,5-di-substituted pyrazole (considering the chloro at C5 as a substituent). While it lacks the classic sulfonamide group for high COX-2 selectivity, many pyrazole derivatives without this group still exhibit anti-inflammatory properties.[5][6] The 3-chlorophenyl group at N1 and the chloro at C5 could contribute to binding within the cyclooxygenase active site. It is likely to exhibit non-selective or moderately selective COX inhibition, leading to anti-inflammatory effects.
Comparative Data for Anti-inflammatory Pyrazoles:
| Compound/Class | Assay | Potency (% Inhibition or IC₅₀) | Reference |
| 1,3,4-Trisubstituted pyrazoles | Carrageenan-induced paw edema | ≥84.2% inhibition | [5] |
| Celecoxib (1,5-Diarylpyrazole) | COX-2 Inhibition | IC₅₀ ≈ 0.04 µM | [2] |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced paw edema | Significant inhibition at 25 mg/kg | [6] |
| Predicted: Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | COX inhibition / Paw edema | Predicted moderate activity | Inference |
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][7]
Structure-Activity Relationship Insights:
-
Halogenation : The presence of halogens (Cl, Br, F) on the aryl rings of pyrazole derivatives is frequently associated with potent antimicrobial and antifungal activity.[8][9]
-
Lipophilicity : Increased lipophilicity, often conferred by halogenated phenyl groups, can enhance the ability of the compound to penetrate microbial cell membranes.
-
Varied Moieties : Linking the pyrazole core to other heterocyclic systems (like thiazoles) or modifying the C3/C4 positions with carboxamides or hydrazides can yield compounds with significant antimicrobial potency.[9]
Inferred Profile of the Target Compound:
With two chlorine atoms—one directly on the pyrazole ring (C5) and one on the N1-phenyl group—ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is structurally primed for antimicrobial activity. It is predicted to be active against both Gram-positive and Gram-negative bacteria, as well as potentially some fungal strains.
Comparative Data for Antimicrobial Pyrazoles:
| Compound/Class | Organism | Bioactivity (MIC) | Reference |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 µmol/mL | [8] |
| 1,5-Diaryl pyrazole carboxamides | S. aureus, E. coli | 1-64 µg/mL | [10] |
| Pyrazole analogues | E. coli, S. epidermidis | 0.25 µg/mL | [1] |
| Predicted: Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Bacteria, Fungi | Predicted to be in the µg/mL range | Inference |
Experimental Protocols
To facilitate further research and validation of the predicted bioactivities, we provide the following standardized protocols.
Protocol 1: General Synthesis of 1,5-Disubstituted Pyrazole-4-carboxylates
This protocol outlines a common synthetic route for this class of compounds.
Caption: General synthetic scheme for 1,5-disubstituted pyrazole-4-carboxylates.
Methodology:
-
Reaction Setup : To a solution of the appropriate β-ketoester (1.0 eq) in a suitable solvent such as ethanol, add the substituted aryl hydrazine hydrochloride (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reaction : Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterization : Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Plating : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Addition : Prepare serial dilutions of the test pyrazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.
Methodology:
-
Animal Acclimatization : Use Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment.
-
Compound Administration : Administer the test pyrazole compound orally or intraperitoneally at a specific dose (e.g., 25 mg/kg). The control group receives the vehicle, and a reference group receives a standard drug like Indomethacin (10 mg/kg).
-
Inflammation Induction : One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement : Measure the paw volume using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis : Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
This guide serves as a foundational resource for researchers interested in this class of molecules. The provided protocols offer a clear pathway for the synthesis and systematic evaluation of this compound and its derivatives. Future research should focus on synthesizing this specific molecule and performing the described in vitro and in vivo assays to validate these predictions. Such studies will be invaluable in elucidating its precise mechanism of action and determining its potential as a lead compound for the development of new therapeutics.
References
-
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gazzar, A. B. A., & Ahmed, A. S. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 84, 57-64. [Link]
-
Alegaon, S. G., Alagawadi, K. R., & Sonkusale, P. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 21(8), 1989-1996. [Link]
-
Asirvatham, S., & Saravanan, G. (2012). Synthesis and pharmacological evaluation of some novel pyrazole derivatives. Journal of Saudi Chemical Society, 16(4), 455-460. [Link]
-
Bawa, S., & Kumar, S. (2010). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Pharmacy and Bioallied Sciences, 2(2), 114-119. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Thore, S. N., Gupta, V. V., & Chitra, V. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(3), 245-251. [Link]
-
Vijayakumar, V., & Mahalakshmi, V. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Pharmacy Research, 4(11), 4166-4169. [Link]
-
Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2010). Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. European journal of medicinal chemistry, 45(3), 1173-1180. [Link]
-
Khaled, A. K., & Abdel-Hafez, A. A. (2015). Synthesis and anti-inflammatory evaluation of new 1, 3, 5-triaryl-4, 5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Bulletin of the Korean Chemical Society, 36(5), 1431-1437. [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European journal of medicinal chemistry, 38(11-12), 959-974. [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European journal of medicinal chemistry, 38(11-12), 959–974. [Link]
-
Bojja, S., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 58(4), 384-391. [Link]
-
Zia-ur-Rehman, M., Elsegood, M. R. J., Choudary, J. A., Ullah, M. F., & Siddiqui, H. L. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2753. [Link]
-
Li, L. L., Wang, Y., Zhang, Y. B., & Zhang, Y. (2009). A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug. Biological & pharmaceutical bulletin, 32(6), 1032-1036. [Link]
-
Liu, K., Lu, X., & Zhang, H. (2014). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 24(15), 3444-3447. [Link]
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Substituted Pyrazole Kinase Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile nature and ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] This has led to the development of a multitude of potent and selective kinase inhibitors targeting a wide array of signaling pathways implicated in diseases such as cancer and inflammatory disorders.[3][4] This guide provides an in-depth comparison of the efficacy of three prominent substituted pyrazole kinase inhibitors: Ruxolitinib, a potent JAK1/2 inhibitor; AT9283, a multi-targeted inhibitor with strong activity against Aurora kinases; and Dasatinib, a broad-spectrum inhibitor targeting the Src family kinases, among others. Our analysis will be grounded in experimental data, providing researchers with the necessary context to select and evaluate these compounds in their own studies.
Comparative Efficacy of Selected Pyrazole Kinase Inhibitors
The efficacy of a kinase inhibitor is not solely defined by its half-maximal inhibitory concentration (IC50) in a biochemical assay but also by its performance in a cellular context, its selectivity profile, and its effect on downstream signaling pathways. Below is a comparative summary of Ruxolitinib, AT9283, and Dasatinib, highlighting these key parameters.
| Inhibitor | Primary Kinase Target(s) | Biochemical IC50 | Cellular Activity (Example) | Key Therapeutic Areas |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM[5] | Inhibits proliferation of JAK2 V617F+ Ba/F3 cells (IC50 = 127 nM)[6] | Myeloproliferative neoplasms (e.g., myelofibrosis)[5] |
| AT9283 | Aurora A, Aurora B, JAK2/3, Abl(T315I) | Aurora A: ~3 nM, Aurora B: ~3 nM[7][8] | Induces apoptosis in B-cell non-Hodgkin's lymphoma cell lines (IC50 < 1 µM)[9] | Various cancers, including leukemia and solid tumors[7] |
| Dasatinib | Src family kinases, Bcr-Abl, c-KIT, PDGFR | Src: 0.5 nM[10] | Inhibits proliferation of colon cancer cell lines (e.g., HT29, IC50 = 0.05 µM)[11] | Chronic myeloid leukemia (CML), solid tumors[10][12] |
Signaling Pathways Targeted by Selected Inhibitors
Understanding the signaling context in which these inhibitors operate is crucial for experimental design and data interpretation. The following diagrams illustrate the core pathways modulated by each inhibitor.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis.[4] Ruxolitinib's inhibition of JAK1 and JAK2 directly blocks the phosphorylation and subsequent activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes.[13]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Aurora Kinase Signaling in Mitosis
Aurora kinases are essential regulators of mitosis, with Aurora A governing centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.[1][14] AT9283's inhibition of both Aurora A and B disrupts these processes, leading to mitotic arrest and polyploidy.[9]
Caption: Dasatinib inhibits Src-mediated signaling pathways.
Experimental Protocols for Inhibitor Efficacy Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
General Experimental Workflow
The evaluation of a kinase inhibitor typically follows a multi-step process, from initial biochemical characterization to cellular and mechanistic studies.
Caption: A typical workflow for kinase inhibitor evaluation.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic, fluorescence-based assay to determine the IC50 value of an inhibitor against a purified kinase. The principle involves measuring the amount of ADP produced in the kinase reaction, which is then coupled to a detection system. Causality Behind Experimental Choices:
-
Purified Kinase: Using a purified enzyme isolates the interaction between the inhibitor and the target kinase, providing a direct measure of inhibitory potency without confounding cellular factors. [15]* ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the kinase. This is because IC50 values are dependent on the concentration of the competitive substrate (ATP). Stating the ATP concentration is critical for comparing data across different experiments.
-
DMSO Control: Inhibitors are usually dissolved in DMSO. A DMSO-only control is necessary to account for any effects of the solvent on kinase activity.
-
Kinase-Negative Control: A reaction without the kinase serves as a background control to subtract any signal not generated by the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for the target kinase.
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO, then dilute further into kinase reaction buffer to create 4X inhibitor solutions.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 4X inhibitor solution to the appropriate wells. For the 100% activity control, add 5 µL of buffer with DMSO. For the 0% activity control (background), add 5 µL of buffer with DMSO.
-
Add 10 µL of 2X kinase solution to all wells except the 0% activity control wells (add 10 µL of buffer instead).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for the desired time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction and detect the product according to the manufacturer's instructions for the chosen ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®). This typically involves adding a detection reagent that converts ADP to a luminescent or fluorescent signal. .
-
-
Data Analysis:
-
Subtract the background signal (0% activity control) from all other measurements.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [3]Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [16] Causality Behind Experimental Choices:
-
Exponential Growth Phase: Cells should be seeded at a density that ensures they are in the exponential growth phase during the experiment. This provides a consistent and reproducible baseline of metabolic activity. [3]* Serum-Free Medium for MTT Incubation: Serum can contain dehydrogenases that may reduce MTT, leading to a false-positive signal. Therefore, the incubation with the MTT reagent is often performed in serum-free medium. * Solubilization of Formazan: The formazan crystals are insoluble in aqueous solution and must be dissolved (e.g., with DMSO or an acidified isopropanol solution) before the absorbance can be read. [16] Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the pyrazole inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol 3: Western Blot for Phospho-Kinase Target Engagement
Western blotting is a key technique to confirm that an inhibitor is engaging its target within the cell by assessing the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. [17] Causality Behind Experimental Choices:
-
Phosphatase and Protease Inhibitors: Cell lysis releases phosphatases and proteases that can rapidly dephosphorylate or degrade proteins of interest. Including these inhibitors in the lysis buffer is critical to preserve the phosphorylation state of the target protein. [18]* Blocking Step: Blocking the membrane (e.g., with BSA or non-fat dry milk) prevents non-specific binding of the primary and secondary antibodies, reducing background noise. For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins that can increase background. [19]* Total Protein Control: It is crucial to probe a parallel blot or strip and re-probe the same blot for the total (non-phosphorylated) form of the target protein. This serves as a loading control and confirms that any decrease in the phospho-signal is due to inhibition of the kinase and not a decrease in the total amount of the protein. Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the pyrazole inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3 for Ruxolitinib, anti-phospho-Histone H3 for AT9283, or anti-phospho-Src for Dasatinib) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phospho-protein signal to the total protein signal from a parallel blot.
-
Conclusion
The pyrazole scaffold continues to be a highly productive starting point for the design of potent and specific kinase inhibitors. This guide has provided a comparative overview of three prominent examples—Ruxolitinib, AT9283, and Dasatinib—each targeting distinct and critical signaling pathways. By understanding their comparative efficacy and the experimental methodologies used for their evaluation, researchers are better equipped to design rigorous experiments and interpret their findings with confidence. The provided protocols serve as a detailed starting point, emphasizing the importance of careful experimental design and the rationale behind each step to ensure data integrity and reproducibility. As the landscape of kinase inhibitor discovery evolves, a fundamental understanding of these principles will remain indispensable for the development of the next generation of targeted therapeutics.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
-
Schematic diagram of Src intracellular signaling pathway and various... ResearchGate. [Link]
-
Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. AACR Journals. [Link]
-
Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. bioRxiv. [Link]
-
Aurora A kinase activation: Different means to different ends. Journal of Cell Biology. [Link]
-
Aurora kinases: Generators of spatial control during mitosis. PMC. [Link]
-
39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Shutterstock. [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
The JAK/STAT Pathway. PMC. [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Chemotherapy and Pharmacology. [Link]
-
Cell signaling pathways induced by Src kinases. Src kinases regulate a... ResearchGate. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Src signaling pathways and function. Binding of ligands to the... ResearchGate. [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
-
Ruxolitinib for the treatment of myelofibrosis: its clinical potential. PMC. [Link]
-
The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... ResearchGate. [Link]
-
Summary of cell line IC 50 values and responses to dasatinib. ResearchGate. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]
-
Jakavi. Novartis. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. NIH. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]
-
A Phase I Study of AT9283, an Aurora Kinase inhibitor in Patients with Refractory Solid Tumours. ESMO. [Link]
-
Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. Astex. [Link]
-
In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. [Link]
-
AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. PubMed. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novartis.com [novartis.com]
- 14. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BiochemSphere [biochemicalsci.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. inventbiotech.com [inventbiotech.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
validation of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate purity by HPLC
An In-Depth Technical Guide to the Validation of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the safety and efficacy of the final product.[1][2] We will move beyond rote protocols to explore the scientific rationale behind methodological choices, comparing and contrasting different approaches to equip researchers, scientists, and drug development professionals with the expertise to implement robust, self-validating analytical systems.
The Analytical Challenge: Understanding the Analyte and Its Impurities
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate possesses several structural features that guide HPLC method development: a substituted pyrazole core, two chlorinated phenyl rings, and an ethyl ester group. Its purity profile is not only defined by the principal component but also by potential process-related impurities and degradation products.
Potential Process-Related Impurities: The synthesis of pyrazole derivatives often involves the condensation of dicarbonyl compounds with hydrazines.[1][3] Therefore, potential impurities may include:
-
Unreacted starting materials (e.g., a substituted phenylhydrazine).
-
Intermediates from incomplete reactions.[3]
-
Isomeric byproducts arising from non-specific reactions.
-
Reagents from downstream modifications, such as chlorinating agents.[4][5]
Potential Degradation Products: Forced degradation studies are essential to identify likely degradation pathways and ensure the analytical method is stability-indicating.[6][7] Key pathways to investigate for this molecule include:
-
Hydrolytic Degradation: The ethyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidative Degradation: The pyrazole ring and electron-rich aromatic systems can be susceptible to oxidation.
-
Photolytic and Thermal Degradation: Exposure to light and heat can induce decomposition.
A successful HPLC method must be able to separate the active pharmaceutical ingredient (API) or key intermediate from all these potential impurities.
Comparative HPLC Methodologies: A Dual-Approach Strategy
No single HPLC method is optimal for all purposes. We present two distinct, validated methods: a rapid isocratic method for routine quality control and a comprehensive gradient method for in-depth impurity profiling and stability analysis.
Method A: Rapid Isocratic QC Method
This method is designed for high-throughput analysis where the primary goal is to quickly and efficiently determine the purity of the main component against known, well-separated impurities.
Method B: High-Resolution Gradient Impurity Profiling Method
This method is developed to provide maximum resolution, capable of separating the main peak from a wide array of potential process and degradation impurities, including those that may be present at very low levels. It is the preferred method for release testing and stability studies.
Chapter 1: Chromatographic Conditions & Rationale
The choice of column and mobile phase is critical for achieving the desired separation.
Column Selection: Beyond the C18
While a standard C18 column provides good hydrophobic retention, the halogenated and aromatic nature of the analyte suggests that alternative stationary phases can offer superior selectivity.[8][9]
| Stationary Phase | Principle of Separation & Rationale | Recommended For |
| C18 (L1) | Hydrophobic interactions. The workhorse of reversed-phase HPLC, suitable for general-purpose separation. | Method A (QC) |
| Phenyl-Hexyl (L11) | Pi-pi interactions with the aromatic rings of the analyte and impurities, providing unique selectivity for unsaturated compounds.[8][10] | Method B (Impurity Profiling) |
| Pentafluorophenyl (PFP) (L43) | A combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. Particularly effective for separating halogenated compounds and positional isomers.[11][12] | Method B (Impurity Profiling) |
For this guide, we will proceed with a C18 column for Method A and a PFP column for Method B to demonstrate the comparative advantages.
Mobile Phase Optimization
A reversed-phase approach is most suitable. The mobile phase will consist of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff.
-
Aqueous Phase: A slightly acidic mobile phase (pH 3-4) is recommended to suppress the silanol interactions on the silica-based column and ensure the consistent protonation state of any acidic or basic analytes, leading to sharper, more symmetrical peaks. A buffer such as 0.1% formic acid or a phosphate buffer is appropriate.[13][14]
Detection
The aromatic rings in the molecule provide strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal wavelength, anticipated to be around 254 nm.
Chapter 2: Detailed Experimental Protocols
Protocol for Method A (Isocratic QC)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
Sample Preparation: Accurately weigh and dissolve the sample in mobile phase to a final concentration of 0.5 mg/mL.
Protocol for Method B (Gradient Impurity Profile)
-
Column: PFP, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 85 20.0 85 20.1 40 | 25.0 | 40 |
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
Chapter 3: Method Validation Protocol (ICH Q2(R1))
A rigorous validation process ensures that the chosen analytical method is fit for its intended purpose. The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]
Caption: HPLC Method Validation Workflow.
System Suitability Testing (SST)
Before any validation run, the suitability of the chromatographic system must be verified.[16] A standard solution is injected multiple times, and the following parameters are evaluated.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% for n≥5 injections | Ensures retention time stability. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[18] This is demonstrated through forced degradation studies.[6][19] The sample is subjected to stress conditions to induce degradation of approximately 5-20%.
Caption: Forced Degradation Stress Conditions.
Protocol:
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: Store sample in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Store sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
The chromatograms of the stressed samples are compared to that of an unstressed sample. The method is considered specific if the main peak is spectrally pure (as determined by PDA analysis) and well-resolved from all degradation peaks.
| Stress Condition | % Degradation (Example) | Observations |
| Acid Hydrolysis | 12.5% | Major degradant peak observed at RRT 0.85. |
| Base Hydrolysis | 18.2% | Major degradant peak observed at RRT 0.85 (likely carboxylic acid). |
| Oxidation | 8.9% | Two minor degradant peaks observed. |
| Thermal | < 1.0% | Compound is stable to heat. |
| Photolytic | 4.5% | One minor degradant peak observed. |
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[18]
-
Protocol: Prepare at least five concentrations of a reference standard across the range of 50% to 150% of the target analytical concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
| Concentration Level | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50% | 250 | 489500 |
| 80% | 400 | 785200 |
| 100% | 500 | 998700 |
| 120% | 600 | 1195600 |
| 150% | 750 | 1499100 |
| Result | r² = 0.9998 | Pass |
The Range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.
-
Protocol: Analyze a sample of known concentration (e.g., a placebo spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120%), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 400 | 398.2 | 99.6% |
| 100% | 500 | 503.1 | 100.6% |
| 120% | 600 | 595.8 | 99.3% |
| Average | 99.8% |
Precision
Precision expresses the closeness of agreement among a series of measurements.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Protocol: Analyze six replicate samples at 100% of the test concentration.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
| Precision Type | Average Assay (%) | % RSD |
| Repeatability (Day 1 / Analyst 1) | 99.8% | 0.45% |
| Intermediate (Day 2 / Analyst 2) | 100.3% | 0.51% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Example Results: LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL. The LOQ should be verified for precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17]
-
Protocol: Introduce small changes to the method parameters one at a time and observe the effect on system suitability.
-
Parameters to Vary: Flow rate (±10%), column temperature (±5°C), mobile phase composition (±2% absolute), and detection wavelength (±2 nm).
-
Acceptance Criteria: All system suitability parameters must pass under all varied conditions.
Conclusion
This guide has detailed a comparative approach to the HPLC purity validation of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Method A (Isocratic) is a reliable and efficient choice for routine quality control and in-process checks. For comprehensive impurity profiling, stability studies, and final product release, the Method B (Gradient) , with its superior resolving power on a PFP column, is the authoritative choice. Both methods, when subjected to the rigorous validation protocol outlined herein and grounded in the principles of ICH Q2(R1), will produce trustworthy and scientifically sound data, ensuring product quality and facilitating regulatory compliance.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Quality Guidelines, International Council for Harmonis
- ICH Q2(R1)
- 3 Key Regulatory Guidelines for Method Valid
- HPLC separation of related halogenated aromatic, any one??
- ICH Guidelines for Analytical Method Valid
- HPLC Column Selection Guide, Chromtech.
- HPLC Column Selection Guide, Scribd.
- HPLC Column Selection, LCGC Intern
- High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole, Benchchem.
- HPLC Column Selection Guide, Linklab.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity, International Journal of ChemTech Applications. [Link]
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin, Research Journal of Pharmacy and Technology.
- Forced Degrad
- Stability Indicating Forced Degradation Studies, Research Journal of Pharmacy and Technology.
- Forced Degradation Studies for Biopharmaceuticals, BioPharm Intern
- Forced degradation studies of Brexpiprazole, ResearchG
- Forced Degradation Study: An Important Tool in Drug Development, Asian Journal of Research in Chemistry.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation, N
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester, Google P
- ethyl 5-amino-1-(3-chlorophenyl)
- Development and validation of an RP-HPLC method for analysis of a pyrrole deriv
- Identification and synthesis of impurities formed during sertindole prepar
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone deriv
- Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate, Google P
- Ethyl 5-amino-1-(3-chlorophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rjptonline.org [rjptonline.org]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. scribd.com [scribd.com]
- 12. linklab.gr [linklab.gr]
- 13. ijcpa.in [ijcpa.in]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. scribd.com [scribd.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Pyrazole Derivatives for Structural Confirmation
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel pyrazole derivatives is a critical step in the discovery pipeline. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone for elucidating the intricate molecular architecture of these heterocyclic compounds. This guide provides an in-depth comparison and practical workflow for leveraging NMR spectroscopy to confidently assign the structure of pyrazole derivatives, moving beyond a simple recitation of data to explain the "why" behind the spectral observations.
The Central Role of NMR in Pyrazole Chemistry
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis often yields a mixture of regioisomers, and their potential for tautomerism adds a layer of complexity to structural assignment. NMR spectroscopy provides a powerful, non-destructive method to probe the electronic environment of each proton and carbon atom, offering a detailed molecular fingerprint that is indispensable for structural verification.[1]
A common challenge in the NMR analysis of N-unsubstituted pyrazoles is prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. This exchange can lead to broadened or averaged signals for the C3 and C5 carbons in the ¹³C NMR spectrum, complicating direct assignment.[2][3] Understanding the factors that influence this equilibrium, such as solvent and substituents, is key to accurate interpretation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides crucial information about the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons.
Characteristic Chemical Shifts
The protons of the pyrazole ring have distinct chemical shift ranges that are influenced by the electronic effects of substituents.
-
H4 Proton: The proton at the C4 position typically appears as a triplet (or a singlet if C3 and C5 are substituted) in the range of 6.0-6.5 ppm .[4] Its chemical shift is sensitive to the electronic nature of substituents at C3 and C5.
-
H3 and H5 Protons: In N-unsubstituted pyrazoles, rapid tautomerization can make the H3 and H5 protons equivalent, resulting in a single, often broadened, signal. In N-substituted pyrazoles, these protons are distinct and typically resonate between 7.5 and 8.0 ppm .[4]
-
N-H Proton: The N-H proton signal is often broad and its chemical shift is highly variable (typically 10-14 ppm ), depending on the solvent, concentration, and temperature. In many cases, it may not be observed due to rapid exchange with residual water or deuterated solvent.[3]
The Influence of Substituents
Electron-donating groups (EDGs) attached to the pyrazole ring will shield the ring protons, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) will deshield the protons, shifting their signals to a higher chemical shift (downfield).
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise, resulting in a single peak for each unique carbon atom.
Characteristic Chemical Shifts
The carbon atoms of the pyrazole ring also have characteristic chemical shift ranges:
-
C4 Carbon: The C4 carbon is generally the most shielded of the ring carbons, appearing in the range of 100-110 ppm .[5][6]
-
C3 and C5 Carbons: In N-substituted pyrazoles, the C3 and C5 carbons are distinct and resonate in the range of 130-155 ppm .[6] As mentioned, in N-unsubstituted pyrazoles, these signals can be broadened or averaged due to tautomerism.[2]
The chemical shifts of substituent carbons can also provide valuable structural information. For instance, the methyl carbons in 3,5-dimethylpyrazole appear around 10-14 ppm.[5]
Comparative Analysis: Case Studies
To illustrate the power of NMR in distinguishing between pyrazole derivatives, let's compare the spectral data of three common structures: pyrazole, 1-phenylpyrazole, and 3,5-dimethylpyrazole.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Pyrazole | H3/H5: ~7.6 (d), H4: ~6.3 (t) | C3/C5: ~134, C4: ~105 | |
| 1-Phenylpyrazole | H3: ~7.7 (d), H4: ~6.5 (t), H5: ~7.9 (d), Phenyl: 7.2-7.5 (m) | C3: ~140, C4: ~107, C5: ~129, Phenyl: 120-140 | |
| 3,5-Dimethylpyrazole | H4: ~5.8 (s), CH₃: ~2.2 (s) | C3/C5: ~144, C4: ~105, CH₃: ~11 |
Analysis of the Comparison:
-
Substitution Pattern: The substitution pattern dramatically alters the ¹H NMR spectrum. The simple triplet-doublet pattern of pyrazole is replaced by more complex signals in 1-phenylpyrazole due to the phenyl group. In 3,5-dimethylpyrazole, the symmetry of the molecule results in a single signal for the two methyl groups and a singlet for the H4 proton.
-
Tautomerism: In pyrazole and 3,5-dimethylpyrazole, the equivalence of the C3 and C5 positions in the ¹³C NMR spectrum is indicative of rapid tautomeric exchange. In 1-phenylpyrazole, the N1-substitution prevents this, leading to distinct signals for C3 and C5.[7]
-
Substituent Effects: The phenyl group in 1-phenylpyrazole causes a general downfield shift of the pyrazole ring proton and carbon signals compared to the parent pyrazole, due to its electron-withdrawing nature. Conversely, the electron-donating methyl groups in 3,5-dimethylpyrazole cause an upfield shift of the H4 proton signal.
Experimental Protocol: A Step-by-Step Guide to Structural Confirmation
The following protocol outlines a robust workflow for the structural elucidation of a novel pyrazole derivative using NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence tautomeric equilibria.[2]
-
Filter the solution into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of the protons.
3. ¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than a ¹H spectrum due to the lower natural abundance of ¹³C.
-
For more detailed structural information, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR for Unambiguous Assignment (if necessary):
-
If the 1D spectra are complex or ambiguous, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is extremely useful for connecting different parts of the molecule and for assigning quaternary carbons.[3][8]
Visualizing the Workflow
Figure 1: A generalized workflow for the structural elucidation of pyrazole derivatives using NMR spectroscopy.
Conclusion and Future Outlook
NMR spectroscopy is an indispensable tool for the structural confirmation of pyrazole derivatives. A thorough understanding of the characteristic chemical shifts, the influence of substituents, and the phenomenon of tautomerism, combined with a systematic experimental approach, enables researchers to confidently elucidate the structure of these important heterocyclic compounds. The strategic application of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity of the data. As NMR technology continues to advance, with higher field strengths and more sensitive probes, the ability to characterize increasingly complex pyrazole derivatives with greater precision will undoubtedly accelerate the pace of drug discovery and development.
References
-
ARKAT USA. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC 2005 (vii) 91-101. [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Al-Azawi, K. F. (2018). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. International Journal of Research in Pharmaceutical Sciences, 9(4), 1234-1240. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. John Wiley & Sons, Ltd. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]
-
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. National Institutes of Health. [Link]
-
Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. MDPI. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. [Link]
-
3,5-Dimethylpyrazole. PubChem. [Link]
-
Substituent effects on the15N NMR Parameters of Azoles. Scite. [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
3,5-Dimethylpyrazole. SpectraBase. [Link]
-
1-Phenylpyrazole. PubChem. [Link]
-
1-Phenylpyrazole. SpectraBase. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
-
Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. MDPI. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Human Metabolome Database. [Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. [Link]
-
Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Inhibitors Across Diverse Kinase Targets
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal therapeutic targets in oncology, immunology, and neurodegenerative disorders.[1][2][3] The development of small molecule kinase inhibitors has revolutionized the treatment paradigms for many of these diseases.[2][3] Within the landscape of kinase inhibitor discovery, the pyrazole ring has attained the status of a "privileged scaffold".[1][2][3][4] This five-membered heterocyclic ring system offers a unique combination of synthetic tractability, favorable drug-like properties, and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[2][5]
This guide provides a comparative analysis of prominent pyrazole-based inhibitors, focusing on their selectivity and efficacy against different kinase targets. We will delve into the mechanistic nuances that dictate their inhibitory profiles and provide standardized experimental protocols for their evaluation. Several FDA-approved drugs, including Ruxolitinib, Crizotinib, and Erdafitinib, feature a pyrazole core, underscoring the clinical success of this chemical motif.[4][6]
Visualizing the Core Concept: Pyrazole in the Kinase ATP-Binding Pocket
The versatility of the pyrazole scaffold lies in its ability to act as a bioisostere for other aromatic rings, while also providing distinct hydrogen bonding capabilities through its two adjacent nitrogen atoms.[5] One nitrogen can act as a hydrogen bond donor, while the other can act as an acceptor, facilitating a strong anchor to the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[5]
Caption: General interaction model of a pyrazole inhibitor within a kinase ATP-binding pocket.
Comparative Analysis of Pyrazole Inhibitors by Kinase Target
The strategic functionalization of the pyrazole core allows for the development of inhibitors with varying degrees of selectivity and potency against different kinase families.
Janus Kinases (JAKs): Targeting Cytokine Signaling
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and myeloproliferative neoplasms.[7][8] Pyrazole-based inhibitors have proven to be highly effective in targeting this pathway.
Ruxolitinib and Tofacitinib: A Tale of Two JAK Inhibitors
Ruxolitinib and Tofacitinib are both FDA-approved pyrazole-containing drugs that inhibit JAK family members.[7][9] However, they exhibit distinct selectivity profiles. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, while Tofacitinib preferentially targets JAK1 and JAK3.[2][7] This difference in selectivity can be attributed to subtle variations in their chemical structures that influence their interactions with the kinase active site.[10]
| Inhibitor | Target Kinase(s) | IC50 (nM) | Disease Indication |
| Ruxolitinib | JAK1, JAK2 | ~3 (for both) | Myelofibrosis, Polycythemia Vera |
| Tofacitinib | JAK1, JAK3 | Sub-micromolar | Rheumatoid Arthritis, Psoriatic Arthritis |
Data compiled from multiple sources.[2][9][11]
The differential inhibition of JAK isoforms by these drugs leads to distinct therapeutic applications and side-effect profiles.[10] For instance, the JAK2 inhibition by ruxolitinib is crucial for its efficacy in myeloproliferative neoplasms, while the JAK1/3 inhibition by tofacitinib is key to its immunosuppressive effects in autoimmune disorders.[7][10]
Aurora Kinases: Regulators of Mitosis
Aurora kinases are essential for proper cell division, and their overexpression is a common feature of many cancers.[4][12] Several pyrazole-based inhibitors have been developed to target these kinases.
Barasertib (AZD1152): A Highly Selective Aurora B Inhibitor
Barasertib is a potent and selective inhibitor of Aurora B kinase.[4] Its high selectivity, over 3000-fold for Aurora B compared to Aurora A, is a key attribute that minimizes off-target effects.[4] X-ray crystallography studies have revealed that the pyrazole moiety of Barasertib forms critical hydrogen bonds with the hinge region of Aurora B.[4]
| Inhibitor | Target Kinase | IC50 (nM) |
| Barasertib (AZD1152) | Aurora B | 0.37 |
| Compound 8 | Aurora A, Aurora B | 35, 75 |
Data sourced from a review on pyrazole-based kinase inhibitors.[4]
Bcr-Abl: The Driver of Chronic Myeloid Leukemia
The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML).[4] Pyrazole-containing compounds have been developed as both ATP-competitive and allosteric inhibitors of this kinase.
Asciminib (ABL001): A Non-ATP Competitive Inhibitor
Asciminib represents a significant advancement in Bcr-Abl inhibition by targeting the myristoyl pocket, an allosteric site, rather than the ATP-binding site.[4] This novel mechanism of action allows it to be effective against Bcr-Abl mutants that are resistant to traditional ATP-competitive inhibitors.
| Inhibitor | Mechanism | IC50 (nM) |
| Asciminib (ABL001) | Allosteric (Non-ATP competitive) | 0.5 |
| Compound 10 | ATP-competitive | - |
IC50 value for Asciminib.[4]
Experimental Protocols for Evaluating Pyrazole Inhibitors
The accurate assessment of inhibitor potency and selectivity is paramount in drug discovery. The following are standardized protocols for key assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, kinase, and a fluorescently labeled ATP-competitive tracer according to the manufacturer's instructions.
-
Inhibitor Dilution: Perform a serial dilution of the pyrazole inhibitor in the assay buffer to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a microplate, add the diluted inhibitor, the kinase, and the fluorescent tracer. Include controls with no inhibitor (maximum signal) and no kinase (background).
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for binding equilibrium to be reached.
-
Detection: Add a Europium (Eu)-labeled anti-tag antibody that binds to the kinase.
-
Second Incubation: Incubate the plate to allow for antibody binding.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader. The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blotting)
This assay determines the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the appropriate cell line to 70-80% confluency. Treat the cells with various concentrations of the pyrazole inhibitor for a specified time. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate in treated versus untreated cells. Re-probe the blot with an antibody for the total protein as a loading control.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors.[2][13] Its chemical versatility allows for fine-tuning of potency and selectivity, leading to the development of targeted therapies with improved efficacy and reduced side effects.[13][14] Future research will likely focus on the development of pyrazole-based inhibitors that can overcome drug resistance mechanisms and target newly identified kinases with therapeutic potential. The combination of rational drug design, guided by structural biology, and robust preclinical evaluation will be crucial for the continued success of this important class of therapeutic agents.
References
-
Gaber, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Gaber, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed, 37842671. [Link]
-
Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37513286. [Link]
-
(N/A). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
-
Gaber, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
Hansen, J. D., et al. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed, 18676143. [Link]
-
Gavegnano, C., et al. (2017). Ruxolitinib and Tofacitinib Are Potent and Selective Inhibitors of HIV-1 Replication and Virus Reactivation In Vitro. Antimicrobial Agents and Chemotherapy, 61(11). [Link]
-
(2016). Tofacitinib and Ruxolitinib. American Chemical Society. [Link]
-
Angelini, J., et al. (2020). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. British Journal of Haematology, 191(4), 537-553. [Link]
-
Al-Salama, Z. T. (2022). Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. PMC. [Link]
-
(N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. [Link]
-
(N/A). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. ResearchGate. [Link]
-
(N/A). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
-
(N/A). (PDF) Various Applications of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. ResearchGate. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. ard.bmj.com [ard.bmj.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Bioactivity of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This guide provides a comprehensive analysis of the anticipated in vitro biological activities of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. While specific experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes findings from structurally related pyrazole derivatives to forecast its potential efficacy and guide future research. By examining structure-activity relationships (SAR) within this chemical class, we can draw informed comparisons against established anticancer and antifungal agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole compounds.
Introduction to Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile template for designing molecules that can interact with various biological targets. The synthetic accessibility of pyrazoles and the ability to readily modify their substitution patterns have made them a focal point in the search for new therapeutic agents.[1] Pyrazole derivatives have demonstrated efficacy as anticancer, antifungal, anti-inflammatory, and antimicrobial agents.[1][2] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the anaplastic lymphoma kinase (ALK) inhibitor crizotinib, feature a pyrazole core, underscoring the therapeutic importance of this structural motif.[1]
The subject of this guide, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, possesses key structural features that suggest potential bioactivity. The presence of a chlorophenyl group is a common feature in many active pyrazole derivatives, and the ethyl carboxylate moiety offers a site for potential hydrogen bonding or further chemical modification. This guide will explore the likely in vitro performance of this compound by comparing it with known pyrazole-based agents and other relevant drugs.
Comparative Analysis of Anticancer Activity
Structure-Activity Relationship Insights
Research on various substituted pyrazoles has revealed key structural determinants for anticancer activity. For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs demonstrated broad-spectrum antitumor activity against numerous cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[3] This suggests that the 1-(chlorophenyl) substitution is favorable for cytotoxicity. Furthermore, studies on 3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones showed that specific substitutions on the pyrazole core led to potent cytotoxicity, with IC50 values below 10 µM against various human cancer cell lines.[4]
The position of the chloro substituent on the phenyl ring can also influence activity. While our target compound has a 3-chloro substitution, many potent anticancer pyrazoles feature a 4-chlorophenyl group. However, the overall electronic and steric properties conferred by the chlorophenyl moiety are likely to contribute to cytotoxic effects.
Comparison with Known Anticancer Agents
To contextualize the potential efficacy of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, we compare it with a well-established pyrazole-containing drug, Celecoxib, and other relevant cytotoxic compounds.
| Compound | Target/Mechanism of Action | Cell Line | IC50/GI50 (µM) | Reference |
| Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Hypothesized: Induction of apoptosis, cell cycle arrest | Various | Data not available | - |
| Celecoxib | COX-2 Inhibition, Apoptosis Induction | KB, Saos-2, 1321N | ≥25 | [5] |
| A2058 (Melanoma) | 63 ± 4 | [6] | ||
| SAN (Melanoma) | 45 ± 4 | [6] | ||
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog (Compound 14) | Not specified | Leukemia subpanel | GI50: 0.03 | [3] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | Not specified | IGROVI (Ovarian) | GI50: 0.04 | [7] |
This table presents a selection of data for comparative purposes.
The data suggests that pyrazole derivatives can exhibit potent, low micromolar to nanomolar cytotoxicity. The structural similarity of our target compound to these active molecules warrants its investigation as a potential anticancer agent.
Signaling Pathway Visualization
The following diagram illustrates a hypothesized mechanism of action for a cytotoxic pyrazole derivative, leading to apoptosis.
Caption: Hypothesized apoptotic pathway induced by the pyrazole compound.
Comparative Analysis of Antifungal Activity
The pyrazole scaffold is also a key component in many antifungal agents. The structural features of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate suggest it may possess antifungal properties.
Structure-Activity Relationship Insights
Studies on pyrazole-4-carboxamide derivatives have shown that the nature of the substituent at the 1-position of the pyrazole ring is crucial for antifungal activity. For instance, derivatives with a phenyl group at this position have demonstrated significant activity.[8] Furthermore, the presence of a trifluoromethyl group at position 5 has been shown to enhance antifungal efficacy.[8] While our target compound has a chloro group at position 5, halogens are known to contribute to the bioactivity of many pharmaceuticals. Research on isoxazolol pyrazole carboxylates has also demonstrated potent antifungal activity, with some derivatives showing superior efficacy to the commercial fungicide carbendazol.[9]
Comparison with Known Antifungal Agents
We compare the potential antifungal activity of our target compound with the widely used pyrazole-containing antifungal drug, Fluconazole, and other active pyrazole derivatives.
| Compound | Target Organism | MIC/EC50 (µg/mL) | Reference |
| Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Various Fungi | Data not available | - |
| Fluconazole | Candida albicans | 0.20 - 0.39 (IC99) | [10] |
| Aspergillus fumigatus | 23.9 - 43.5 (IC50) | [10] | |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Rhizoctonia solani | Data not specified, but higher activity than boscalid | [2] |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | [9] |
This table presents a selection of data for comparative purposes.
The data indicates that pyrazole derivatives can be potent antifungal agents, with some exhibiting activity in the sub-microgram per milliliter range. The structural elements of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate align with those of known antifungal pyrazoles, making it a promising candidate for further investigation.
Experimental Protocols
To facilitate the in vitro evaluation of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, detailed protocols for cytotoxicity and antifungal susceptibility testing are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Compound Addition: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antifungal Susceptibility: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Workflow Diagram
Caption: Workflow for the broth microdilution antifungal assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in DMSO. Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.
-
Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add 100 µL to each well of the microdilution plate, resulting in a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at 600 nm.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate emerges as a promising candidate for in vitro biological evaluation. The presence of the chlorophenyl and ethyl carboxylate moieties on the pyrazole scaffold suggests a likelihood of both anticancer and antifungal activities.
The provided experimental protocols offer a robust framework for initiating these investigations. Future studies should focus on a broad-spectrum screening against a panel of cancer cell lines and fungal pathogens to fully elucidate the bioactivity profile of this compound. Subsequent research could involve mechanistic studies to identify the cellular targets and pathways modulated by this molecule, as well as lead optimization to enhance its potency and selectivity. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other novel pyrazole derivatives.
References
- Gao, C., et al. (2019). Design, synthesis and antifungal activities of novel pyrrole- and pyrazole-substituted coumarin derivatives. Molecular Diversity, 23(4), 915-925.
- Jafari, S., et al. (2016). In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. Journal of Clinical and Diagnostic Research, 10(12), ZC60-ZC63.
- Wang, X., et al. (2024).
- Zhang, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408.
- Yamaguchi, H., et al. (1988). [In vitro activity of fluconazole, a novel bistriazole antifungal agent]. Japanese Journal of Antibiotics, 41(7), 937-953.
- Li, J., et al. (2024).
- Buttiglione, M., et al. (2021). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 22(16), 8888.
- Lupetti, A., et al. (2002). Fungicidal Activity of Fluconazole against Candida albicans in a Synthetic Vagina-Simulative Medium. Antimicrobial Agents and Chemotherapy, 46(11), 3499-3505.
- Sadeghi-Aliabadi, H., et al. (2012). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences, 7(5), S85.
- Sadeghi-Aliabadi, H., et al. (2012). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences, 7(5), S85.
- Sun, J., & Zhang, Y. (2015).
- Ghorab, M. M., et al. (2004). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 39(11), 959-967.
- Manavathu, E. K., et al. (1999). Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model. Antimicrobial Agents and Chemotherapy, 43(10), 2465-2471.
- Reddy, T. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- Zare, M., et al. (2018). Celecoxib mitigates genotoxicity induced by ionizing radiation in human blood lymphocytes. Journal of Medical Physics, 43(4), 266-270.
- Colombo, A. L., et al. (2006). In vitro antifungal activity of fluconazole against 4,625 clinical isolates of Candida spp. by using CLSI disk diffusion assay. Revista do Instituto de Medicina Tropical de São Paulo, 48(5), 263-268.
- Osman, A. L., et al. (2023). An In Vitro Evaluation of Anti-fungal Activity of Different Nano forms of Fluconazole Against Candida albicans. Biomedical and Pharmacology Journal, 16(3).
- Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Organic & Biomolecular Chemistry, 21(11), 2373-2383.
- Kumar, A., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry.
- Kastratovic, V., et al. (2014). The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. Journal of Agricultural Faculty of Gaziosmanpasa University, 31(2).
- Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(1), 103513.
- Wang, Y., et al. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
- Kenawy, E. R., et al. (2023). In vitro cytotoxicity of synthesized compounds. New Journal of Chemistry, 47(44), 20689-20700.
- Song, Y., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(49), 19312-19323.
- Kavaliauskas, P., et al. (2021). A N-(4-chlorophenyl)-γ-aminobutanoic acid derivative enhances the cytotoxic activity of cytosine arabinoside in A549 cells. Results in Chemistry, 3, 100193.
- Gusman, H., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(6), 757-765.
- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
- Kumar, D., et al. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 10(52), 31235-31249.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures | MDPI [mdpi.com]
- 7. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative compounds to ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate for cancer research
A Senior Application Scientist's In-Depth Technical Guide to Alternatives for Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate in Cancer Research
For drug development professionals and researchers in oncology, the pyrazole scaffold represents a privileged structure, consistently appearing in a multitude of compounds with potent anticancer activity. While specific compounds like ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate serve as intriguing starting points for synthesis, the publicly available biological data for this exact molecule is limited. This guide, therefore, broadens the scope to explore the wider class of pyrazole-4-carboxylate derivatives and other structurally related pyrazole compounds that have been evaluated for their potential in cancer therapy. By presenting a comparative analysis of their performance, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their quest for novel anticancer agents.
The Pyrazole Core: A Versatile Tool in Anticancer Drug Discovery
The five-membered heterocyclic pyrazole ring is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1] Its versatility allows for substitutions at various positions, leading to a vast chemical space for optimization of activity and selectivity. Many pyrazole derivatives exert their anticancer effects through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), induction of apoptosis, and cell cycle arrest, making them a fertile ground for the development of targeted therapies.[2][3][4]
Comparative Analysis of Alternative Pyrazole-Based Compounds
This section provides a comparative overview of several pyrazole derivatives that have demonstrated significant anticancer activity. The data is summarized to facilitate a clear comparison of their potency and cellular effects.
Table 1: Comparative in vitro Cytotoxicity of Pyrazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45 (48h) | Induction of apoptosis via ROS generation, S-phase cell cycle arrest | [5] |
| Compound 2 | 1-(2-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one | HCT-116 (Colon) | Not specified, potent activity reported | Not specified | [6] |
| Compound 3 | Pyrazole-platinum(II) complex (PtPz2) | MCF-7 (Breast) | Lower than Cisplatin | G1 phase cell cycle arrest, induction of apoptosis | [7] |
| Compound 4 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) | Ovarian Cancer Cells | GI50: 0.127–0.560 | CDK2 inhibition, S and G2/M phase arrest, apoptosis induction | [8] |
| Compound 5 | Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung) | Highly cytotoxic | Sub G1 and G2/M cell cycle arrest, apoptosis induction | [9] |
| Compound 6 | 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine (Compound 5) | MCF-7 (Breast) | 8.03 | CDK2 inhibition, apoptosis induction | [3] |
Delving into the Mechanisms: Apoptosis and Cell Cycle Arrest
A common thread among many potent pyrazole-based anticancer compounds is their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many pyrazole derivatives have been shown to trigger this pathway through both intrinsic (mitochondrial) and extrinsic (death receptor) signaling.
Experimental Workflow: Assessing Apoptosis by Annexin V/PI Staining and Flow Cytometry
This workflow outlines the key steps to quantify apoptosis in cancer cells treated with a test compound.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization or scraping.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
For researchers and drug development professionals, the path forward involves synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for evaluating the efficacy of these new chemical entities. By leveraging the structure-activity relationships gleaned from existing compounds and employing rigorous in vitro and in vivo testing, the scientific community can continue to unlock the full therapeutic potential of pyrazole-based compounds in the fight against cancer.
References
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
-
Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). MDPI. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
Pyrazolo[5,1-c]t[2][9]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. [Link]
-
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC. [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). PubMed. [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. ResearchGate. [Link]
-
Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. PMC. [Link]
-
Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. MDPI. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]
- United States Patent.
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. NIH. [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of 1-ethylpyrazole-3-carboxamide Compounds as Novel Hypoxia-Inducible Factor (HIF) - PubMed. PubMed. [Link]
-
Compound 5 e induced cell cycle arrest at the G2/M stage of the cell... ResearchGate. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ResearchGate. [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 7. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for Pyrazole-Based Inhibitors
Introduction: The Power of Pyrazoles and the Strategy of Bioisosterism
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold".[1] Its unique combination of features—a five-membered aromatic ring with two adjacent nitrogen atoms—provides a versatile template for designing potent and selective inhibitors for a wide array of biological targets, particularly protein kinases.[2][3][4] The pyrazole core can engage in crucial hydrogen bonding interactions, with one nitrogen atom acting as a hydrogen bond donor and the other as an acceptor, while the carbon atoms provide vectors for substitution to explore specific binding pockets.[5]
However, the journey from a promising lead compound to a clinical candidate is rarely straightforward. Challenges such as poor metabolic stability, low solubility, off-target effects, or inadequate potency often emerge. This is where the elegant strategy of bioisosteric replacement becomes an indispensable tool in the medicinal chemist's arsenal. Bioisosterism is the practice of substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties, with the goal of creating a new compound that retains or, ideally, improves upon the desired biological activity while optimizing its overall drug-like properties.[6]
This guide provides an in-depth comparison of common bioisosteric replacement strategies for pyrazole-based inhibitors, supported by experimental data and field-proven protocols. We will explore the causal logic behind these strategic replacements, examining how they modulate a compound's pharmacodynamic and pharmacokinetic profile.
The Pyrazole Core: A Deeper Look at a Privileged Scaffold
To effectively modify the pyrazole core, we must first understand its key attributes. The pyrazole ring is aromatic and relatively stable to metabolism.[7] Its distinct nitrogen arrangement creates a dipole moment and specific hydrogen bonding capabilities that are often critical for anchoring a ligand into a protein's active site.
Caption: The pyrazole scaffold with key substitution points.
Strategic Bioisosteric Replacements: A Comparative Analysis
The application of bioisosterism can be broadly divided into two categories: replacement of the entire pyrazole ring (ring bioisosteres) and modification of its substituents (substituent bioisosteres). The success of any replacement is highly dependent on the specific biological target and the role the pyrazole moiety plays in binding.[8]
Core Scaffold Hopping: Ring Bioisostere Replacements
"Scaffold hopping," or replacing the central pyrazole core, is a powerful strategy to discover novel intellectual property, alter physical properties, and escape metabolic liabilities associated with the original ring. The key is to select a replacement that maintains the crucial three-dimensional arrangement of substituents and key pharmacophoric features.
Common ring bioisosteres for pyrazole include other five-membered heterocycles like isoxazole, imidazole, and various triazoles.[8][9]
Caption: Common bioisosteric replacements for the pyrazole ring.
Case Study: Rimonabant Analogues (CB1 Receptor Antagonists)
A classic example involves the development of antagonists for the cannabinoid receptor 1 (CB1), where the 1,5-diarylpyrazole core of Rimonabant was a starting point.[10] Researchers systematically replaced the pyrazole ring with thiazole, triazole, and imidazole to evaluate the impact on binding affinity and antagonist activity.[8]
| Scaffold | Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Rationale for Replacement | Reference |
| Pyrazole (Lead) | Rimonabant | 7.8 | >1000 | Established potent scaffold. | [10] |
| Imidazole | Compound 62 | 1.8 | >1000 | Maintained H-bond acceptor, improved potency. | [8] |
| 1,2,4-Triazole | Compound 103 | 110 | >1000 | Additional nitrogen increases polarity but reduces affinity. | [8] |
| Thiazole | Compound 45 | 11 | >1000 | Sulfur atom alters electronics and lipophilicity; similar potency. | [8] |
Causality and Insights: The data reveals that replacing the pyrazole with an imidazole (Compound 62) was a highly successful strategy, even slightly improving potency. Molecular modeling showed a close structural overlap with the parent pyrazole compound.[10] This suggests the N-H donor of the pyrazole was not essential for binding in this specific target, while the spatial arrangement of the aryl groups and the hydrogen-bond accepting nitrogen were critical. The switch to a 1,2,4-triazole, however, was detrimental to activity, demonstrating that not all five-membered heterocycles are suitable replacements and that the electronic and steric effects of the additional nitrogen atom can significantly disrupt binding.[8] This underscores a critical principle: a successful bioisosteric replacement preserves or enhances the key molecular interactions required for biological activity.[8]
Fine-Tuning the Periphery: Substituent Bioisostere Replacements
Modifying the substituents on the pyrazole ring is a more common and iterative approach to lead optimization. This strategy can address specific liabilities like metabolic hotspots or poor solubility while maintaining the core's anchoring function.
Common Substituent Replacements:
-
Aryl Groups: A phenyl group is often a site of oxidative metabolism. Replacing it with a pyridine or thiophene ring can block metabolism, improve solubility, and introduce new interaction points.[11] For instance, in the development of CB1 antagonists, replacing a 5-aryl group with an alkynylthiophene led to highly potent compounds with significant in vivo efficacy.[12][13]
-
Carboxylic Acids: While improving solubility, carboxylic acids are often rapidly cleared and can have poor cell permeability. A tetrazole ring is a classic non-classical bioisostere for a carboxylic acid, mimicking its acidic nature and ability to form ionic interactions while being more lipophilic and metabolically robust.
-
Amide Linkers: Amide bonds can be susceptible to hydrolysis by proteases. A 1,3,4-oxadiazole or a pyrazole itself can serve as a rigid and stable bioisostere for an amide linker, maintaining the correct geometry between pharmacophoric elements.[6][14]
-
Phenols: Phenolic hydroxyl groups are prime targets for glucuronidation, leading to rapid clearance.[11] A hydroxypyrazole can serve as a more metabolically stable bioisostere for a phenol, acting as a hydrogen-bond donor with a lower pKa and reduced susceptibility to phase II metabolism.[7]
Data-Driven Example: Optimizing Kinase Inhibitors
In a campaign to develop Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, researchers started with a lead compound containing a hydrophobic phenyl ring.[2]
| Compound | Modification | ASK1 IC50 (nM) | Rationale / Outcome | Reference |
| Lead | Phenyl group at C5 | ~580 nM | Initial hit, but potency needs improvement. | [2] |
| Analogue C | Phenyl replaced with Pyrazole | 29 nM | 20-fold potency increase. The pyrazole N-H likely forms a key H-bond. | [2] |
| Analogue D | Positional isomer of C | >20,000 nM | Incorrect vector/geometry for pyrazole substituent leads to complete loss of activity. | [2] |
Causality and Insights: The replacement of the C5-phenyl group with a pyrazole ring resulted in a dramatic 20-fold increase in potency.[2] This strongly suggests that the newly introduced pyrazole's N-H group formed a critical hydrogen bond with the protein, an interaction the original phenyl ring could not make. This highlights how bioisosterism can be used not just to mitigate liabilities but to actively introduce new, favorable interactions to enhance potency. The complete loss of activity in the positional isomer (Analogue D) further validates the importance of precise vector positioning for substituents.[2]
Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental procedures are paramount. Below are representative protocols for the synthesis and evaluation of pyrazole-based inhibitors.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a classic and reliable method for synthesizing the pyrazole core via the condensation of a 1,3-diketone with a substituted hydrazine.[1]
Workflow Diagram:
Caption: A typical workflow for pyrazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in absolute ethanol (0.2 M), add the substituted hydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Condensation: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Isolation: Allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo. Add cold deionized water to the residue to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol.
-
Final Product: Dry the purified solid under high vacuum. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the potency (IC50) of an inhibitor against a target kinase, such as the ADP-Glo™ Kinase Assay.[15] This assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the substrate and ATP in the same reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the pyrazole inhibitor compound in DMSO, then dilute further into the reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the inhibitor solution (or DMSO for controls).
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30 °C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Outlook
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds. For pyrazole-based inhibitors, this strategy has proven highly effective in enhancing potency, improving selectivity, and fine-tuning pharmacokinetic properties. By replacing either the core scaffold or its peripheral substituents, researchers can navigate the complex challenges of drug discovery. The key to success lies in a deep, mechanistically-driven understanding of the target biology, allowing for rational design choices that preserve or enhance critical molecular interactions. As our understanding of protein structure and dynamics grows, coupled with advances in computational chemistry, the predictive power of bioisosteric design will continue to improve, further accelerating the development of novel pyrazole-based therapeutics.
References
-
Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Available at: [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available at: [Link]
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1657-1660. Available at: [Link]
- Patel, H., et al. (2014). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Sopkova-de Oliveira Santos, J., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(16), 3514–3517. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Nguyen, T. B., et al. (2024). Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. The Journal of Organic Chemistry. Available at: [Link]
-
Chu, C.-M., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. ResearchGate. Available at: [Link]
-
Chu, C. M., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-412. Available at: [Link]
-
Chen, C., et al. (2010). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 8(1), 125-131. Available at: [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. Available at: [Link]
-
Papageorgiou, C., et al. (2003). Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. Journal of Medicinal Chemistry, 46(21), 4476–4483. Available at: [Link]
-
Bonini, C., et al. (2018). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. UNIMORE. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Advances, 10(9), 5388-5403. Available at: [Link]
-
Jeso, V., et al. (2022). Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry, 70(21), 6331–6343. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
BellBrook Labs. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]
-
Galal, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]
-
Wang, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1434-1449. Available at: [Link]
-
Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Advances, 10(9), 5388-5403. Available at: [Link]
-
Galal, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Drug Hunter. (n.d.). Bioisosteres of Common Functional Groups. Drug Hunter. Available at: [Link]
-
ResearchGate. (n.d.). Compounds designed by bioisosteric replacement, homologation, and molecular simplification. ResearchGate. Available at: [Link]
-
Bonini, C., et al. (2018). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. UNIMORE. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unimore.it [iris.unimore.it]
- 10. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Scaffolds
Focus Molecule: Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Preamble: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring is a well-established "biologically privileged" scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have led to its incorporation into numerous FDA-approved drugs targeting a wide array of conditions, from inflammation (Celecoxib) to obesity (Rimonabant) and cancer.[2][3] Our focus molecule, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, represents a classic example of this scaffold, engineered with substitutions that fine-tune its steric and electronic properties for potential target engagement.
However, the very versatility that makes the pyrazole core attractive also presents a significant challenge: the potential for off-target binding and cross-reactivity. Unintended interactions with proteins, especially structurally related ones like kinases, can lead to toxicity, reduced efficacy, and clinical trial failures.[4][5][6] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary step but a cornerstone of the preclinical development process for any novel pyrazole-based entity.
This guide provides a comprehensive, tiered strategy for profiling the selectivity of our focus molecule. We will compare its hypothetical performance against two well-characterized, commercially available pyrazole-based kinase inhibitors:
-
Compound A (Alternative 1): A highly selective, next-generation inhibitor (e.g., a hypothetical selective JAK3 inhibitor).
-
Compound B (Alternative 2): A first-generation, more promiscuous multi-kinase inhibitor (e.g., a hypothetical VEGFR/PDGFR inhibitor).
Our approach is designed to build a holistic understanding of the molecule's behavior, moving from broad, high-throughput biochemical screening to nuanced, physiologically relevant cell-based assays.
The Tiered Strategy for Cross-Reactivity Profiling
A phased approach is the most resource-efficient and scientifically logical method for assessing selectivity. It allows for early "fail/pass" decisions and progressively builds a detailed picture of the compound's interaction landscape.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Kinome-Wide Biochemical Screening
Causality: The first step is to cast the widest possible net. We must assume we know nothing about the compound's targets and screen it broadly against a large, representative panel of targets. Given the structural homology within the human kinome, this is the most likely family of proteins to exhibit cross-reactivity with a pyrazole-based inhibitor.[7]
Recommended Platform: Eurofins DiscoverX KINOMEscan®
This platform utilizes a competitive binding assay format.[8] The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase that binds to the solid support is quantified by qPCR. A compound that binds to the kinase active site will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.[8]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the test compound (Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate) and comparators (Compound A, Compound B) in 100% DMSO to create a 100X stock solution.
-
Assay Concentration: The primary screen is typically run at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Binding Assay: The compound is incubated with the kinase-DNA-tag construct and the immobilized ligand in the assay wells.
-
Capture & Elution: The mixture is passed over a capture resin. Kinases not bound to the test compound are captured by the immobilized ligand. Unbound components are washed away.
-
Quantification: The amount of captured kinase is quantified using qPCR of the DNA tag.[8]
-
Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower number indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl < 35 or < 10.
Comparative Data Presentation (Hypothetical)
| Compound | Primary Target (%Ctrl @ 10µM) | Hits (Kd < 3µM) | Selectivity Score (S10)¹ |
| Focus Molecule | p38α (MAPK14) (5%) | 12 | 0.027 |
| Compound A (Selective) | JAK3 (2%) | 2 | 0.5 |
| Compound B (Promiscuous) | VEGFR2 (KDR) (4%) | 45 | 0.004 |
¹Selectivity Score (S10): The number of kinases with a Kd < 3 µM divided by the total number of kinases tested (480+). A higher score indicates greater selectivity.
This initial screen immediately categorizes our Focus Molecule as moderately selective, warranting further investigation. It is less promiscuous than the old-generation Compound B but significantly less "clean" than the highly optimized Compound A .
Tier 2: Biochemical Potency and Selectivity Determination
Causality: Tier 1 identified potential interactions. Tier 2 must validate these hits and quantify their potency (IC50 or Kd). This step is crucial for ranking the affinity of the compound for its primary target versus off-targets and establishing a therapeutic window. A simple "hit/no-hit" is insufficient; we need to know how strongly it binds.
Recommended Platform: Biochemical Activity Assays (e.g., Radiometric or Luminescence)
These assays measure the direct enzymatic activity of the kinase. For example, a radiometric assay like Reaction Biology's HotSpot™ measures the incorporation of ³³P-ATP into a substrate, providing a gold-standard measure of inhibition.
Experimental Protocol: IC50 Determination
-
Reagents: Prepare assay buffer, recombinant kinase (e.g., p38α, and key off-targets like JNK1, ERK2), peptide substrate, and [γ-³³P]ATP.
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and diluted compound. Allow to incubate for 10-15 minutes.
-
Initiation: Start the reaction by adding the ATP/Mg²⁺ mixture (often at the Km concentration for ATP to reflect intrinsic affinity).[9]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.
-
Detection: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Presentation (Hypothetical)
| Compound | Target | Assay Type | IC50 (nM) |
| Focus Molecule | p38α (Primary) | Radiometric | 25 |
| JNK1 (Off-target) | Radiometric | 450 | |
| ERK2 (Off-target) | Radiometric | 1,200 | |
| LCK (Off-target) | Radiometric | >10,000 | |
| Compound A | JAK3 (Primary) | Radiometric | 5 |
| JAK1 (Off-target) | Radiometric | 850 | |
| JAK2 (Off-target) | Radiometric | >5,000 | |
| Compound B | VEGFR2 (Primary) | Radiometric | 40 |
| PDGFRβ (Off-target) | Radiometric | 65 | |
| KIT (Off-target) | Radiometric | 110 |
These results confirm that our Focus Molecule is a potent p38α inhibitor with >18-fold selectivity against the closely related JNK1 MAPK. This provides a solid, quantitative foundation before moving into more complex cellular systems.
Tier 3: Cellular Target Engagement Validation
Causality: Biochemical assays occur in an artificial environment. A compound's activity can be dramatically different in a living cell due to factors like membrane permeability, efflux pumps, and competition with high intracellular ATP concentrations.[9] Therefore, confirming that the compound engages its target in a physiological context is the ultimate validation.
We will employ two orthogonal, state-of-the-art methods to build confidence in our cellular data.
Method 1: NanoBRET™ Target Engagement Assay
Principle: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[10] A target protein is fused to a bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the target's active site is added to the cells. When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and engages the target will displace the tracer, causing a loss of signal.[11]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ IC50 Determination
-
Cell Culture: Culture HEK293 cells transiently transfected with the p38α-NanoLuc® fusion vector.
-
Plating: Plate the cells in a 96-well white assay plate.
-
Compound Addition: Add serially diluted test compounds to the wells and incubate for 2 hours to allow for cell entry and target binding.
-
Tracer Addition: Add the p38α fluorescent tracer and NanoBRET® substrate to all wells.
-
Detection: Read the filtered luminescence signals at 460 nm (donor) and >610 nm (acceptor) on a luminometer.
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against compound concentration to determine the cellular IC50.
Method 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12] Intact cells are treated with the compound, heated to a specific temperature, and then lysed. The denatured, aggregated proteins are pelleted, and the amount of soluble target protein remaining is quantified, typically by Western blot. A stabilizing compound will result in more soluble protein at higher temperatures.[13]
Experimental Protocol: CETSA® Melt Curve
-
Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with either vehicle (DMSO) or a saturating concentration of the test compound for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling.[14]
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g.[15]
-
Quantification: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., p38α).
-
Data Analysis: Quantify the band intensities and plot them against temperature. The shift in the melting temperature (Tm) in the presence of the compound confirms target engagement.
Comparative Cellular Data (Hypothetical)
| Compound | Target | NanoBRET™ IC50 (nM) | CETSA® ΔTm (°C) |
| Focus Molecule | p38α | 180 | +5.2 |
| JNK1 | 3,500 | +0.8 | |
| Compound A | JAK3 | 45 | +7.1 |
| JAK1 | >10,000 | Not Detected | |
| Compound B | VEGFR2 | 250 | +4.8 |
| PDGFRβ | 400 | +3.5 |
The cellular data adds critical, physiological context. The potency of our Focus Molecule shifts from 25 nM biochemically to 180 nM in cells, a common and expected result due to cellular barriers and ATP competition. Crucially, the >18-fold selectivity over JNK1 is maintained in the cellular environment. The positive thermal shift in the CETSA experiment provides orthogonal validation that the compound directly binds and stabilizes p38α inside the cell.
Conclusion and In-Depth Comparison
This systematic, three-tiered comparison provides a robust cross-reactivity profile for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
-
Focus Molecule: It has been characterized as a potent and moderately selective p38α MAPK inhibitor. While it demonstrates clear on-target activity in cells, its off-target profile (11 other hits in the initial screen) suggests that further medicinal chemistry efforts could be beneficial to improve its selectivity and reduce the potential for mechanism-independent toxicity. Its profile is superior to older, promiscuous inhibitors but does not yet meet the high selectivity standards of next-generation tool compounds.
-
Compound A (Selective Alternative): This compound exemplifies a highly optimized inhibitor. Its clean profile in the broad kinome screen, combined with a large potency gap between its primary target and off-targets in both biochemical and cellular assays, makes it an excellent candidate for clinical development or as a precise chemical probe to study JAK3 biology.
-
Compound B (Promiscuous Alternative): This compound's profile is characteristic of many early-generation kinase inhibitors. While potent against its primary target, it engages dozens of other kinases, making it difficult to attribute a cellular phenotype solely to the inhibition of VEGFR2. Such polypharmacology can sometimes be beneficial (e.g., in oncology) but often carries a higher risk of off-target toxicity.[16]
By following this guide, researchers can build a comprehensive data package that not only characterizes the selectivity of their lead compound but also benchmarks it against relevant alternatives, enabling informed decisions in the complex process of drug development.
References
-
Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 8(3), 189-198. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]
-
Symeres. Small Molecule Drug Discovery | CRO Chemistry Services. [Link]
-
Barreiro, G., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4979. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Eurofins DiscoverX. Homepage. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
Wang, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 146. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 65(Pt 2), o275. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. DiscoverX Solutions for Drug Discovery [discoverx.com]
- 8. youtube.com [youtube.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 11. promegaconnections.com [promegaconnections.com]
- 12. tandfonline.com [tandfonline.com]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a halogenated pyrazole derivative. By adhering to these procedures, we can ensure the safety of our laboratory personnel and protect the environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed: Similar compounds are harmful if swallowed.[2]
Given its chemical structure as a halogenated organic compound, it is classified as a hazardous waste.[4][5] Halogenated organic compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[5]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and eye irritation.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[6]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill and prevent it from spreading.[5][7]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures
The disposal of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a chlorinated organic compound, ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate must be disposed of as halogenated organic waste .[4][5]
dot
Caption: Waste segregation decision workflow.
-
Obtain a Waste Container: Procure a designated hazardous waste container from your institution's EHS department. This container should be compatible with halogenated organic compounds.[6]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate".[6][11] Do not use abbreviations.[6]
-
Waste Accumulation:
-
Requesting Disposal: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.
Regulatory Compliance
Laboratories are required to adhere to the regulations set forth by OSHA for workplace safety and the EPA for hazardous waste management.[13][14] Key aspects of compliance include:
-
EPA Identification Number: Facilities generating hazardous waste must have an EPA ID number.[9][11]
-
Waste Determination: Trained professionals are responsible for making hazardous waste determinations.[15][16]
-
Training: All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures.[13][17]
Final Disposal Method
The ultimate disposal of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate will be handled by a licensed hazardous waste disposal facility. The most common and environmentally sound method for halogenated organic compounds is controlled incineration at high temperatures in a specialized hazardous waste incinerator.[4][18] This process is designed to destroy the organic molecule and scrub any harmful flue gases.
By following these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
MasteryTCN. Safety training: Dealing with hazardous chemicals and waste. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. What are the OSHA Requirements for Hazardous Chemical Storage? [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
National Center for Biotechnology Information. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. masterytcn.com [masterytcn.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. echemi.com [echemi.com]
Personal protective equipment for handling ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Comprehensive Safety & Handling Guide: Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. As a chlorinated pyrazole derivative, this compound is anticipated to be a valuable intermediate in synthetic chemistry. However, its structure necessitates stringent handling procedures to ensure personnel safety and environmental protection. This guide moves beyond mere compliance, offering a framework grounded in risk assessment and scientific causality to foster a proactive safety culture in your laboratory.
Hazard Assessment & Compound Profile
Chemical Identity
| Property | Value |
| Chemical Name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |
| Physical State | Likely a white to off-white crystalline solid at room temperature, based on similar structures[1]. |
| Primary Use | Research and development intermediate for pharmaceuticals and agrochemicals[1]. |
Hazard Identification (Based on Structural Analogs)
Analysis of related chlorinated pyrazole compounds reveals a consistent hazard profile. The primary risks associated with this class of chemicals involve irritation to the skin, eyes, and respiratory system.[2][3][4][5][6][7][8]
GHS Hazard Classification (Anticipated)
-
Pictograms:
-
Signal Word: Warning
-
Hazard Statements:
Primary Exposure Routes
Given its likely solid state, the principal routes of occupational exposure are:
-
Inhalation: Breathing in fine dust particles, especially during weighing or transfer operations.
-
Dermal Contact: Direct skin contact with the solid powder, which can cause local irritation.[8]
-
Eye Contact: Direct contact with dust, leading to serious irritation.[8]
-
Ingestion: Accidental swallowing of the substance.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task and the potential for exposure. The following workflow and ensembles are designed to provide robust protection.
Risk-Based PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Segregation of halogenated chemical waste streams.
Disposal Protocol
-
Labeling: All waste containers must be clearly labeled with an EHS-approved hazardous waste tag, specifying "Halogenated Organic Waste" and listing all chemical constituents. [10]2. Container Rinsing: Empty chemical containers are not regular trash. The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste. [10]Subsequent rinses can be managed according to your institution's policy.
-
Storage: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area with secondary containment. [10]4. Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash. [10]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial. [3][8]
| Exposure Type | First Aid Action |
|---|---|
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [3][8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible. [2][3]|
References
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]
-
Ethyl 1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]
-
Protective Gear. Organic Chemistry at CU Boulder.[Link]
-
Proper Protective Equipment. Chemistry LibreTexts.[Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation.[Link]
-
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).[Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]
-
Disposal of Chlorine-Containing Wastes. SpringerLink.[Link]
-
Disposal of Chlorine-Containing Wastes. ResearchGate.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
